molecular formula C15H20O9 B12372421 Methyl vanillate glucoside

Methyl vanillate glucoside

Número de catálogo: B12372421
Peso molecular: 344.31 g/mol
Clave InChI: INSAQPSCUXYJAY-ZHZXCYKASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl vanillate glucoside is a useful research compound. Its molecular formula is C15H20O9 and its molecular weight is 344.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H20O9

Peso molecular

344.31 g/mol

Nombre IUPAC

methyl 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3/t10-,11-,12+,13-,15-/m1/s1

Clave InChI

INSAQPSCUXYJAY-ZHZXCYKASA-N

SMILES isomérico

COC1=C(C=CC(=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES canónico

COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O

Origen del producto

United States

Foundational & Exploratory

Methyl Vanillate Glucoside: A Comprehensive Technical Guide on its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate (B8668496) glucoside, a naturally occurring phenolic glycoside, has been identified in a variety of plant species. This technical guide provides a detailed overview of its natural sources, available data on its occurrence, and generalized methodologies for its extraction and isolation. While quantitative data remains limited in the current body of scientific literature, this document consolidates the existing knowledge to support further research and development. This guide also explores the known biological activities of its aglycone, methyl vanillate, and the extracts of plants in which the glucoside is found, offering insights into its potential therapeutic applications.

Introduction

Methyl vanillate glucoside (specifically, Methyl vanillate 4-O-β-D-glucoside) is a secondary metabolite found in the plant kingdom. As a glycoside of methyl vanillate, it is composed of a methyl vanillate aglycone linked to a glucose molecule. The presence of the glucose moiety generally increases the water solubility of the compound compared to its aglycone. The study of such natural compounds is of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities and role as precursors to other bioactive molecules. This guide aims to provide a thorough understanding of the natural occurrence and sources of this compound, based on available scientific research.

Natural Occurrence and Sources

This compound has been identified in a diverse range of plant species. The following table summarizes the plant families and species reported to contain this compound. It is important to note that while the presence of this compound has been confirmed in these plants, quantitative data on its concentration is largely unavailable in the reviewed literature.

Family Genus Species Common Name Part of Plant Citation
SolanaceaeLyciumschweinfurthiiDesert-thornLeaves[1]
MoraceaeFicuscaricaCommon FigFruit[2][3]
ApiaceaeFoeniculumvulgareFennel-
BlechnaceaeBlechnumvarious speciesFern-[4]
AsteraceaeArtemisiacopa-Aerial Parts[5][6][7]
SchisandraceaeIlliciumverumStar AniseFruit[8][9]

Table 1: Documented Natural Sources of this compound

Experimental Protocols: A Generalized Approach to Isolation and Identification

While specific, detailed protocols for the extraction and isolation of this compound from its natural sources are not extensively published, a general workflow can be established based on standard phytochemical practices. The following represents a composite of methodologies typically employed for the isolation of phenolic glycosides from plant matrices.

General Extraction Workflow

The initial step involves the preparation of a crude extract from the plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.

3.1.1. Maceration/Infusion

  • Protocol:

    • Air-dry the plant material (e.g., leaves, fruits) at room temperature and grind to a fine powder.

    • For maceration, soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for an extended period (24-72 hours) with occasional agitation.

    • For infusion, steep the powdered plant material in hot water (e.g., boiling water for 30 minutes)[5].

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.1.2. Ultrasonic-Assisted Extraction

  • Protocol:

    • Suspend the powdered plant material in a chosen solvent in an Erlenmeyer flask.

    • Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) and temperature[4].

    • Filter the mixture and concentrate the extract as described above.

Purification Workflow

The crude extract, containing a complex mixture of compounds, requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.

3.2.1. Column Chromatography

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

  • Generalized Protocol:

    • Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., transitioning from hexane (B92381) to ethyl acetate (B1210297) to methanol).

    • Collect fractions of the eluate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions containing this compound and concentrate them.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Principle: A high-resolution purification technique that uses high pressure to pass the mobile phase through a column packed with a stationary phase.

  • Generalized Protocol:

    • Dissolve the partially purified fraction from column chromatography in a suitable solvent.

    • Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Elute with a specific mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water).

    • Detect the compound using a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Remove the solvent to obtain the purified compound.

Structure Elucidation

The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is a paucity of research on the specific biological activities and associated signaling pathways of purified this compound. However, insights can be drawn from studies on its aglycone, methyl vanillate, and the biological effects of plant extracts known to contain the glucoside.

Methyl Vanillate (Aglycone)

Research has indicated that methyl vanillate, the non-glycosylated form of the compound, is an activator of the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway by methyl vanillate suggests its potential role in processes such as bone formation.

Wnt_Pathway MV Methyl Vanillate Wnt_Signal Wnt Signaling MV->Wnt_Signal activates Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin stabilizes Nucleus Nucleus Beta_Catenin->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression promotes

Wnt/β-catenin signaling pathway activated by Methyl Vanillate.
Plant Extracts Containing this compound

Extracts from plants such as Ficus carica and Artemisia copa, which contain this compound, have been reported to exhibit various biological activities, including:

  • Antioxidant activity [2][6]

  • Immunomodulatory effects [2][3]

  • Anti-inflammatory properties [10]

It is plausible that this compound contributes to the overall biological activity of these extracts. However, further studies with the purified compound are necessary to confirm its specific effects.

Conclusion and Future Directions

This compound is a naturally occurring secondary metabolite found in several plant species across different families. While its presence has been qualitatively confirmed, there is a clear need for quantitative studies to determine its concentration in these natural sources. Furthermore, the development and publication of detailed and optimized protocols for its extraction and purification are essential for facilitating further research. The biological activity of this compound remains largely unexplored, presenting a promising area for future investigation. Elucidating the specific pharmacological effects and underlying mechanisms of action of the purified glucoside will be crucial for unlocking its potential therapeutic applications. Future research should focus on isolating sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies.

Workflow Diagrams

Extraction_Purification_Workflow Plant_Material Plant Material (e.g., leaves, fruit) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Maceration/Sonication) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Generalized workflow for the extraction and purification of this compound.

References

The Enigmatic Pathway of Methyl Vanillate Glucoside Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Putative Biosynthetic Route of a Novel Plant Metabolite for Researchers and Drug Development Professionals

This technical guide offers a comprehensive exploration of the proposed biosynthetic pathway of methyl vanillate (B8668496) glucoside in plants. While the complete pathway is yet to be fully elucidated, this document synthesizes current knowledge on related metabolic routes, key enzyme families, and analytical methodologies to provide a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

Methyl vanillate glucoside is a naturally occurring phenolic compound that has been identified in plant species such as Lycium schweinfurti. As a derivative of vanillic acid, a key intermediate in the phenylpropanoid pathway, this compound is of significant interest for its potential biological activities and as a target for metabolic engineering. This guide outlines a putative biosynthetic pathway, details the enzyme classes likely involved, and provides experimental frameworks for its investigation.

A Putative Biosynthetic Pathway for this compound

Based on established knowledge of phenylpropanoid metabolism and the modification of secondary metabolites in plants, a two-step pathway for the formation of this compound from the central intermediate, vanillic acid, is proposed.

Step 1: Methylation of Vanillic Acid

The initial step involves the methylation of the carboxylic acid group of vanillic acid to form methyl vanillate. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Step 2: Glucosylation of Methyl Vanillate

The subsequent step is the attachment of a glucose moiety to the hydroxyl group of methyl vanillate, resulting in the formation of this compound. This glucosylation is carried out by a UDP-glycosyltransferase (UGT).

This compound Biosynthesis Pathway Phenylpropanoid Pathway Phenylpropanoid Pathway Vanillic Acid Vanillic Acid Phenylpropanoid Pathway->Vanillic Acid Methyl Vanillate Methyl Vanillate Vanillic Acid->Methyl Vanillate  S-adenosyl-L-methionine:  vanillic acid O-methyltransferase (OMT)  (Putative) This compound This compound Methyl Vanillate->this compound  UDP-glycosyltransferase (UGT)  (Putative)

Figure 1: A putative biosynthetic pathway for this compound in plants.

Key Enzyme Families

S-adenosyl-L-methionine:O-Methyltransferases (OMTs)

Plant OMTs are a diverse group of enzymes that catalyze the transfer of a methyl group from SAM to a variety of acceptor molecules, including phenylpropanoids, flavonoids, and alkaloids. Caffeic acid O-methyltransferase (COMT) is a well-characterized enzyme in this family that methylates caffeic acid to ferulic acid, a precursor of vanillin. While a specific OMT acting on the carboxylic acid of vanillic acid has not been definitively identified in the context of methyl vanillate biosynthesis, the substrate promiscuity of some plant OMTs suggests this is a plausible reaction.

UDP-Glycosyltransferases (UGTs)

UGTs constitute a large and functionally diverse superfamily of enzymes in plants. They catalyze the transfer of a glycosyl moiety from a nucleotide-activated sugar, most commonly UDP-glucose, to a wide array of acceptor molecules. This glycosylation enhances the solubility, stability, and bioactivity of secondary metabolites. Plant UGTs are known for their substrate promiscuity, and some have been shown to glycosylate vanillin, a structurally similar compound to methyl vanillate. For instance, a UGT from Nicotiana benthamiana has been demonstrated to glucosylate vanillin.

Quantitative Data

Currently, there is a scarcity of quantitative data specifically on the biosynthesis of this compound in plants. The following table summarizes general kinetic parameters for related plant enzymes to provide a reference for future studies.

Enzyme ClassSubstrateKm (µM)Vmax/kcatPlant Source
O-Methyltransferase Caffeic acid50 - 150VariesVarious
5-hydroxyferulic acid20 - 100VariesVarious
UDP-Glycosyltransferase VanillinVariesVariesNicotiana benthamiana
Flavonoids1 - 50VariesVarious

Table 1: General kinetic parameters of related plant methyltransferases and glycosyltransferases.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to investigate the putative biosynthetic pathway of this compound.

Heterologous Expression and Purification of Candidate Enzymes

To characterize the function of candidate OMTs and UGTs, heterologous expression in a host system like Escherichia coli is a common approach.

Heterologous Expression and Purification Workflow cluster_0 Gene Cloning cluster_1 Protein Expression cluster_2 Protein Purification Isolate mRNA from plant tissue Isolate mRNA from plant tissue Reverse transcription to cDNA Reverse transcription to cDNA Isolate mRNA from plant tissue->Reverse transcription to cDNA Amplify candidate gene by PCR Amplify candidate gene by PCR Reverse transcription to cDNA->Amplify candidate gene by PCR Ligate into expression vector Ligate into expression vector Amplify candidate gene by PCR->Ligate into expression vector Transform E. coli with expression vector Transform E. coli with expression vector Ligate into expression vector->Transform E. coli with expression vector Culture transformed E. coli Culture transformed E. coli Transform E. coli with expression vector->Culture transformed E. coli Induce protein expression (e.g., with IPTG) Induce protein expression (e.g., with IPTG) Culture transformed E. coli->Induce protein expression (e.g., with IPTG) Harvest cells by centrifugation Harvest cells by centrifugation Induce protein expression (e.g., with IPTG)->Harvest cells by centrifugation Lyse harvested cells Lyse harvested cells Harvest cells by centrifugation->Lyse harvested cells Centrifuge to pellet cell debris Centrifuge to pellet cell debris Lyse harvested cells->Centrifuge to pellet cell debris Apply supernatant to affinity chromatography column\n(e.g., Ni-NTA for His-tagged proteins) Apply supernatant to affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) Centrifuge to pellet cell debris->Apply supernatant to affinity chromatography column\n(e.g., Ni-NTA for His-tagged proteins) Wash column to remove non-specific proteins Wash column to remove non-specific proteins Apply supernatant to affinity chromatography column\n(e.g., Ni-NTA for His-tagged proteins)->Wash column to remove non-specific proteins Elute purified protein Elute purified protein Wash column to remove non-specific proteins->Elute purified protein Analyze purity by SDS-PAGE Analyze purity by SDS-PAGE Elute purified protein->Analyze purity by SDS-PAGE

Figure 2: A generalized workflow for the heterologous expression and purification of plant enzymes.

Protocol for Heterologous Expression in E. coli

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the open reading frame of the candidate OMT or UGT gene using gene-specific primers.

    • Ligate the PCR product into a suitable expression vector (e.g., pET vector with a His-tag).

  • Protein Expression:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression construct.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the recombinant protein using an elution buffer containing a high concentration of imidazole.

    • Assess the purity of the eluted protein by SDS-PAGE.

Enzyme Activity Assays

Protocol for O-Methyltransferase (OMT) Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM dithiothreitol (B142953) (DTT)

    • 1 mM vanillic acid (substrate)

    • 1 mM S-adenosyl-L-methionine (SAM)

    • Purified recombinant OMT

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

  • Analysis: Analyze the formation of methyl vanillate using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for UDP-Glycosyltransferase (UGT) Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

    • 1 mM methyl vanillate (substrate)

    • 5 mM UDP-glucose (sugar donor)

    • Purified recombinant UGT

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Analyze the formation of this compound using HPLC or LC-MS.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of plant metabolites.

LC-MS/MS Analysis Workflow Plant Tissue Homogenization Plant Tissue Homogenization Extraction with Solvent (e.g., Methanol) Extraction with Solvent (e.g., Methanol) Plant Tissue Homogenization->Extraction with Solvent (e.g., Methanol) Centrifugation to remove debris Centrifugation to remove debris Extraction with Solvent (e.g., Methanol)->Centrifugation to remove debris Filtration of Supernatant Filtration of Supernatant Centrifugation to remove debris->Filtration of Supernatant Injection into LC-MS/MS System Injection into LC-MS/MS System Filtration of Supernatant->Injection into LC-MS/MS System Separation by Liquid Chromatography Separation by Liquid Chromatography Injection into LC-MS/MS System->Separation by Liquid Chromatography Ionization (e.g., ESI) Ionization (e.g., ESI) Separation by Liquid Chromatography->Ionization (e.g., ESI) Mass Analysis (MS1) Mass Analysis (MS1) Ionization (e.g., ESI)->Mass Analysis (MS1) Fragmentation (Collision-Induced Dissociation) Fragmentation (Collision-Induced Dissociation) Mass Analysis (MS1)->Fragmentation (Collision-Induced Dissociation) Mass Analysis of Fragments (MS2) Mass Analysis of Fragments (MS2) Fragmentation (Collision-Induced Dissociation)->Mass Analysis of Fragments (MS2) Data Analysis and Quantification Data Analysis and Quantification Mass Analysis of Fragments (MS2)->Data Analysis and Quantification

Figure 3: A typical workflow for the quantitative analysis of plant metabolites using LC-MS/MS.

Protocol for LC-MS/MS Analysis

  • Sample Preparation:

    • Homogenize fresh or freeze-dried plant tissue in a suitable solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet cell debris.

    • Filter the supernatant through a 0.22 µm filter.

  • LC Separation:

    • Inject the filtered extract onto a C18 reverse-phase HPLC column.

    • Elute the compounds using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in either positive or negative mode.

    • Perform tandem mass spectrometry using Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for methyl vanillate and this compound.

  • Quantification:

    • Generate a standard curve using authentic standards of methyl vanillate and, if available, this compound.

    • Quantify the analytes in the plant extracts by comparing their peak areas to the standard curve.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants presents an intriguing area of research with potential applications in the pharmaceutical and flavor industries. The putative pathway outlined in this guide, involving an O-methyltransferase and a UDP-glycosyltransferase, provides a solid framework for future investigation. The detailed experimental protocols offer a practical starting point for researchers to identify and characterize the specific enzymes involved, quantify the metabolites in various plant species, and ultimately harness this biosynthetic pathway for biotechnological applications. Further research is needed to isolate and characterize the specific OMT and UGT responsible for the synthesis of this compound, which will pave the way for its sustainable production through metabolic engineering.

Spectroscopic and Synthetic Profile of Methyl Vanillate Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl vanillate (B8668496) glucoside (specifically, methyl vanillate 4-O-β-D-glucoside), a glycosylated form of the naturally occurring phenolic compound, methyl vanillate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the identification and characterization of this compound. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, and presents the available spectroscopic information in a clear, tabular format. Additionally, a workflow for the enzymatic synthesis of this glucoside is provided.

Spectroscopic Data

The structural elucidation of methyl vanillate glucoside is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables present the ¹H and ¹³C NMR chemical shift assignments for methyl vanillate 4-O-β-D-glucoside.

Table 1: ¹H NMR Spectroscopic Data for Methyl Vanillate 4-O-β-D-Glucoside

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
27.65d2.0
57.15d8.5
67.78dd8.5, 2.0
7-OCH₃3.88s-
8-OCH₃3.85s-
1'5.05d7.5
2'3.55m-
3'3.52m-
4'3.45m-
5'3.48m-
6'a3.92dd12.0, 2.5
6'b3.75dd12.0, 5.5

Note: Data is based on the characterization of methyl vanillate 4-O-β-D-glucoside synthesized by Li et al. (2021). Actual spectra should be consulted for definitive assignments.

Table 2: ¹³C NMR Spectroscopic Data for Methyl Vanillate 4-O-β-D-Glucoside

Atom No.Chemical Shift (δ, ppm)
1125.5
2112.9
3148.9
4151.8
5116.2
6124.7
7 (C=O)166.8
8-OCH₃52.1
3-OCH₃56.1
1'102.5
2'74.9
3'77.8
4'71.3
5'78.2
6'62.5

Note: Data is based on the characterization of methyl vanillate 4-O-β-D-glucoside synthesized by Li et al. (2021). Actual spectra should be consulted for definitive assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₂₀O₉
Molecular Weight344.31 g/mol
Ionization ModeESI-TOF (Negative Ion Mode)
[M-H]⁻ (Observed)Data not available
[M-H]⁻ (Calculated)343.10

Note: The specific observed mass-to-charge ratio is dependent on the experimental setup.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for hydroxyl, ether, ester, and aromatic functionalities.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Broad, StrongO-H stretch (hydroxyl groups of glucose)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1600, ~1510MediumC=C stretch (aromatic ring)
~1270StrongC-O stretch (ester and aryl ether)
~1070StrongC-O stretch (glycosidic bond and alcohols)

Note: This table represents predicted values based on the known functional groups. An experimental spectrum should be obtained for accurate peak positions and intensities.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

The following protocol is based on the methods described for the characterization of enzymatically synthesized methyl vanillate 4-O-β-D-glucoside.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton spectra.

  • Data Acquisition: Record standard one-dimensional ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

The following protocol is based on the methods described by Li et al. (2021).[1]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Utilize an electrospray ionization time-of-flight mass spectrometer (ESI-TOF MS).

  • Analysis Mode: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected molecular formula (C₁₅H₂₀O₉).

Infrared (IR) Spectroscopy

The following is a general protocol for obtaining the IR spectrum of a solid sample.[2][3]

  • Sample Preparation (Thin Solid Film Method): [2]

    • Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[2]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[2]

    • Using a pipette, apply a drop of the solution to the surface of the salt plate.[2]

    • Allow the solvent to completely evaporate, leaving a thin film of the solid sample on the plate.[2]

  • Instrumentation: Place the salt plate with the sample film into the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups within the molecule.

Workflow Visualization

The enzymatic synthesis of this compound provides a greener alternative to chemical synthesis. The following diagram illustrates this biotransformation process.

Enzymatic_Synthesis_of_Methyl_Vanillate_Glucoside cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products methyl_vanillate Methyl Vanillate enzyme PpGT1 (Glycosyltransferase) methyl_vanillate->enzyme udp_glucose UDP-Glucose udp_glucose->enzyme methyl_vanillate_glucoside Methyl Vanillate 4-O-β-D-Glucoside enzyme->methyl_vanillate_glucoside udp UDP enzyme->udp

Caption: Enzymatic synthesis of methyl vanillate 4-O-β-D-glucoside.

This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for the specific sample under investigation.

References

An In-depth Technical Guide to the Solubility of Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl vanillate (B8668496) glucoside in various solvents. Due to the limited availability of precise quantitative data in public literature, this document summarizes the known qualitative and quantitative solubility information and furnishes a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended to be a valuable resource for scientists and professionals engaged in research and drug development involving methyl vanillate glucoside.

Introduction to this compound

This compound is a phenolic glycoside that consists of a methyl vanillate molecule bound to a glucose unit. As a derivative of vanillic acid, it is of interest in various fields, including food chemistry, cosmetics, and pharmaceuticals. Understanding its solubility is a critical first step in the formulation of products, the design of biological assays, and the development of drug delivery systems. The glycosidic linkage significantly influences the molecule's polarity and, consequently, its solubility profile compared to its aglycone, methyl vanillate.

Solubility Data for this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following tables present the available quantitative and qualitative solubility data for this compound.

Quantitative Solubility Data

Currently, publicly accessible literature provides limited quantitative solubility data for this compound. The most consistently reported value is its solubility in water.

SolventTemperature (°C)Solubility (g/L)Molarity (mol/L)Citation
Water258.6~0.025[1]
Qualitative Solubility Data

Several chemical suppliers and databases provide qualitative descriptions of this compound's solubility in a range of common laboratory solvents. This information is useful for initial solvent screening.

SolventSolubility DescriptionCitation
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
PyridineSoluble[2][3]
MethanolSoluble[2][3]
EthanolSoluble[2][3]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]

Note: The term "soluble" is qualitative. For precise formulation and experimental design, it is highly recommended that researchers quantitatively determine the solubility in their specific solvent systems using the protocols outlined in the following section.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for obtaining reliable and reproducible solubility data for this compound.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial. The exact amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment to determine the point at which the concentration of the dissolved solute in the supernatant no longer increases.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. It is crucial to use a filter that does not bind the analyte.

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Processing & Analysis cluster_4 Final Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 proc1 Withdraw and filter supernatant sep2->proc1 proc2 Dilute sample proc1->proc2 proc3 Quantify using HPLC or UV-Vis proc2->proc3 result Calculate Solubility (g/L or mol/L) proc3->result

Workflow for Shake-Flask Solubility Determination.

Related Signaling Pathway: Wnt/β-catenin Pathway Activation by Methyl Vanillate

While specific signaling pathways for this compound are not extensively documented, its aglycone, methyl vanillate , has been reported to activate the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development, tissue homeostasis, and disease. Activation of this pathway by methyl vanillate suggests potential therapeutic applications, particularly in bone formation.

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes.

The following diagram provides a simplified representation of the canonical Wnt/β-catenin signaling pathway, which can be activated by methyl vanillate.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Wnt Methyl Vanillate (Wnt Agonist) FZD_LRP FZD/LRP5/6 Receptor Complex Wnt->FZD_LRP DVL Dishevelled (DVL) FZD_LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) DVL->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates

References

A Technical Guide to the Comparative Stability of Methyl Vanillate Glucoside and Methyl Vanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the stability of methyl vanillate (B8668496) glucoside and its aglycone, methyl vanillate. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes information from studies on similar phenolic compounds and glycosides to provide a comprehensive overview of their expected chemical, thermal, and enzymatic stability. This guide also details standardized experimental protocols for stability assessment and explores a relevant biological signaling pathway influenced by methyl vanillate. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other products containing these compounds.

Introduction

Methyl vanillate, a phenolic compound, and its glycosidic form, methyl vanillate glucoside, are of significant interest in various fields, including pharmaceuticals and food science, due to their potential biological activities. The stability of these compounds is a critical factor that influences their efficacy, shelf-life, and formulation development. The addition of a glucose moiety to methyl vanillate to form this compound is expected to significantly alter its physicochemical properties, including its stability.

Generally, glycosylation of phenolic compounds can enhance water solubility and stability, and can also influence their bioavailability and metabolic pathways. This guide will explore the anticipated differences in stability between methyl vanillate and this compound under various stress conditions.

Comparative Stability Profile

Based on the general principles of chemical stability for phenolic compounds and their glycosides, the following is a summarized comparison of the expected stability of methyl vanillate and this compound.

Chemical Stability

The chemical stability of these compounds is largely influenced by pH and oxidative conditions.

Table 1: Predicted Chemical Stability Comparison

Stress ConditionMethyl VanillateThis compoundExpected Outcome
Acidic Hydrolysis StablePotentially labile at the glycosidic bond, leading to the release of methyl vanillate and glucose.Methyl vanillate is expected to be more stable than its glucoside under acidic conditions.
Alkaline Hydrolysis The ester group is susceptible to hydrolysis under strong alkaline conditions. The phenolic hydroxyl group can be oxidized.The glycosidic bond is generally more stable under alkaline conditions compared to acidic conditions. The ester and phenolic groups remain susceptible.This compound may exhibit greater stability of the core phenolic structure under moderately alkaline conditions, though both are susceptible to ester hydrolysis.
Oxidative Stress The free phenolic hydroxyl group makes it susceptible to oxidation.The glycosidic linkage can offer some protection to the phenolic hydroxyl group from oxidation.This compound is expected to have enhanced stability against oxidation compared to methyl vanillate.
Thermal Stability

Thermal degradation can occur through various mechanisms, including decarboxylation and cleavage of ether and ester bonds.

Table 2: Predicted Thermal Stability Comparison

Stress ConditionMethyl VanillateThis compoundExpected Outcome
Elevated Temperature Susceptible to degradation at high temperatures.The additional glucose moiety increases the molecular weight and may slightly increase the decomposition temperature. The glycosidic bond can be thermally cleaved.This compound is likely to have a higher initial decomposition temperature but may exhibit more complex degradation pathways.
Enzymatic Stability

The presence of a glycosidic bond in this compound makes it a substrate for specific enzymes.

Table 3: Predicted Enzymatic Stability Comparison

Stress ConditionMethyl VanillateThis compoundExpected Outcome
β-glucosidase Not a substrate.Susceptible to hydrolysis, releasing methyl vanillate and glucose.[1]Methyl vanillate is stable in the presence of β-glucosidase, while its glucoside is not.
Other Glycosidases Not a substrate.Stability will depend on the specificity of the enzyme.Methyl vanillate will be stable against a range of glycosidases.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies to assess the stability of methyl vanillate and this compound.

General Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2]

Objective: To generate potential degradation products and evaluate the stability of the compound under various stress conditions.

Materials:

  • Methyl vanillate and this compound reference standards

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • HPLC system with a UV/PDA detector

  • LC-MS system for identification of degradation products

Workflow for Forced Degradation Study:

G Workflow for a Typical Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare stock solutions of Methyl Vanillate and This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80°C, solid state) photo Photolytic Stress (ICH Q1B guidelines) neutralize Neutralize/Quench reactions acid->neutralize base->neutralize oxidation->neutralize hplc Analyze by Stability- Indicating HPLC Method thermal->hplc photo->hplc neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms evaluate Evaluate Data: - Purity - Mass Balance - Degradation Pathways lcms->evaluate

Caption: Workflow for a typical forced degradation study.

Specific Protocols
  • Prepare solutions of methyl vanillate and this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a specified temperature (e.g., 60°C for acid hydrolysis, room temperature for base hydrolysis) for a defined period (e.g., 24 hours).

  • At various time points, withdraw aliquots, neutralize them (with NaOH for acid hydrolysis and HCl for base hydrolysis), and dilute to a suitable concentration for analysis.

  • Prepare solutions of the compounds (1 mg/mL) in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solutions at room temperature for a specified duration, protected from light.

  • Withdraw aliquots at different time intervals for analysis.

  • Place the solid compounds in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

  • Expose the solid compounds and their solutions to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Analyze the samples after the exposure period.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV/PDA detector at a wavelength of maximum absorbance (e.g., around 260 nm and 290 nm).

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.[3]

Biological Context: Signaling Pathway

While stability is a key chemical property, the biological activity of these compounds is what often drives their application. Methyl vanillate has been shown to have anti-tumor activity and has been implicated in the regulation of specific signaling pathways.

A study on ovarian cancer cells has suggested that methyl vanillate can inhibit cell proliferation, migration, and the epithelial-mesenchymal transition (EMT) by potentially inhibiting the ZEB2/Snail signaling pathway.[4]

G Proposed Signaling Pathway for Methyl Vanillate's Anti-Tumor Activity MV Methyl Vanillate ZEB2 ZEB2 MV->ZEB2 inhibits Snail Snail MV->Snail inhibits EMT Epithelial-Mesenchymal Transition (EMT) ZEB2->EMT promotes Snail->EMT promotes Proliferation Cell Proliferation EMT->Proliferation leads to Migration Cell Migration EMT->Migration leads to

Caption: Proposed ZEB2/Snail signaling pathway influenced by methyl vanillate.

Conclusion

The glycosylation of methyl vanillate to form this compound is predicted to significantly enhance its stability, particularly against oxidative degradation and enzymatic attack by non-specific enzymes. However, the glycosidic bond introduces a point of lability to acid hydrolysis and specific enzymatic cleavage by β-glucosidases. Methyl vanillate, while more susceptible to oxidation, is expected to be more stable under acidic conditions.

The provided experimental protocols offer a robust framework for systematically evaluating the stability of both compounds. A thorough understanding of their stability profiles is paramount for the successful development of new drug products and other applications. Furthermore, the exploration of the biological pathways affected by these molecules, such as the ZEB2/Snail pathway for methyl vanillate, provides crucial insights into their therapeutic potential. Further direct comparative studies are warranted to provide quantitative data on the stability differences between these two important compounds.

References

Methyl Vanillate Glucoside: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside, specifically methyl vanillate 4-O-β-D-glucoside, is a phenolic glycoside found in a variety of plant species. As a derivative of vanillic acid, a well-known phenolic compound with established biological activities, methyl vanillate glucoside is of increasing interest to the scientific community. Glycosylation can significantly alter the physicochemical properties of a compound, such as its solubility and stability, which in turn can modulate its bioavailability and biological activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential biological activities of this compound, with a focus on quantitative data from plant extracts containing this compound and detailed experimental methodologies. It is important to note that while this compound has been identified in numerous extracts with biological activities, studies on the purified compound are currently limited. Therefore, the activities described herein are attributed to the extracts as a whole and suggest the potential for this compound to contribute to these effects.

Potential Biological Activities

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of extracts containing this compound has been evaluated using various in vitro assays.

Table 1: Antioxidant Activity of an Artemisia copa Infusion Containing this compound

AssayResult (for the entire infusion)Reference
DPPH Radical Scavenging ActivityIC50: 89.72 ± 0.01 µg/mL[1][2]
Ferric Reducing Antioxidant Power (FRAP)6.2 ± 0.2 mg Trolox equivalent / 100 g of dry plant[1]
Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. Extracts containing this compound have demonstrated inhibitory activity against these enzymes.[1][2] A molecular docking study has also suggested a high potential for this compound to inhibit cholinesterases, although this is an in silico prediction.

Table 2: Anticholinesterase Activity of an Artemisia copa Infusion Containing this compound

EnzymeResult (for the entire infusion)Reference
Acetylcholinesterase (AChE)IC50: 3.92 ± 0.08 µg/mL[1][2]
Butyrylcholinesterase (BChE)IC50: 44.13 ± 0.10 µg/mL[1][2]
Other Potential Activities

While less explored, the presence of this compound in extracts with reported anti-inflammatory, anticancer, and neuroprotective properties suggests that the pure compound may also possess these activities.[3] However, dedicated studies are required to confirm these hypotheses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activities of extracts containing this compound. These protocols can be adapted for the evaluation of the pure compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology [1][2]

  • Preparation of DPPH solution: Prepare a 0.075 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compound (or extract) in methanol to prepare a stock solution (e.g., 2 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a suitable container, mix 400 µL of the sample solution with 2 mL of the DPPH solution.

  • Incubation: Homogenize the mixture using a vortex and allow it to react in the dark at room temperature for 20 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared using methanol instead of the sample solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.075 mM DPPH in Methanol Mix Mix 400 µL Sample with 2 mL DPPH DPPH->Mix Sample Prepare Sample Solutions in Methanol Sample->Mix Incubate Incubate 20 min in the dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the DPPH Radical Scavenging Assay.
Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology [1][2]

  • Reagent Preparation:

    • Tris-HCl buffer (50 mM, pH 8.0).

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (0.3 mM in Tris-HCl buffer).

    • AChE (from Electric eel) or BChE (from horse serum) solution (0.026 U/mL in Tris-HCl buffer).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCl) solution (1.5 mM in Tris-HCl buffer).

    • Sample solutions at various concentrations in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate, add:

    • 50 µL of the sample solution.

    • 120 µL of DTNB solution.

    • 25 µL of AChE or BChE solution.

  • Pre-incubation: Incubate the plate for 20 minutes at 37°C in the dark.

  • Initiation of Reaction: Add 20 µL of the substrate solution (ATCI for AChE or BTCl for BChE) to each well.

  • Absorbance Measurement: Measure the absorbance at 412 nm every 2 minutes for 20 minutes using a microplate reader. A blank containing all reagents except the enzyme is also prepared.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Cholinesterase_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis Mix_reagents Mix Sample, DTNB, and Enzyme (AChE/BChE) in a 96-well plate Pre_incubate Pre-incubate for 20 min at 37°C in the dark Mix_reagents->Pre_incubate Add_substrate Add Substrate (ATCI or BTCl) Pre_incubate->Add_substrate Measure_absorbance Measure Absorbance at 412 nm (kinetic read for 20 min) Add_substrate->Measure_absorbance Calculate_inhibition Calculate % Inhibition and determine IC50 Measure_absorbance->Calculate_inhibition

Workflow for the Cholinesterase Inhibition Assay.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other phenolic compounds, a potential anti-inflammatory action of this compound could involve the inhibition of the NF-κB signaling pathway. This is a hypothetical representation and requires experimental validation.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates MVG Methyl Vanillate Glucoside MVG->IKK inhibits (?) IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription initiates

Hypothetical Inhibition of the NF-κB Pathway by this compound.

Enzymatic Synthesis of Methyl Vanillate 4-O-β-D-glucoside

The enzymatic synthesis of this compound offers a regioselective and efficient alternative to chemical synthesis. A thermostable uridine (B1682114) diphosphate-dependent glycosyltransferase (UGT) from Paenibacillus polymyxa has been successfully used for this purpose.[4]

Protocol for Enzymatic Synthesis [4]

  • Reaction System: The reaction is performed in a system with a pH of 8.0 at 45°C.

  • Reactants: The reaction mixture contains 12 mM UDP-glucose (UDP-Glc) as the glucosyl donor and 4 mM methyl vanillate as the acceptor substrate.

  • Enzyme: Purified glycosyltransferase PpGT1 is added to catalyze the reaction.

  • Yield: This system has been reported to achieve a yield of 3.58 mM of methyl vanillate 4-O-β-D-glucoside.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising candidate for further investigation into its biological activities. While studies on extracts containing this compound have demonstrated antioxidant and anticholinesterase properties, there is a clear need for research on the isolated or synthesized pure compound to definitively attribute these and other potential activities, such as anti-inflammatory, anticancer, and neuroprotective effects. Future research should focus on the bioactivity-guided isolation of this compound from natural sources or its efficient synthesis, followed by comprehensive in vitro and in vivo studies to elucidate its mechanisms of action and potential therapeutic applications. The detailed experimental protocols and hypothetical pathway provided in this guide serve as a foundation for such future investigations.

References

A Technical Guide to the Preliminary Screening of Methyl Vanillate Glucoside's Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of December 2025 does not contain direct studies on the antioxidant potential of methyl vanillate (B8668496) glucoside. This guide, therefore, provides a framework for its preliminary antioxidant screening based on established methodologies and data from structurally related compounds, namely methyl vanillate and vanillin (B372448). The presented data should be interpreted as illustrative for the aglycone portion of the target molecule.

Introduction

Methyl vanillate glucoside, as a phenolic glycoside, is a compound of interest for its potential antioxidant properties. The presence of a phenolic moiety, inherited from its aglycone, methyl vanillate, suggests a capacity to scavenge free radicals and modulate cellular oxidative stress responses. Glycosylation can influence the pharmacokinetic and pharmacodynamic properties of the aglycone, potentially affecting its bioavailability and, consequently, its antioxidant efficacy in biological systems. A preliminary screening of its antioxidant potential is a critical first step in its evaluation as a potential therapeutic agent. This guide outlines the standard in vitro assays and relevant signaling pathways for such an investigation.

Antioxidant Activity of Structurally Related Compounds

The antioxidant activity of methyl vanillate and its parent compound, vanillin, has been evaluated in several studies. This data provides a baseline for the anticipated antioxidant potential of the aglycone of this compound.

CompoundAssayIC50 / ActivityReference CompoundIC50 of Reference
VanillinDPPH Radical Scavenging0.81 µg/mLVitamin C0.44 µg/mL
VanillinABTS Radical ScavengingStronger than Ascorbic Acid and TroloxAscorbic Acid, Trolox-
Methyl VanillateABTS Radical ScavengingStronger than TroloxTrolox-
Methyl DivanillateDPPH Radical Scavenging30-fold more effective than Methyl Vanillate--
Methyl DivanillateFerric Ion Reduction4-fold higher than Methyl Vanillate--

Note: The dimerization of methyl vanillate appears to significantly enhance its antioxidant potency[1]. Vanillin has shown varied results in DPPH assays, with some studies indicating no activity, while others report measurable IC50 values[2][3][4].

Experimental Protocols for In Vitro Antioxidant Assays

A preliminary screening of antioxidant potential typically involves a battery of assays to assess different mechanisms of antioxidant action, primarily radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • For the blank, add 100 µL of the solvent and 100 µL of methanol (without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound Stock Mixing Mix Compound + DPPH Test_Compound->Mixing DPPH_Solution 0.1 mM DPPH Solution DPPH_Solution->Mixing Incubation Incubate 30 min in dark Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay cluster_analysis Analysis ABTS_K2S2O8 Mix ABTS + K2S2O8 Incubate_Dark Incubate 12-16h in dark to form ABTS•+ ABTS_K2S2O8->Incubate_Dark Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 Incubate_Dark->Dilute_ABTS Add_ABTS_Solution Add Diluted ABTS•+ Dilute_ABTS->Add_ABTS_Solution Add_Compound Add Test Compound Incubate_6min Incubate 6 min Add_ABTS_Solution->Incubate_6min Measure_Abs Measure Absorbance at 734 nm Incubate_6min->Measure_Abs Calculate_TEAC Calculate % Inhibition and TEAC Measure_Abs->Calculate_TEAC FRAP_Assay_Workflow cluster_reagent_prep FRAP Reagent Preparation cluster_assay_proc Assay Procedure cluster_analysis Analysis Acetate_Buffer Acetate Buffer (pH 3.6) Mix_Reagents Mix 10:1:1 (Buffer:TPTZ:FeCl3) Acetate_Buffer->Mix_Reagents TPTZ_Solution TPTZ Solution TPTZ_Solution->Mix_Reagents FeCl3_Solution FeCl3 Solution FeCl3_Solution->Mix_Reagents Warm_Reagent Warm to 37°C Mix_Reagents->Warm_Reagent Add_FRAP Add FRAP Reagent Warm_Reagent->Add_FRAP Add_Sample Add Test Compound Add_Sample->Add_FRAP Incubate Incubate at 37°C Add_FRAP->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate_Power Calculate Reducing Power Measure_Abs->Calculate_Power Standard_Curve Prepare FeSO4 Standard Curve Standard_Curve->Calculate_Power Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_inducer Inducer Present cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Inducer Antioxidant (e.g., Phenolic Compound) Inducer->Keap1_Nrf2 Inhibits Keap1 Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

References

In Vitro Anti-Inflammatory Properties of Phenolic Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery. Phenolic glycosides, a class of naturally occurring compounds, have garnered considerable interest for their potential therapeutic activities. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this class of molecules, with a specific focus on methyl salicylate (B1505791) glycosides as a case study, due to the current lack of extensive research on methyl vanillate (B8668496) glucoside. The methodologies and signaling pathways described herein are broadly applicable to the investigation of novel anti-inflammatory compounds.

Data Presentation: Anti-Inflammatory Effects of Methyl Salicylate Glycosides

Research on methyl salicylate glycosides isolated from Gaultheria yunnanensis has provided quantitative data on their ability to modulate key inflammatory mediators in vitro. The following tables summarize the inhibitory effects of two such compounds, designated J12122 and J12123, on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by Methyl Salicylate Glycosides in LPS-Stimulated RAW 264.7 Cells [1][2]

CompoundConcentration (µg/mL)Inhibition of NO Production (%)
J121221.045.90
3.056.20
J121231.037.45
3.051.72

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Methyl Salicylate Glycosides in LPS-Stimulated RAW 264.7 Cells [1][2]

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
J121221.0Dose-dependentDose-dependentDose-dependent
3.0Significant InhibitionSignificant InhibitionSignificant Inhibition
J121231.0Dose-dependentDose-dependentDose-dependent
3.0Significant InhibitionSignificant InhibitionSignificant Inhibition

Note: The source material indicates a dose-dependent inhibition of TNF-α, IL-1β, and IL-6 by both compounds, with significant effects at the tested concentrations. Specific percentage inhibition values for cytokines were not provided.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to assess the in vitro anti-inflammatory properties of test compounds.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: For experiments, cells are typically seeded in 96-well or 24-well plates at a predetermined density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) and allowed to adhere overnight.[4][5]

  • Treatment: The adherent cells are pre-treated with various concentrations of the test compound (e.g., methyl vanillate glucoside) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response at concentrations typically ranging from 200 ng/mL to 1 µg/mL.[5][6] The cells are then incubated for a further 18-24 hours.[5][7]

Nitric Oxide (NO) Production Assay (Griess Assay)

Overproduction of nitric oxide is a hallmark of inflammation. The Griess assay is a colorimetric method used to measure nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[5][8]

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.[5]

  • Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[5][8]

  • Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.[5][8] The absorbance is then measured spectrophotometrically at a wavelength of 540 nm.[5][8]

  • Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[5]

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.[4][6]

  • Sample Collection: Cell culture supernatants are collected after the treatment period.[4]

  • ELISA Procedure: Commercially available ELISA kits are typically used.[9] The assay is performed according to the manufacturer's instructions. In general, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest. A detection antibody, often conjugated to an enzyme, is then added, followed by a substrate that produces a measurable signal.

  • Measurement and Quantification: The absorbance or fluorescence is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure: After collecting the supernatant for NO and cytokine assays, the remaining cells in the plate are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[7]

  • Formazan (B1609692) Formation: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[7]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[10] The intensity of the purple color is directly proportional to the number of viable cells.

Signaling Pathways in Inflammation

The production of inflammatory mediators is tightly regulated by complex intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades in the inflammatory process.[11][12]

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[11][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.[14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates

Caption: The canonical NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[12][15] Activation of these pathways by LPS leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn contribute to the expression of pro-inflammatory genes.[15]

MAPK_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases activates p38 p38 MAPK Upstream_Kinases->p38 phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates

Caption: The MAPK signaling pathway and its role in inflammation.

Experimental Workflow

A typical experimental workflow for evaluating the in vitro anti-inflammatory properties of a test compound is depicted below.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding pretreatment Pre-treat with Test Compound cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 18-24h stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection mtt_assay MTT Assay for Cell Viability incubation->mtt_assay griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, etc.) supernatant_collection->elisa data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

The available data on methyl salicylate glycosides demonstrate their potential as in vitro anti-inflammatory agents, as evidenced by their ability to inhibit the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages.[1][2] The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the investigation of other phenolic glycosides, including this compound. Future studies are warranted to elucidate the specific anti-inflammatory properties and mechanisms of action of this compound, which may hold promise for the development of novel therapeutics for the management of inflammatory diseases.

References

In-depth Technical Guide: Cytotoxicity Screening of Methyl Vanillate Glucoside and Related Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of methyl vanillate (B8668496) glucoside and its aglycone, methyl vanillate, on various cancer cell lines. Due to the limited availability of direct research on methyl vanillate glucoside, this document synthesizes findings from studies on methyl vanillate and the closely related vanillic acid to infer potential mechanisms and activities. Glycosylation of phenolic compounds can influence their bioavailability, stability, and biological activity, sometimes enhancing their therapeutic potential. This guide offers detailed experimental protocols for assessing cytotoxicity and elucidates the known signaling pathways involved, aiming to facilitate further research and drug development in this area.

Data Presentation: Cytotoxicity of Methyl Vanillate and Vanillin (B372448) Glucoside

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of methyl vanillate and vanillin glucoside on various cancer cell lines.

Table 1: Cytotoxicity of Methyl Vanillate in Cancer Cell Lines

CompoundCancer Cell LineAssayEndpointResultReference
Methyl VanillateSKOV3 (Ovarian Cancer)CCK8Proliferation InhibitionDose-dependent inhibition[1][2]
Methyl VanillateMCF-7 (Breast Cancer)MTTCell ViabilityLess effective than its dimer, methyl divanillate[3][4]
Methyl VanillateMDA-MB-231 (Breast Cancer)MTTCell ViabilityLess effective than its dimer, methyl divanillate[3][4]

Table 2: Effect of Vanillin and Vanillin Glucoside on MCF-7 Breast Cancer Cells

CompoundConcentrationAssayEndpointResultReference
VanillinVariousCell Viability AssayCell ViabilityConcentration-dependent reduction[5]
Vanillin GlucosideVariousCell Viability AssayCell ViabilitySlightly higher efficacy than vanillin[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the cytotoxicity screening of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-Akt, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on methyl vanillate and vanillic acid provide valuable insights into potential mechanisms.

Methyl Vanillate in Ovarian Cancer

In ovarian cancer cells (SKOV3), methyl vanillate has been shown to inhibit cell proliferation and migration by suppressing the ZEB2/Snail signaling pathway .[1][2] This pathway is a key regulator of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.

G cluster_0 Methyl Vanillate Action Methyl Vanillate Methyl Vanillate ZEB2 ZEB2 Methyl Vanillate->ZEB2 inhibits Snail Snail Methyl Vanillate->Snail inhibits Proliferation Inhibition Proliferation Inhibition Methyl Vanillate->Proliferation Inhibition E-cadherin E-cadherin ZEB2->E-cadherin represses Vimentin Vimentin ZEB2->Vimentin activates Snail->E-cadherin represses Snail->Vimentin activates EMT Inhibition EMT Inhibition E-cadherin->EMT Inhibition Migration Inhibition Migration Inhibition EMT Inhibition->Migration Inhibition

Methyl Vanillate's Inhibition of the ZEB2/Snail Pathway.
Vanillic Acid's Multi-Targeted Anti-Cancer Effects

Vanillic acid, the carboxylic acid analog of vanillin, has been reported to exert its anti-cancer effects through multiple signaling pathways.[6][7] These include the induction of apoptosis via the generation of reactive oxygen species (ROS) and modulation of key survival pathways.

G cluster_1 Vanillic Acid's Anti-Cancer Mechanisms Vanillic Acid Vanillic Acid ROS Generation ROS Generation Vanillic Acid->ROS Generation PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Vanillic Acid->PI3K/Akt/mTOR Pathway inhibits NF-kB Pathway NF-kB Pathway Vanillic Acid->NF-kB Pathway inhibits Mitochondrial Apoptosis Mitochondrial Apoptosis ROS Generation->Mitochondrial Apoptosis Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt/mTOR Pathway->Cell Survival NF-kB Pathway->Cell Survival

Vanillic Acid's diverse anti-cancer signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the cytotoxic screening of a novel compound like this compound.

G cluster_2 Cytotoxicity Screening Workflow Compound Preparation Compound Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Determine IC50->Cell Cycle Analysis (PI) Mechanism of Action (Western Blot) Mechanism of Action (Western Blot) Determine IC50->Mechanism of Action (Western Blot) Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assay (Annexin V/PI)->Data Analysis & Interpretation Cell Cycle Analysis (PI)->Data Analysis & Interpretation Mechanism of Action (Western Blot)->Data Analysis & Interpretation

A general workflow for cytotoxic screening of compounds.

Conclusion

While direct evidence for the cytotoxic effects of this compound in cancer cell lines is currently scarce, the available data on its aglycone, methyl vanillate, and the related compound, vanillic acid, suggest a promising potential for anti-cancer activity. These compounds have been shown to inhibit proliferation, induce apoptosis, and modulate key signaling pathways involved in cancer progression. The provided experimental protocols and workflow offer a robust framework for the systematic evaluation of this compound and other novel compounds. Further research is warranted to fully characterize the cytotoxic profile and mechanism of action of this compound, which may lead to the development of new therapeutic agents for cancer treatment.

References

The Predictive Bioavailability and Metabolism of Methyl Vanillate Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside is a compound of interest due to its structural relation to vanillin, a widely used flavoring agent with various reported biological activities. The addition of a methyl ester and a glucoside moiety to the vanillate core can significantly alter its physicochemical properties, and consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide synthesizes current knowledge on related compounds to predict the bioavailability and metabolic fate of methyl vanillate glucoside, offering a framework for future experimental investigation.

Predicted Physicochemical and Pharmacokinetic Properties

The bioavailability of a compound is influenced by its solubility, permeability, and susceptibility to first-pass metabolism. Methylation of polyphenols has been shown to increase their metabolic stability and intestinal absorption.[1][2][3] The glucoside group, however, generally increases water solubility but may limit passive diffusion across the intestinal epithelium.

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted CharacteristicRationale
Molecular Formula C15H20O9Based on chemical structure.[4][5]
Molecular Weight 344.316 g/mol Based on chemical structure.[4]
Aqueous Solubility HighThe presence of the polar glucoside group is expected to enhance water solubility compared to methyl vanillate.
LogP LowThe glycosidic moiety will likely decrease the octanol-water partition coefficient, indicating lower lipophilicity.
Intestinal Permeability Low to ModerateWhile the methyl ester may slightly increase lipophilicity, the bulky and polar glucoside group is expected to be the dominant factor, likely requiring active transport or enzymatic cleavage prior to absorption of the aglycone.
Oral Bioavailability Low to ModerateExpected to be higher than vanillic acid glucoside due to the methyl ester, but likely limited by enzymatic hydrolysis in the gut and first-pass metabolism. Methylation of flavonoids has been shown to improve oral bioavailability.[2]

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to occur in two main phases: initial hydrolysis by gut microbiota and subsequent Phase I and Phase II metabolism of the absorbed aglycone (methyl vanillate) and its metabolites in the liver and other tissues.

Role of Gut Microbiota: The First Step

The gut microbiota plays a crucial role in the metabolism of many dietary polyphenols and glycosides.[6][7][8] It is highly probable that the first metabolic step for this compound upon oral administration is the enzymatic cleavage of the β-glucosidic bond by bacterial β-glucosidases in the intestine.[9][10]

Gut_Metabolism MVG This compound BetaGlucosidase β-glucosidase MVG->BetaGlucosidase MV Methyl Vanillate Glucose Glucose Gut Intestinal Lumen (Gut Microbiota) BetaGlucosidase->MV BetaGlucosidase->Glucose Hepatic_Metabolism cluster_absorption Absorption cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MV Methyl Vanillate Esterase Esterases MV->Esterase CYP450 CYP450 MV->CYP450 UGT_SULT UGTs/SULTs MV->UGT_SULT VA Vanillic Acid VA->UGT_SULT PCAM Protocatechuic Acid Methyl Ester Esterase->VA CYP450->PCAM MV_Conj Methyl Vanillate Glucuronide/Sulfate Excretion Excretion (Urine/Bile) MV_Conj->Excretion VA_Conj Vanillic Acid Glucuronide/Sulfate VA_Conj->Excretion UGT_SULT->MV_Conj UGT_SULT->VA_Conj Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Caco2 Caco-2 Permeability LCMS LC-MS/MS Analysis Caco2->LCMS GutMicro Gut Microbiota Incubation GutMicro->LCMS LiverS9 Liver S9/Microsome Stability LiverS9->LCMS PK_Study Rodent Pharmacokinetic Study PK_Study->LCMS PK_Params Pharmacokinetic Parameter Calculation LCMS->PK_Params MVG This compound MVG->Caco2 MVG->GutMicro MVG->PK_Study

References

Methyl Vanillate Glucoside: A Key Player in Plant Defense and Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate (B8668496) glucoside, a naturally occurring phenylpropanoid glycoside, is emerging as a significant secondary metabolite in the plant kingdom. This technical guide provides a comprehensive overview of its core characteristics, biosynthesis, physiological roles, and the experimental methodologies used for its study. As a glycosylated derivative of methyl vanillate, this compound exhibits enhanced solubility and stability, positioning it as a crucial element in plant defense mechanisms and responses to environmental stressors. This document consolidates current knowledge to serve as a foundational resource for its potential applications in agriculture and pharmacology.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a critical role in the interaction of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stresses. Phenylpropanoids, derived from the shikimate pathway, represent a major class of these metabolites. Glycosylation, the enzymatic addition of a sugar moiety to a molecule, is a common modification of phenylpropanoids that significantly alters their chemical and biological properties.[1] Methyl vanillate glucoside (4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid methyl ester) is one such compound, a glycoside of methyl vanillate, which has been identified as a constituent of various plants, including Lycium schweinfurthii.[2] This guide delves into the multifaceted role of this compound as a plant secondary metabolite.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, identification, and application.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid methyl ester[3]
CAS Number 72500-11-9[3][4]
Molecular Formula C₁₅H₂₀O₉[3][5]
Molecular Weight 344.31 g/mol [4]
Appearance Powder[3]
Purity ≥98% (Commercially available standards)[6]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[6]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[7][8][9] The pathway originates from the aromatic amino acid phenylalanine.

The proposed biosynthetic pathway can be conceptualized in three main stages:

  • Core Phenylpropanoid Pathway : Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce key intermediates such as ferulic acid.

  • Formation of Vanillic Acid and Methyl Vanillate : Ferulic acid can be converted to vanillic acid. While the direct enzymatic methylation of vanillic acid to methyl vanillate in plants is not extensively documented, it is a plausible step catalyzed by a methyltransferase.

  • Glycosylation : The final step involves the attachment of a glucose molecule to the hydroxyl group of methyl vanillate. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor.

Methyl_Vanillate_Glucoside_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid Chain shortening (multiple steps) Methyl_Vanillate Methyl Vanillate Vanillic_Acid->Methyl_Vanillate Methyltransferase (presumed) Methyl_Vanillate_Glucoside Methyl Vanillate Glucoside Methyl_Vanillate->Methyl_Vanillate_Glucoside UDP-Glycosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Methyl_Vanillate_Glucoside UDP UDP Methyl_Vanillate_Glucoside->UDP

Caption: Proposed biosynthetic pathway of this compound.

Physiological Role as a Plant Secondary Metabolite

Phenylpropanoid glycosides are recognized for their diverse roles in plant defense and stress responses.[10][11] While direct experimental evidence for the specific functions of this compound is still emerging, its role can be inferred from the well-established functions of related compounds.

Defense Against Biotic Stress

Phenylpropanoids and their glycosides can act as phytoanticipins (pre-formed defensive compounds) or phytoalexins (induced upon attack) against a wide range of pathogens and herbivores.[12]

  • Antimicrobial Activity : Many phenolic compounds exhibit antimicrobial properties. The glycosylation of these compounds can modulate their activity and toxicity to the plant itself.

  • Deterrence to Herbivores : The taste and potential toxicity of phenylpropanoid glycosides can deter feeding by insects and other herbivores. Upon tissue damage, the glucoside can be hydrolyzed by β-glucosidases, releasing the more active aglycone.

Response to Abiotic Stress

Plants accumulate a variety of secondary metabolites, including phenylpropanoid glycosides, in response to abiotic stresses such as UV radiation, temperature extremes, and salinity.[13][14][15]

  • Antioxidant Activity : Phenolic compounds are potent antioxidants that can scavenge reactive oxygen species (ROS) generated during stress conditions, thereby protecting cellular components from oxidative damage.

  • UV Protection : Phenylpropanoids can absorb UV radiation, shielding the plant's photosynthetic machinery and DNA from damage.

  • Metabolic Regulation : The accumulation of these compounds can be part of a broader metabolic adjustment to cope with stress.[12]

G Biotic_Stress Biotic Stress (Pathogens, Herbivores) Plant Plant Biotic_Stress->Plant Induces Abiotic_Stress Abiotic Stress (UV, Temperature, Salinity) Abiotic_Stress->Plant Induces Phenylpropanoid_Pathway Phenylpropanoid Pathway Plant->Phenylpropanoid_Pathway Activates Methyl_Vanillate_Glucoside This compound (Accumulation) Phenylpropanoid_Pathway->Methyl_Vanillate_Glucoside Synthesizes Defense_Response Defense Response Methyl_Vanillate_Glucoside->Defense_Response Contributes to Stress_Tolerance Stress Tolerance Methyl_Vanillate_Glucoside->Stress_Tolerance Contributes to

Caption: Role of this compound in plant stress response.

Experimental Protocols

The study of this compound involves a series of established biochemical techniques for extraction, separation, identification, and quantification.

Extraction and Isolation

A general protocol for the extraction of phenolic compounds from plant material is as follows:

  • Sample Preparation : Fresh or dried plant material (e.g., leaves of Lycium schweinfurthii) is ground into a fine powder.

  • Solvent Extraction : The powdered material is extracted with a polar solvent, typically methanol or ethanol, often in an aqueous mixture (e.g., 80% methanol). Maceration, sonication, or Soxhlet extraction can be employed to enhance efficiency.

  • Filtration and Concentration : The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification (Optional) : For isolation of pure this compound, the crude extract can be subjected to further chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative HPLC.

Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common method for the analysis of phenolic compounds.

  • Instrumentation : An HPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient elution is often employed, using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.

  • Detection : The DAD is set to monitor absorbance at multiple wavelengths, typically around 280 nm for phenolic compounds.

  • Identification : Initial identification is based on the retention time compared to an authentic standard of this compound. Further confirmation is achieved by spiking the sample with the standard and by comparing the UV-Vis spectrum.

  • Quantification : A calibration curve is constructed using a series of known concentrations of the this compound standard. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

For unambiguous identification, especially in the absence of a standard, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

  • LC-MS : Provides the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity.

  • NMR Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed structural information, allowing for the complete assignment of the proton and carbon signals of the molecule.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for Methyl Vanillate

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Vanillate Moiety
C=O-166.98
C-OCH₃3.9256.15
C-O-Glc-150.23
C-H (ortho to -COOCH₃)7.63124.29
C-H (ortho to -O-Glc)6.93114.24
C-H (meta to -COOCH₃ and -O-Glc)7.54111.98
C (ipso to -COOCH₃)-122.35
C (ipso to -OCH₃)-146.35
Methyl Ester
-COOCH₃3.8951.94
Glucose Moiety Assignments vary depending on specific conformation and solventAssignments vary depending on specific conformation and solvent

Note: Data for methyl vanillate is provided as a reference.[10] Complete, assigned NMR data for this compound should be obtained from dedicated spectroscopic studies.

G Plant_Material Plant Material Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC_DAD HPLC-DAD Analysis Crude_Extract->HPLC_DAD LC_MS LC-MS Analysis Crude_Extract->LC_MS NMR NMR Spectroscopy Crude_Extract->NMR Quantification Quantification HPLC_DAD->Quantification Identification Structural Identification LC_MS->Identification NMR->Identification

References

The Isolation and Purification of Methyl Vanillate Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of Methyl vanillate (B8668496) glucoside from plant extracts. The document outlines the necessary experimental protocols, data presentation, and relevant biological pathways associated with this compound.

Introduction

Methyl vanillate glucoside (4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid methyl ester) is a phenolic glucoside found in various plant species. Its aglycone, methyl vanillate, has garnered interest for its potential therapeutic properties, including anti-cancer activities. The isolation and purification of this compound in high purity are crucial for its further investigation and potential applications in drug development. This guide aims to provide a comprehensive resource for researchers undertaking such endeavors.

Chemical Structure:

(Note: "Ph" represents a benzene (B151609) ring and "Glc" represents a glucose moiety)

Plant Sources and Extraction

This compound has been reported to be isolated from plants of the Lycium and Rauvolfia genera. Specifically, Lycium schweinfurthii and Rauvolfia verticillata have been identified as sources of this compound[1][2]. The leaves are often the primary part of the plant utilized for the extraction of phenolic compounds[3].

General Extraction Protocol

The following is a representative protocol for the extraction of this compound from plant material, based on general methods for phenolic glucosides.

Experimental Protocol: Maceration and Solvent Extraction

  • Plant Material Preparation: Air-dry the leaves of the source plant (e.g., Lycium schweinfurthii) at room temperature and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% methanol (B129727) (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude methanolic extract in distilled water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

    • The fraction containing this compound is typically expected in the more polar solvents like ethyl acetate or the remaining aqueous fraction, given its glycosidic nature.

Purification

Purification of the target compound from the enriched fraction is generally achieved through a combination of chromatographic techniques.

Purification Protocol

Experimental Protocol: Column Chromatography and Preparative HPLC

  • Column Chromatography:

    • Subject the ethyl acetate or aqueous fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient for phenolic glucosides is a mixture of chloroform and methanol, starting with 100% CHCl₃ and gradually increasing the percentage of MeOH.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1 v/v) and visualizing under UV light or with a suitable staining reagent (e.g., iodine vapor or ceric sulfate (B86663) spray).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity (≥98%), subject the semi-purified fractions to preparative HPLC.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water (both often acidified with 0.1% formic acid for better peak shape) is a typical mobile phase.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

Characterization

The purified compound should be characterized using spectroscopic methods to confirm its identity and purity.

Spectroscopic Data

Table 1: Spectroscopic Data for Methyl Vanillate (Aglycone)

Technique Solvent Observed Signals/Fragments
¹H NMR CDCl₃δ (ppm): 7.65-7.54 (m), 6.95-6.93 (m), 6.29 (s), 3.92 (s), 3.89 (s)[4]
¹³C NMR CDCl₃δ (ppm): 166.98, 150.23, 146.35, 124.29, 122.35, 114.24, 111.98, 56.15, 51.94[4]
Mass Spec. (EI) -m/z: 182 (M+), 151, 123[4]

Note: The data for Methyl Vanillate is provided for reference. The actual spectra for this compound will show additional signals corresponding to the glucose unit.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, the part of the plant used, the time of harvest, and the extraction and purification methods employed. Unfortunately, specific quantitative yield data from a documented plant source was not available in the search results. Researchers should meticulously record the starting weight of the plant material and the final weight of the purified compound to calculate the percentage yield. Purity is typically determined by HPLC analysis and is expected to be ≥98% for use in biological assays.

Table 2: Summary of Key Quantitative Parameters

Parameter Typical Value/Range Method of Determination
Yield Highly variableGravimetric analysis
Purity ≥98%HPLC-UV/DAD
Molecular Formula C₁₅H₂₀O₉Mass Spectrometry
Molecular Weight 344.31 g/mol Mass Spectrometry

Biological Activity and Signaling Pathway

While the biological activity of this compound is not extensively documented, its aglycone, Methyl vanillate, has been shown to inhibit the proliferation and migration of ovarian cancer cells. This effect is believed to be mediated through the inhibition of the ZEB2/Snail signaling pathway, which is a key regulator of the epithelial-mesenchymal transition (EMT)[5].

Experimental Workflow for Isolation and Purification

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow plant_material Plant Material (e.g., Lycium schweinfurthii leaves) extraction Extraction (Methanol Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Hexane, Chloroform, Ethyl Acetate, Aqueous Fractions partitioning->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom Select polar fraction semi_pure Semi-pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Characterization (NMR, MS) pure_compound->characterization

Caption: Experimental workflow for the isolation and purification of this compound.

ZEB2/Snail Signaling Pathway

The following diagram illustrates the simplified ZEB2/Snail signaling pathway, which is implicated in the epithelial-mesenchymal transition (EMT) and cancer progression. Methyl vanillate has been suggested to inhibit this pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMADs TGFbR->SMADs Phosphorylation Snail Snail SMADs->Snail Transcription Activation ZEB2 ZEB2 SMADs->ZEB2 Transcription Activation E_cadherin_gene E-cadherin Gene Snail->E_cadherin_gene Repression Mesenchymal_genes Mesenchymal Genes Snail->Mesenchymal_genes Activation ZEB2->E_cadherin_gene Repression ZEB2->Mesenchymal_genes Activation EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin_gene->EMT Mesenchymal_genes->EMT Methyl_vanillate Methyl Vanillate Methyl_vanillate->Snail Inhibition Methyl_vanillate->ZEB2 Inhibition

Caption: The ZEB2/Snail signaling pathway in EMT and its inhibition by Methyl vanillate.

Conclusion

This technical guide provides a framework for the isolation, purification, and characterization of this compound from plant sources. While a definitive, detailed protocol for a specific plant is not yet widely published, the methodologies outlined here, based on established principles for the separation of phenolic glucosides, offer a robust starting point for researchers. The potential biological activity of its aglycone highlights the importance of obtaining this compound in high purity for further pharmacological evaluation.

References

Unveiling Novel Biological Targets for Methyl Vanillate Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate (B8668496) glucoside, a naturally occurring phenolic glycoside, presents a compelling avenue for therapeutic exploration. While its aglycone, methyl vanillate, has demonstrated bioactivity, the glucosidic form remains largely uncharacterized. This technical guide provides a comprehensive framework for the systematic investigation of methyl vanillate glucoside's biological targets. We delve into putative signaling pathways, propose detailed experimental protocols for target identification and validation, and offer a roadmap for elucidating its mechanism of action. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising natural compound.

Introduction

This compound (4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid methyl ester) is a secondary metabolite found in various plant species, including Lycium schweinfurthii.[1] Its chemical structure consists of a methyl vanillate core linked to a glucose moiety. While the biological activities of many phenolic compounds are well-documented, the specific roles of their glycosylated forms are often less understood. Glycosylation can significantly impact a compound's solubility, stability, bioavailability, and ultimately, its interaction with biological targets.

The aglycone, methyl vanillate, has been reported to activate the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[2][3][4] Dysregulation of this pathway is implicated in numerous diseases, including cancer and developmental disorders. Furthermore, studies on the dimer of methyl vanillate suggest pro-oxidant activity in breast cancer cell lines. This existing knowledge provides a logical starting point for investigating the biological landscape of this compound.

This guide outlines a systematic approach to identify and characterize the biological targets of this compound, with a focus on robust experimental design and data interpretation.

Putative Biological Targets and Signaling Pathways

Based on the known activity of its aglycone, a primary putative target for this compound is the Wnt/β-catenin signaling pathway . It is hypothesized that this compound may act as a modulator of this pathway, potentially through direct or indirect interactions with key protein components.

The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signal transduction cascade.[5] In the "off" state, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation.[5] In the "on" state, binding of a Wnt ligand to its receptor complex inhibits the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[5][6]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway, which represents a potential target for this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits betaCatenin_cyto β-catenin DestructionComplex->betaCatenin_cyto Phosphorylates for degradation Proteasome Proteasome betaCatenin_cyto->Proteasome Degraded betaCatenin_nuc β-catenin betaCatenin_cyto->betaCatenin_nuc Translocates TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Figure 1: Canonical Wnt/β-catenin signaling pathway.

Experimental Protocols for Target Discovery and Validation

A multi-pronged experimental approach is essential to identify and validate the biological targets of this compound. This section details key methodologies.

Cell-Based Assays for Bioactivity Screening

Initial screening in relevant cell lines can provide valuable insights into the compound's general bioactivity and guide further investigation.

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Target Identification Methodologies

The following are established methods for identifying the direct protein targets of a small molecule.

This technique involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.

Workflow Diagram:

Affinity_Chromatography_Workflow start Start: this compound immobilize Immobilize on solid support (e.g., agarose (B213101) beads) start->immobilize incubate Incubate with cell lysate immobilize->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE separation elute->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec analysis Data analysis and protein identification mass_spec->analysis end End: Putative Targets analysis->end

Figure 2: Workflow for affinity chromatography-mass spectrometry.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization.

  • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated agarose beads).

  • Cell Lysis: Prepare a total protein lysate from the cell line of interest.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding.

  • Washing: Perform a series of washes with decreasing salt concentrations to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand or by changing the pH or salt concentration.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry.

DARTS is a label-free method that identifies protein targets based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.

Protocol:

  • Cell Lysis: Prepare a native protein lysate.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined time.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein profiles of the treated and control samples by SDS-PAGE or mass spectrometry to identify proteins that are protected from digestion in the presence of the compound.

Target Validation Assays

Once putative targets are identified, their interaction with this compound must be validated.

This luciferase-based reporter assay is a standard method to quantify the activation of the Wnt/β-catenin signaling pathway.[8]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (TOP Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP Flash), and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Cell Lysis: Lyse the cells after the desired incubation period.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOP Flash and FOP Flash luciferase activities to the Renilla luciferase activity. An increase in the TOP/FOP ratio indicates activation of the Wnt/β-catenin pathway.

This assay measures the free radical scavenging capacity of a compound.[9]

Protocol:

  • Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Compound Addition: Add different concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be meticulously recorded and presented in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound

Cell Line Incubation Time (h) IC50 (µM)
e.g., MCF-7 24 [Insert Data]
48 [Insert Data]
72 [Insert Data]
e.g., HEK293T 24 [Insert Data]
48 [Insert Data]

| | 72 | [Insert Data] |

Table 2: Wnt/β-Catenin Pathway Activation

Concentration (µM) Fold Change in TOP/FOP Flash Ratio
0.1 [Insert Data]
1 [Insert Data]
10 [Insert Data]

| 100 | [Insert Data] |

Table 3: Antioxidant Activity

Assay EC50 (µg/mL)
DPPH Radical Scavenging [Insert Data]

| Other assays (e.g., ABTS) | [Insert Data] |

Conclusion and Future Directions

This technical guide provides a foundational framework for the discovery and characterization of novel biological targets for this compound. The proposed experimental workflows, from initial bioactivity screening to specific target validation, offer a systematic path to elucidate its mechanism of action. Given the known activities of its aglycone, the Wnt/β-catenin pathway stands out as a high-priority target for investigation.

Future research should focus on validating the identified targets in more complex biological systems, such as in vivo animal models. Elucidating the structure-activity relationship by synthesizing and testing related glucosides will also be crucial. A thorough understanding of the biological targets of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

The Enzymatic Dance: A Technical Guide to the Interaction of Methyl Vanillate Glucoside with Microbial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside, a glycosylated form of methyl vanillate, stands at the intersection of natural product chemistry and microbial metabolism. As a stable, water-soluble compound, it serves as a potential precursor for the bioactive aglycone, methyl vanillate, the release of which is often mediated by the enzymatic machinery of microorganisms. This technical guide provides an in-depth exploration of the interaction between methyl vanillate glucoside and microbial enzymes, with a focus on the hydrolytic cleavage of its glycosidic bond. Understanding this interaction is paramount for applications ranging from the controlled release of flavor and fragrance compounds to the targeted delivery and activation of therapeutic agents within the gut microbiome. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes to equip researchers with the foundational knowledge for further investigation.

Core Interaction: The Role of β-Glucosidases

The primary microbial enzymes responsible for the hydrolysis of this compound are β-glucosidases (EC 3.2.1.21). These ubiquitous hydrolases catalyze the cleavage of β-glycosidic bonds, liberating the aglycone (methyl vanillate) and a glucose molecule. β-glucosidases are found in a wide array of microorganisms, including bacteria and fungi, and play crucial roles in the degradation of plant biomass and the metabolism of various glycosylated natural products.[1][2] The general reaction can be depicted as follows:

Enzymatic_Hydrolysis This compound This compound Microbial β-Glucosidase Microbial β-Glucosidase This compound->Microbial β-Glucosidase Substrate Binding Methyl Vanillate Methyl Vanillate Microbial β-Glucosidase->Methyl Vanillate Hydrolysis Glucose Glucose Microbial β-Glucosidase->Glucose Hydrolysis

Fig. 1: Enzymatic hydrolysis of this compound.

Quantitative Data on Microbial β-Glucosidase Activity

While specific kinetic data for this compound as a substrate for a wide range of microbial β-glucosidases are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining data from analogous substrates. The following tables summarize the kinetic parameters of various microbial β-glucosidases with structurally related aromatic glucosides and the common chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), which is often used to assay for β-glucosidase activity.

Table 1: Kinetic Parameters of Microbial β-Glucosidases with p-Nitrophenyl-β-D-glucopyranoside (pNPG)

Microbial SourceEnzymeKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Aspergillus oryzaeHGT-BG-1,0665.050[3]
Trichoderma reesei QM 9414β-Glucosidase0.19 ± 0.0229.67 ± 3.25--[4]
White Rot Fungi (Auricularia auricula-1120)β-Glucosidase0.000470.21 - 9.633.5 - 5.060 - 70[5]
White Rot Fungi (Lentinula edodes-7)β-Glucosidase0.7190.21 - 9.633.5 - 5.060 - 70[5]

Table 2: Kinetic Parameters of Microbial β-Glucosidases with Other Relevant Substrates

Microbial SourceEnzymeSubstrateKm (mM)Vmax (μmol/min/mg)Reference
Trichoderma reesei QM 9414β-GlucosidaseCellobiose1.22 ± 0.31.14 ± 0.21[4]
Trichoderma reesei QM 9414β-GlucosidaseSalicin1.09 ± 0.22.09 ± 0.52[4]
Escherichia coliPeriplasmic β-glucosidase BglXLactose--[6]

Experimental Protocols

The following section details a generalized methodology for conducting an enzymatic assay to determine the kinetic parameters of a microbial β-glucosidase with this compound.

Preparation of Reagents and Enzyme
  • Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Enzyme Solution: Purify the β-glucosidase from the desired microbial source. The final enzyme preparation should be in a suitable buffer (e.g., 50 mM sodium phosphate buffer with 1 mM DTT and 10% glycerol (B35011) for stability) and its concentration determined using a standard protein quantification method (e.g., Bradford assay).

  • Reaction Buffer: Prepare the buffer in which the enzymatic reaction will be carried out (e.g., 50 mM sodium phosphate buffer, pH 7.0). The optimal pH should be determined empirically for the specific enzyme.

  • Stop Solution: Prepare a solution to terminate the enzymatic reaction (e.g., 1 M Na2CO3 or a strong acid like 1 M HCl).

  • Standards: Prepare standard solutions of methyl vanillate and glucose of known concentrations for the calibration curve in the HPLC analysis.

Enzymatic Assay for Kinetic Analysis
  • Reaction Setup: In a series of microcentrifuge tubes, set up reaction mixtures containing varying concentrations of this compound (e.g., from 0.1 to 5 times the expected Km). Each tube should contain the reaction buffer and the substrate.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the purified β-glucosidase to each tube. The final reaction volume should be consistent (e.g., 100 µL).

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Control Reactions: Include control reactions without the enzyme (to account for any non-enzymatic hydrolysis) and without the substrate (to measure any background from the enzyme solution).

Quantification of Products by HPLC

The products of the enzymatic hydrolysis, methyl vanillate and glucose, can be quantified using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system equipped with a suitable column and detector is required.

    • For methyl vanillate (an aromatic compound), a reverse-phase column (e.g., C18) with a UV detector (detection at ~260 nm or ~290 nm) is appropriate. The mobile phase could be a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[7]

    • For glucose , a specialized carbohydrate analysis column (e.g., Aminex HPX-87H) with a refractive index (RI) detector is commonly used. The mobile phase is typically dilute sulfuric acid (e.g., 0.005 M).[8][9]

  • Sample Preparation: Centrifuge the terminated reaction mixtures to pellet any precipitated protein. The supernatant can be directly injected into the HPLC system or diluted if necessary.

  • Data Analysis:

    • Generate a standard curve for both methyl vanillate and glucose using the prepared standard solutions.

    • Quantify the amount of methyl vanillate and glucose produced in each enzymatic reaction by comparing the peak areas to the standard curves.

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Reagents Prepare Substrate, Enzyme, Buffer, and Standards Setup Set up reactions with varying substrate concentrations Reagents->Setup Incubate Incubate at optimal temperature and time Setup->Incubate Terminate Stop reaction Incubate->Terminate HPLC Quantify Methyl Vanillate and Glucose via HPLC Terminate->HPLC Kinetics Calculate Km and Vmax using Michaelis-Menten kinetics HPLC->Kinetics

Fig. 2: Generalized experimental workflow for kinetic analysis.

Microbial Metabolism of Vanillate Derivatives

The interaction with this compound does not end with its hydrolysis. The resulting aglycone, methyl vanillate, can be further metabolized by various microorganisms. For instance, in some bacteria, vanillate can be demethylated to protocatechuate, which then enters the central carbon metabolism through ring fission pathways.[7] This downstream metabolism is a critical consideration in drug development, as the gut microbiome can significantly alter the structure and bioactivity of ingested compounds.

Metabolic_Pathway MethylVanillateGlucoside This compound MethylVanillate Methyl Vanillate MethylVanillateGlucoside->MethylVanillate β-Glucosidase Vanillate Vanillate MethylVanillate->Vanillate Esterase (hypothetical) Protocatechuate Protocatechuate Vanillate->Protocatechuate Vanillate O-demethylase CentralMetabolism Central Carbon Metabolism Protocatechuate->CentralMetabolism Ring Fission Pathways

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside, a glycosylated form of methyl vanillate, is a compound of increasing interest due to its potential applications in pharmaceuticals, cosmetics, and as a flavor precursor. Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, can significantly enhance the solubility, stability, and bioavailability of phenolic compounds like methyl vanillate.[1] This document provides detailed application notes and protocols for the enzymatic synthesis of methyl vanillate glucoside using uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs), offering a green and efficient alternative to chemical synthesis.

The synthesis of vanillin (B372448) glucoside, a structurally similar compound, has been successfully achieved using UGTs.[2][3][4] Specifically, enzymes from the UGT72 family of Arabidopsis thaliana, such as UGT72B1 and UGT72E2, have demonstrated the ability to glycosylate vanillin and other related phenolic compounds.[1][5] These enzymes are promising candidates for the biocatalytic production of this compound.

Principle of the Reaction

The enzymatic synthesis of this compound involves the transfer of a glucose molecule from an activated sugar donor, typically UDP-glucose, to the hydroxyl group of methyl vanillate. This reaction is catalyzed by a specific glycosyltransferase, resulting in the formation of this compound and UDP.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Methyl Vanillate Methyl Vanillate Glycosyltransferase (UGT) Glycosyltransferase (UGT) Methyl Vanillate->Glycosyltransferase (UGT) UDP-Glucose UDP-Glucose UDP-Glucose->Glycosyltransferase (UGT) This compound This compound Glycosyltransferase (UGT)->this compound UDP UDP Glycosyltransferase (UGT)->UDP

Enzymatic synthesis of this compound.

Recommended Glycosyltransferases

Based on studies on structurally similar substrates, the following UGTs are recommended for the synthesis of this compound:

EnzymeSource OrganismKnown SubstratesReference
UGT72B1 Arabidopsis thalianaVanillin, Coniferyl alcohol, Coniferyl aldehyde[5][6]
UGT72E2 Arabidopsis thalianaVanillin, Ferulic acid, Sinapic acid, Coniferyl alcohol[1][4]

Experimental Protocols

This section provides a general protocol for the enzymatic synthesis of this compound. Optimization of reaction conditions may be required depending on the specific UGT used.

Expression and Purification of Glycosyltransferase (UGT)

A detailed protocol for the expression and purification of UGTs is beyond the scope of this document but generally involves cloning the gene into an expression vector (e.g., pGEX or pET series), transformation into a suitable host (e.g., E. coli BL21(DE3)), induction of protein expression, and purification using affinity chromatography (e.g., GST-tag or His-tag).

Enzymatic Glucosylation of Methyl Vanillate

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Analysis A Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - Methyl Vanillate - UDP-Glucose B Initiate reaction by adding purified UGT enzyme A->B C Incubate at optimal temperature with shaking B->C D Terminate reaction (e.g., by adding organic solvent) C->D E Analyze products by HPLC or LC-MS D->E

General workflow for enzymatic glucosylation.

Materials:

  • Purified UGT enzyme (e.g., UGT72B1 or UGT72E2)

  • Methyl vanillate

  • UDP-glucose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Organic solvent for quenching (e.g., Methanol (B129727) or Acetonitrile)

  • HPLC or LC-MS for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components. A typical reaction volume is 100 µL.

ComponentFinal Concentration
Tris-HCl (pH 7.5)50 mM
Methyl Vanillate1-5 mM
UDP-Glucose2-10 mM (typically in excess)
Purified UGT Enzyme1-10 µg
  • Reaction Initiation and Incubation:

    • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the purified UGT enzyme.

    • Incubate the reaction at 30°C with gentle shaking for a specified time (e.g., 1-24 hours).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

    • Vortex briefly and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate the enzyme.

  • Product Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the formation of this compound using reverse-phase HPLC or LC-MS. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% formic acid.

    • Monitor the reaction at a suitable wavelength (e.g., 260 nm or 280 nm).

Quantitative Analysis

The yield and conversion rate of the reaction can be determined by creating a standard curve for methyl vanillate and, if a standard is available, for this compound.

ParameterCalculation
Conversion Rate (%) ([Initial Methyl Vanillate] - [Final Methyl Vanillate]) / [Initial Methyl Vanillate] * 100
Yield (mg/L) Concentration of this compound (mM) * Molecular Weight of this compound (g/mol) * 1000

Based on the synthesis of vanillin glucoside using UGT72B1, the following are expected quantitative results.[5][7] Note that these are estimates and will require experimental validation for methyl vanillate.

EnzymeSubstrateConversion RateProduct TiterReference
UGT72B1Vanillin~50-90%Up to 1745.5 mg/L (as glucovanillin)[5][7]

Signaling Pathway Context

Methyl vanillate is a derivative of vanillic acid, which is an intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and coumarins. Glycosyltransferases play a crucial role in this pathway by modifying these compounds to alter their solubility, stability, and biological activity.

Phenylpropanoid_Pathway cluster_pathway Simplified Phenylpropanoid Pathway cluster_glucosylation Glucosylation Step A Phenylalanine B Cinnamic Acid A->B C p-Coumaric Acid B->C D Ferulic Acid C->D E Vanillic Acid D->E F Methyl Vanillate E->F G This compound F->G UGT72B1 / UGT72E2 + UDP-Glucose

Biosynthetic context of this compound.

Troubleshooting

  • Low or no product formation:

    • Enzyme activity: Verify the activity of the purified UGT. Consider performing a positive control reaction with a known substrate (e.g., vanillin).

    • Reaction conditions: Optimize pH, temperature, and incubation time.

    • Substrate/Cofactor concentration: Ensure UDP-glucose is in molar excess. Test a range of methyl vanillate concentrations, as high concentrations can sometimes lead to substrate inhibition.

  • Multiple products observed:

    • Enzyme purity: Ensure the purified enzyme is free of contaminating proteins.

    • Non-enzymatic reactions: Run a control reaction without the enzyme to check for any background reactions.

    • Regioisomers: Some UGTs may produce multiple glucosylated products. Structural elucidation by NMR may be necessary to identify the exact position of glucosylation.

Conclusion

The enzymatic synthesis of this compound using glycosyltransferases presents a promising, environmentally friendly method for producing this valuable compound. The protocols and data provided in this document, based on the successful synthesis of related molecules, offer a solid foundation for researchers to develop and optimize this biocatalytic process. Further investigation into the substrate specificity of various UGTs and optimization of reaction conditions will be key to achieving high yields and conversion rates.

References

Application Notes and Protocols: Chemical Synthesis and Purification of Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the chemical synthesis and purification of Methyl vanillate (B8668496) glucoside. The synthesis is based on a modified Koenigs-Knorr reaction, a well-established method for the formation of glycosidic bonds. The protocol outlines the glycosylation of methyl vanillate using acetobromoglucose, followed by deprotection of the acetylated intermediate. Detailed procedures for purification by flash column chromatography and characterization of the final product are also provided. This document is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Methyl vanillate glucoside is a glycosylated form of methyl vanillate, a phenolic compound with antioxidant properties. Glycosylation can enhance the solubility, stability, and bioavailability of phenolic compounds, making their glycosides valuable targets for pharmaceutical and nutraceutical research. The synthesis of such glycosides often involves the coupling of a glycosyl donor with a glycosyl acceptor. The Koenigs-Knorr reaction is a classic and reliable method for achieving this transformation, typically involving the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate.[1] This protocol details a two-step synthesis of this compound, beginning with the glycosylation of methyl vanillate with acetobromoglucose, followed by the removal of the acetyl protecting groups to yield the final product.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier (Example)Notes
Methyl VanillateC₉H₁₀O₄182.17Sigma-AldrichGlycosyl Acceptor
AcetobromoglucoseC₁₄H₁₉BrO₉411.20Sigma-AldrichGlycosyl Donor
Silver (I) CarbonateAg₂CO₃275.75Sigma-AldrichPromoter
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, for reaction
Methanol (B129727) (MeOH)CH₃OH32.04Fisher ScientificAnhydrous, for deprotection
Sodium Methoxide (B1231860)NaOCH₃54.02Sigma-AldrichCatalyst for deprotection
Ethyl Acetate (B1210297) (EtOAc)C₄H₈O₂88.11Fisher ScientificFor chromatography
Hexane (B92381)C₆H₁₄86.18Fisher ScientificFor chromatography
Silica (B1680970) GelSiO₂60.08Sorbent TechnologiesFor column chromatography (230-400 mesh)
Thin Layer Chromatography (TLC) Plates--MilliporeSigmaSilica gel coated with UV indicator

Experimental Protocols

Part 1: Synthesis of Tetra-O-acetyl-methyl vanillate glucoside (Koenigs-Knorr Glycosylation)

This procedure describes the coupling of methyl vanillate with acetobromoglucose.

1. Reaction Setup:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl vanillate (1.0 eq) and silver (I) carbonate (1.5 eq).
  • Add anhydrous dichloromethane (DCM) to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a concentration of approximately 0.1 M with respect to methyl vanillate.
  • Stir the suspension for 30 minutes in the dark at room temperature.

2. Glycosylation Reaction:

  • Dissolve acetobromoglucose (1.2 eq) in a minimal amount of anhydrous DCM.
  • Add the acetobromoglucose solution dropwise to the stirring suspension of methyl vanillate and silver carbonate over a period of 15 minutes.
  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 4-6 hours. The reaction should be protected from light.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) as the mobile phase.
  • The disappearance of the methyl vanillate spot and the appearance of a new, higher Rf spot indicates the formation of the product.

4. Work-up:

  • After the reaction is complete, cool the mixture to room temperature.
  • Filter the reaction mixture through a pad of Celite® to remove the silver salts.
  • Wash the filter cake with additional DCM.
  • Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetra-O-acetyl-methyl vanillate glucoside as a syrup or solid.

Part 2: Deprotection of Tetra-O-acetyl-methyl vanillate glucoside (Zemplén Deacetylation)

This procedure describes the removal of the acetyl protecting groups to yield the final product.

1. Deprotection Reaction:

  • Dissolve the crude tetra-O-acetyl-methyl vanillate glucoside from Part 1 in anhydrous methanol in a round-bottom flask.
  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.
  • Stir the reaction mixture at room temperature for 2-4 hours.

2. Reaction Monitoring:

  • Monitor the reaction by TLC using a more polar mobile phase (e.g., ethyl acetate/methanol, 9:1 v/v). The disappearance of the starting material and the appearance of a more polar product spot near the baseline indicates the completion of the reaction.

3. Neutralization and Work-up:

  • Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid or with Amberlite® IR-120 (H⁺ form) resin until the pH is neutral.
  • Filter the mixture if a resin was used.
  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Part 3: Purification of this compound

1. Flash Column Chromatography:

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate).
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent like methanol.
  • Load the sample onto the column.
  • Elute the column with the chosen solvent gradient.
  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.
  • Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound. A reversed-phase flash chromatographic technique may also be employed for separation.[2]

2. Crystallization (Optional):

  • If the purified product is a solid, it can be further purified by crystallization.
  • Dissolve the solid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents).
  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to induce crystallization.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR Aromatic protons of the vanillate moiety, a methoxy (B1213986) singlet, a methyl ester singlet, and signals for the glucose unit, including the anomeric proton (typically a doublet around 4.5-5.5 ppm with a J-coupling constant of ~7-8 Hz for the β-anomer).[3][4][5]
¹³C NMR Signals corresponding to the carbons of the vanillate and glucose moieties.
Mass Spectrometry A molecular ion peak corresponding to the mass of this compound (C₁₅H₂₀O₉, Exact Mass: 344.11).
Purity (HPLC) Purity should be determined by High-Performance Liquid Chromatography.

Diagrams

Synthesis_Workflow cluster_synthesis Step 1: Glycosylation (Koenigs-Knorr) cluster_deprotection Step 2: Deprotection (Zemplén) cluster_purification Step 3: Purification A Methyl Vanillate + Acetobromoglucose B Reaction in DCM with Ag₂CO₃, Reflux A->B C Work-up & Filtration B->C D Crude Tetra-O-acetyl This compound C->D E Dissolve in MeOH D->E F Add catalytic NaOMe E->F G Neutralization & Concentration F->G H Crude Methyl Vanillate Glucoside G->H I Flash Column Chromatography H->I J Pure Methyl Vanillate Glucoside I->J K Characterization (NMR, MS, HPLC) J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium methoxide is a strong base and is corrosive. Handle with care.

  • Silver salts are light-sensitive and can stain skin and surfaces. Protect from light and handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Quantification of Methyl Vanillate Glucoside using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Methyl vanillate (B8668496) glucoside. The described protocol is designed for accuracy and precision, making it suitable for routine quality control, stability studies, and research applications in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, ensuring efficient separation and quantification.

Introduction

Methyl vanillate glucoside is a phenolic compound of interest in various fields, including pharmaceutical and cosmetic industries, due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive and specific method for this purpose. This document provides a comprehensive protocol for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
UV Detection 260 nm
Reagents and Standards
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade, for sample preparation)

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of calibration standards are then prepared by serial dilution of the stock solution with the mobile phase.

Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

Method Validation (Illustrative Data)

The method should be validated according to ICH guidelines. The following table presents illustrative data for key validation parameters.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

HPLC Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard StockSolution Prepare Stock Solution (1 mg/mL in Methanol) Standard->StockSolution CalibrationStandards Prepare Calibration Standards (Serial Dilution) StockSolution->CalibrationStandards HPLC HPLC System with C18 Column CalibrationStandards->HPLC Sample Weigh Sample Extraction Extract with Methanol Sample->Extraction Centrifuge Centrifuge Extract Extraction->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Filter->HPLC UVDetector UV Detection at 260 nm HPLC->UVDetector Chromatogram Obtain Chromatograms UVDetector->Chromatogram PeakIntegration Integrate Peak Area Chromatogram->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify this compound PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (Water with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile. Mix thoroughly and degas.

Protocol 2: Gradient Elution Program

The following gradient program is recommended for the separation.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955
Protocol 3: System Suitability

Before running the samples, perform a system suitability test by injecting the standard solution (e.g., 10 µg/mL) five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.

Data Presentation

Table 1: Illustrative Calibration Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001510.7
Table 2: Illustrative Precision and Accuracy Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Precision (%RSD, n=3)
54.9599.01.5
2525.2100.81.1
7574.198.81.3

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. Adherence to the detailed protocols and proper method validation will ensure high-quality data for various applications in the pharmaceutical and related industries.

LC-MS/MS analysis of "Methyl vanillate glucoside" in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the LC-MS/MS Analysis of Methyl Vanillate (B8668496) Glucoside in Biological Samples

For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the quantitative analysis of Methyl vanillate glucoside in biological matrices, specifically human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (C₁₅H₂₀O₉, MW: 344.316) is a phenolic glycoside.[1][2] The analysis of such compounds in biological samples is crucial for understanding their pharmacokinetic profiles and metabolic pathways. Vanillic acid, a related compound, is a known metabolite found in human urine following the consumption of certain foods, suggesting that this compound could be a potential metabolite of interest in various biological studies.[3] LC-MS/MS is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.[4][5] This application note outlines a robust and sensitive method for the determination of this compound in human plasma and urine.

Experimental Protocols

Sample Preparation

2.1.1. Human Plasma

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., Vanillin-d3 Glucoside, 100 ng/mL in 50:50 ACN:Water)

    • Control human plasma

  • Procedure:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 20 µL of the Internal Standard working solution and vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.

2.1.2. Human Urine

A simple dilution method is used for the preparation of urine samples.[6][7]

  • Reagents:

    • Milli-Q water

    • Internal Standard (IS) working solution (e.g., Vanillin-d3 Glucoside, 100 ng/mL in 50:50 ACN:Water)

    • Control human urine

  • Procedure:

    • Thaw urine samples to room temperature and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

    • To 50 µL of the clear urine supernatant, add 20 µL of the Internal Standard working solution.

    • Add 930 µL of Milli-Q water to achieve a 20-fold dilution.

    • Vortex to mix thoroughly.

    • Transfer to an autosampler vial for injection.

LC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % B
      0.0 5
      1.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
      This compound 343.1 181.0 0.05 35 15
      This compound (Quantifier) 343.1 121.0 0.05 35 25

      | Vanillin-d3 Glucoside (IS) | 316.1 | 154.0 | 0.05 | 30 | 18 |

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve and Linearity

MatrixAnalyteCalibration Range (ng/mL)Weighting
PlasmaThis compound1 - 1000> 0.9951/x²
UrineThis compound5 - 5000> 0.9951/x²

Table 2: Precision and Accuracy

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Plasma
LLOQ (1)< 15%< 15%85 - 115%
LQC (3)< 10%< 10%90 - 110%
MQC (100)< 10%< 10%90 - 110%
HQC (800)< 10%< 10%90 - 110%
Urine
LLOQ (5)< 15%< 15%85 - 115%
LQC (15)< 10%< 10%90 - 110%
MQC (500)< 10%< 10%90 - 110%
HQC (4000)< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

MatrixConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Plasma
LQC (3)85 - 11585 - 115
HQC (800)85 - 11585 - 115
Urine
LQC (15)90 - 11090 - 110
HQC (4000)90 - 11090 - 110

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is_plasma Add Internal Standard plasma->add_is_plasma urine Urine Sample add_is_urine Add Internal Standard urine->add_is_urine ppt Protein Precipitation (Acetonitrile) add_is_plasma->ppt dilute Dilution (Water) add_is_urine->dilute centrifuge Centrifugation ppt->centrifuge injection Injection dilute->injection evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute reconstitute->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Potential Metabolic Pathway

metabolic_pathway cluster_ingestion Dietary Intake / Administration cluster_metabolism Metabolism cluster_excretion Excretion MVG_source This compound (Source) MVG This compound MVG_source->MVG Absorption MV Methyl vanillate MVG->MV Hydrolysis (Glucosidase) Urine Urine MVG->Urine VA Vanillic Acid MV->VA Esterase PCA Protocatechuic Acid VA->PCA Demethylation (vanillate demethylase) VA->Urine PCA->Urine

Caption: Potential metabolic fate of this compound.

References

Application Notes and Protocols for the Development of a Methyl Vanillate Glucoside Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside (4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid methyl ester) is a phenolic glycoside of significant interest in pharmaceutical and biomedical research. As the glycosylated form of methyl vanillate, it is anticipated to exhibit modified bioavailability, solubility, and biological activity. Methyl vanillate, the aglycone, has been identified as an activator of the Wnt/β-catenin signaling pathway, a critical pathway in development and disease. This document provides a comprehensive guide to the synthesis, purification, and characterization of methyl vanillate glucoside to establish a well-defined research standard. Furthermore, it includes detailed protocols for investigating its potential effects on the Wnt/β-catenin and PI3K/Akt signaling pathways.

Physicochemical Properties and Characterization Data

A research standard of this compound should be thoroughly characterized to ensure its identity, purity, and consistency. The following table summarizes the key physicochemical properties and the expected analytical data for this compound.

PropertyDataSource
Chemical Name 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid methyl ester-
CAS Number 72500-11-9[1]
Molecular Formula C₁₅H₂₀O₉[1]
Molecular Weight 344.31 g/mol [1]
Appearance White to off-white powder[1]
Purity (typical) ≥98% (by HPLC)[1]
Solubility Soluble in water, methanol (B129727), DMSO-
¹H NMR (predicted) Aromatic protons: ~6.9-7.6 ppm; Anomeric proton: ~4.8-5.2 ppm (d, J≈7-8 Hz); Methoxy protons: ~3.8-3.9 ppm; Methyl ester protons: ~3.8-3.9 ppm; Sugar protons: ~3.2-4.0 ppmBased on[2][3]
¹³C NMR (predicted) Carbonyl carbon: ~166-168 ppm; Aromatic carbons: ~110-155 ppm; Anomeric carbon: ~100-104 ppm; Methoxy carbon: ~56 ppm; Methyl ester carbon: ~52 ppm; Sugar carbons: ~60-80 ppmBased on[2][3]
Mass Spec (ESI-MS/MS) Expected [M+H]⁺ at m/z 345.11; Expected [M+Na]⁺ at m/z 367.09; Major fragment from loss of glucose at m/z 183.06 (methyl vanillate)Based on[4][5]

Experimental Protocols

Synthesis of this compound (via Koenigs-Knorr Reaction)

The Koenigs-Knorr reaction is a classical and reliable method for the synthesis of O-glycosides.[6] This protocol describes the glycosylation of methyl vanillate with acetobromoglucose. The workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification A Acetobromoglucose C Koenigs-Knorr Reaction (Ag₂O, Acetonitrile) A->C B Methyl Vanillate B->C D Protected this compound C->D Glycosylation E Zemplén Deacetylation (NaOMe in Methanol) D->E F Crude this compound E->F Deacetylation G Flash Chromatography F->G H Pure this compound G->H Purification

Caption: Workflow for the synthesis and purification of this compound.

Materials:

Protocol:

  • Glycosylation: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl vanillate (1.0 equivalent) in anhydrous acetonitrile. b. Add silver(I) oxide (1.5 equivalents). c. To this suspension, add a solution of α-acetobromoglucose (1.2 equivalents) in anhydrous acetonitrile dropwise over 30 minutes at room temperature. d. Stir the reaction mixture in the dark at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7] e. Upon completion, filter the reaction mixture through a pad of celite to remove silver salts, and wash the pad with dichloromethane. f. Concentrate the filtrate under reduced pressure to obtain the crude protected this compound.

  • Deprotection (Zemplén Deacetylation): a. Dissolve the crude protected product in anhydrous methanol. b. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) until the pH reaches 9-10. c. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material. d. Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate to dryness to yield the crude this compound.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel.[8][9] b. Equilibrate the column with a suitable mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate). c. Load the crude product onto the column and elute with the gradient. d. Collect fractions and analyze by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure this compound as a white powder.

Analytical Characterization Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Outcome: A single major peak with a purity of ≥98%.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Spectra to Acquire: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Expected Chemical Shifts: Refer to the table in Section 2. The anomeric proton should appear as a doublet with a coupling constant (J) of approximately 7-8 Hz, characteristic of a β-glycosidic linkage.[2]

3.2.3. High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Mode: Positive and negative ion modes.

  • Expected Ions: [M+H]⁺, [M+Na]⁺, and [M-H]⁻. The measured mass should be within 5 ppm of the theoretical mass.

  • Tandem MS (MS/MS): Fragment the parent ion to observe the characteristic neutral loss of the glucose moiety (162.05 Da). The major fragment ion should correspond to the protonated methyl vanillate.[4][5]

Application Notes: Investigating Biological Activity

Wnt/β-catenin Signaling Pathway Activation

Methyl vanillate has been shown to activate the Wnt/β-catenin pathway. The following protocol describes a luciferase reporter assay to determine if this compound retains this activity.[10][11]

Wnt_Pathway_Assay cluster_transfection Cell Transfection cluster_treatment Treatment cluster_analysis Analysis A HEK293T Cells C Transfection A->C B TCF/LEF Luciferase Reporter Vector B->C D Reporter Cell Line C->D E Treat with Methyl Vanillate Glucoside D->E F Cell Lysis E->F G Luciferase Assay F->G H Measure Luminescence G->H

Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.

Protocol:

  • Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. b. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.[12][13][14] c. After 24 hours, select for stable transfectants using an appropriate antibiotic (e.g., puromycin).

  • Compound Treatment: a. Seed the stable reporter cells in a 96-well plate. b. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (e.g., DMSO).[11] c. Incubate for 18-24 hours.

  • Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. c. Normalize the firefly luciferase activity to the Renilla luciferase activity.

Data Presentation:

Treatment GroupConcentration (µM)Normalized Luciferase Activity (Fold Change vs. Vehicle)
Vehicle Control-1.0
This compound0.1Data
1Data
10Data
100Data
Positive Control (e.g., Wnt3a)-Data
PI3K/Akt Signaling Pathway Modulation

Phenolic compounds are known to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This protocol uses Western blotting to assess the phosphorylation of Akt as a marker of pathway activation.[15][16]

Protocol:

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a cancer cell line with known PI3K/Akt signaling) to 70-80% confluency. b. Treat the cells with this compound at various concentrations and time points. Include appropriate vehicle and positive controls (e.g., IGF-1).

  • Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. c. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[17] d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-Akt signal to the total Akt signal to determine the relative activation of the pathway.

Data Presentation:

Treatment GroupConcentration (µM)p-Akt/Total Akt Ratio (Fold Change vs. Vehicle)
Vehicle Control-1.0
This compound1Data
10Data
50Data
Positive Control (e.g., IGF-1)-Data

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the synthesis, purification, and characterization of this compound as a research standard. Adherence to these methodologies will ensure the generation of high-quality, reproducible data. The application notes offer a starting point for investigating the biological activities of this compound, particularly its potential role in modulating the Wnt/β-catenin and PI3K/Akt signaling pathways, thereby facilitating further research in drug discovery and development.

References

Application Notes and Protocols for Methyl Vanillate Glucoside as a Beta-Glucosidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside is a glycosylated form of methyl vanillate, a compound with applications in the flavor, fragrance, and pharmaceutical industries. The enzymatic hydrolysis of this glucoside by β-glucosidases is a key step in various biological processes, particularly in the release of aromatic compounds in plants. These application notes provide detailed protocols for utilizing methyl vanillate glucoside as a substrate to characterize the activity of β-glucosidase enzymes. The protocols are designed for researchers in biochemistry, enzymology, and drug development who are interested in screening for β-glucosidase activity or inhibitors.

Application I: Characterization of β-Glucosidase Activity

This application focuses on determining the kinetic parameters of β-glucosidase using this compound as a substrate. The release of methyl vanillate can be monitored using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Quantitative Data Summary

Table 1: Kinetic Parameters for the Hydrolysis of Methyl β-D-Glucopyranoside by Sweet Almond β-Glucosidase

ParameterValueConditionsReference
kcat/Km28 M⁻¹s⁻¹pH-independent, in D₂O and H₂O[1]

Note: The rate of enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is approximately 4 x 10¹⁵ times faster than spontaneous hydrolysis at 25°C.[1]

Experimental Protocols

Protocol 1: β-Glucosidase Activity Assay using HPLC

This protocol provides a method to quantify the release of methyl vanillate from its glucoside via reverse-phase HPLC.

Materials:

  • This compound

  • β-Glucosidase (e.g., from almonds)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Methyl vanillate standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.2% v/v phosphoric acid

  • Reaction quenching solution (e.g., 1 M sodium carbonate)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in sodium acetate buffer to a desired stock concentration (e.g., 10 mM).

  • Prepare Enzyme Solution: Dissolve β-glucosidase in sodium acetate buffer to a working concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Set up the Reaction: In a microcentrifuge tube, combine 50 µL of substrate solution and 40 µL of sodium acetate buffer. Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the enzyme solution to the pre-incubated substrate mixture to start the reaction. The total reaction volume is 100 µL.

  • Incubate: Incubate the reaction mixture at the chosen temperature for a specific time period (e.g., 10, 20, 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding 100 µL of quenching solution (e.g., 1 M sodium carbonate).

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 10 µL) of the sample onto the C18 column.

    • Use a mobile phase of methanol and water with 0.2% v/v phosphoric acid (e.g., a 40:60 ratio) at a flow rate of 1.0 mL/min.[2]

    • Detect the eluted methyl vanillate using a UV detector set at 254 nm.[2]

  • Quantification: Create a standard curve using known concentrations of methyl vanillate. Calculate the amount of methyl vanillate produced in the enzymatic reaction by comparing the peak area to the standard curve.

Protocol 2: Spectrophotometric β-Glucosidase Activity Assay

This protocol describes a continuous or endpoint assay based on the change in UV absorbance upon the release of methyl vanillate. Methyl vanillate has a UV absorbance maximum around 295 nm.[3]

Materials:

  • This compound

  • β-Glucosidase

  • Sodium acetate buffer (50 mM, pH 5.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading UV wavelengths

Procedure:

  • Prepare Solutions: Prepare substrate and enzyme solutions as described in Protocol 1.

  • Determine Molar Extinction Coefficient: Prepare a standard curve of methyl vanillate in the assay buffer to determine its molar extinction coefficient at the desired wavelength (e.g., 295 nm).

  • Set up the Reaction: In a UV-transparent plate or cuvette, add the substrate solution and buffer.

  • Initiate the Reaction: Add the enzyme solution to start the reaction.

  • Measure Absorbance:

    • Kinetic Assay: Immediately place the plate/cuvette in the spectrophotometer and record the absorbance at regular intervals.

    • Endpoint Assay: Incubate the reaction for a fixed time, then stop it (e.g., by adding a quenching solution that does not interfere with the absorbance reading) and measure the final absorbance.

  • Calculate Activity: Use the Beer-Lambert law (A = εbc) and the change in absorbance over time to calculate the rate of methyl vanillate formation.

Visualizations

Enzymatic Hydrolysis of this compound

Enzymatic_Hydrolysis sub Methyl Vanillate Glucoside enz β-Glucosidase sub->enz binds to prod1 Methyl Vanillate enz->prod1 releases prod2 Glucose enz->prod2 releases water H₂O water->enz Experimental_Workflow prep 1. Prepare Reagents (Substrate, Enzyme, Buffer) reaction 2. Set up and Initiate Enzymatic Reaction prep->reaction incubation 3. Incubate at Controlled Temperature reaction->incubation stop 4. Stop Reaction incubation->stop analysis 5. Analyze Product Formation (HPLC or Spectrophotometry) stop->analysis quant 6. Quantify and Calculate Activity analysis->quant

References

Application Notes and Protocols for Methyl Vanillate Glucoside in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside is a phenolic compound of interest for its potential biological activities.[1][2][3] While specific research on the cell-based applications of methyl vanillate glucoside is emerging, studies on structurally related compounds like methyl vanillate and vanillin (B372448) glucoside provide a strong foundation for exploring its efficacy in various in vitro models.[4][5][6] Methyl vanillate has been shown to possess pro-oxidant effects against cancer cells and to activate the Wnt/β-catenin signaling pathway.[4][5] Additionally, vanillin and its derivatives are recognized for their antioxidant and anti-inflammatory properties.[7][8][9]

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound, including detailed protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic effects, as well as its potential to modulate key signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₀O₉[1][2][3]
Molecular Weight344.31 g/mol [1][2][3]
AppearancePowder[1][2][10]
Purity≥98%[10]
SolubilitySlightly soluble in water (8.6 g/L at 25°C). Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[3][10]
StorageStore protected from air and light, refrigerate or freeze (2-8°C).[10]

Table 2: Summary of Potential Biological Activities and Corresponding In Vitro Assays

Biological ActivityIn Vitro AssayCell LinesKey Parameters
AntioxidantDPPH Radical Scavenging AssayAcellularIC₅₀
ABTS Radical Scavenging AssayAcellularIC₅₀
Anti-inflammatoryProtein Denaturation AssayAcellular% Inhibition
Nitric Oxide (NO) AssayRAW 264.7 MacrophagesIC₅₀
Cytotoxicity/Anti-proliferativeMTT/XTT AssayMCF-7, MDA-MB-231 (Breast Cancer)IC₅₀
Signaling Pathway ModulationWestern Blot, Luciferase Reporter AssayHEK293T, specific cancer cell linesProtein expression levels, reporter gene activity

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for all cell culture experiments is the preparation of a sterile stock solution of the test compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Antioxidant Activity Assessment

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[11][12]

Materials:

  • This compound stock solution

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound from the stock solution in methanol in a 96-well plate.

  • Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity Assessment

This assay assesses the ability of a compound to inhibit thermally induced protein denaturation, a common in vitro model for inflammation.[13][14][15]

Materials:

  • This compound stock solution

  • Egg albumin (or Bovine Serum Albumin, BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Water bath

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound.

  • Incubate the reaction mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the denatured protein control, and A_sample is the absorbance of the sample.

Cytotoxicity and Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • The next day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete growth medium). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis stock_prep Stock Solution Preparation serial_dil Serial Dilutions stock_prep->serial_dil antioxidant Antioxidant Assays (DPPH, ABTS) serial_dil->antioxidant anti_inflammatory Anti-inflammatory Assays (Protein Denaturation, NO) serial_dil->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) serial_dil->cytotoxicity signaling Signaling Pathway Analysis (Western Blot) serial_dil->signaling data_acq Data Acquisition antioxidant->data_acq anti_inflammatory->data_acq cytotoxicity->data_acq signaling->data_acq ic50 IC50 Determination data_acq->ic50 stat_analysis Statistical Analysis ic50->stat_analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

wnt_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl activates LRP LRP5/6 LRP->Dvl Dest_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Dest_Complex inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates MVG Methyl Vanillate Glucoside MVG->Dest_Complex potential inhibition? TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Proposed Wnt/β-catenin signaling pathway modulation by this compound.

References

Application Notes and Protocols for Studying Glycoside Hydrolysis In Vitro Using Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside is a valuable substrate for the in-vitro study of glycoside hydrolysis, a fundamental biochemical reaction with implications in drug metabolism, food science, and plant biology. This document provides detailed application notes and experimental protocols for utilizing methyl vanillate glucoside to characterize the activity of glycoside hydrolases, particularly β-glucosidases. The hydrolysis of this compound yields methyl vanillate and glucose, products that can be readily quantified to determine enzyme kinetics and activity.

Application Notes

This compound serves as a stable, water-soluble, and synthetically accessible substrate for monitoring the activity of a wide range of β-glucosidases. Its structure, featuring a phenolic aglycone, makes it a suitable analog for studying the metabolism of various naturally occurring and synthetic glycosylated compounds. The enzymatic cleavage of the glycosidic bond can be monitored by quantifying the appearance of the product, methyl vanillate, or the released glucose. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into enzyme efficiency and substrate specificity.

The study of this compound hydrolysis is relevant in several research areas:

  • Drug Development: Understanding the enzymatic cleavage of glycosidic bonds is crucial for designing prodrugs that are activated by specific glycosidases in target tissues.

  • Food Science: The release of volatile phenolic compounds from their glycosidic precursors by enzymatic hydrolysis is a key process in the development of flavor and aroma in many food products.

  • Plant Biology: Glycoside hydrolysis is involved in various plant processes, including defense against pathogens and the regulation of hormone activity.

Quantitative Data Summary

The following tables summarize kinetic parameters for β-glucosidase activity with various phenolic glucoside substrates, which can serve as a reference for studies involving this compound.

Table 1: Kinetic Parameters of β-Glucosidases with Phenolic Glucoside Substrates

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Prunus dulcis (Sweet Almond)p-nitrophenyl-β-D-glucopyranoside2.3 - 6.7Not Specified6.040-50[1][2]
Vanilla planifolia (Vanilla Bean)Glucovanillin20~5 µkatal/mg6.540
Trametes trogii (White Rot Fungus)p-nitrophenyl-β-D-glucopyranoside0.55263.165.050[3]
Trichoderma reeseip-nitrophenyl-β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.25Not SpecifiedNot Specified[4]
Trichoderma reeseiSalicin1.09 ± 0.22.09 ± 0.52Not SpecifiedNot Specified[4]

Table 2: HPLC Conditions for Analysis of Reaction Products

ParameterCondition 1Condition 2
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase 40:60 Methanol: 0.2% v/v H₃PO₄Gradient: Water (0.5% Acetic Acid) and Methanol (0.5% Acetic Acid)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 280 nm
Injection Volume 10 µL20 µL
Reference [5][6]

Experimental Protocols

Protocol 1: In-Vitro Enzymatic Hydrolysis of this compound

This protocol describes a standard procedure for measuring the activity of a β-glucosidase using this compound as the substrate.

Materials:

  • This compound (Substrate)

  • β-glucosidase (e.g., from Prunus dulcis - sweet almond)

  • Citrate-phosphate buffer (0.1 M, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • Microcentrifuge tubes

  • Water bath or incubator

  • Spectrophotometer or HPLC system

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of this compound in citrate-phosphate buffer. The final concentration in the reaction mixture should ideally be around the estimated Km value. Based on related compounds, a starting concentration range of 1-10 mM is recommended.

  • Enzyme Solution Preparation: Prepare a stock solution of β-glucosidase in citrate-phosphate buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Reaction Setup:

    • In a microcentrifuge tube, add 400 µL of the this compound solution.

    • Pre-incubate the tube at the optimal temperature for the enzyme (e.g., 40°C for almond β-glucosidase) for 5 minutes.

    • To initiate the reaction, add 100 µL of the β-glucosidase solution and mix gently.

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). A time-course experiment is recommended to determine the initial linear rate of the reaction.

  • Reaction Termination: Stop the reaction by adding 500 µL of 1 M Na₂CO₃ solution. This will raise the pH and denature the enzyme.

  • Product Quantification: Quantify the amount of methyl vanillate produced using HPLC (see Protocol 2) or by measuring the absorbance of a chromogenic product if a suitable coupled assay is used. Alternatively, the released glucose can be quantified using a glucose oxidase-peroxidase assay.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the product formation versus time curve. If varying substrate concentrations are used, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: HPLC Analysis of Methyl Vanillate

This protocol outlines the quantification of methyl vanillate produced during the enzymatic hydrolysis of this compound.

Materials:

  • Reaction samples (terminated as in Protocol 1)

  • Methyl vanillate standard solutions (for calibration curve)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., 40:60 Methanol: 0.2% v/v Phosphoric Acid)[5]

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixtures to pellet any precipitated protein. Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.

  • Calibration Curve: Prepare a series of standard solutions of methyl vanillate of known concentrations in the mobile phase. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • HPLC Analysis:

    • Set the HPLC conditions as described in Table 2.

    • Inject the prepared samples onto the HPLC column.

    • Record the chromatograms and identify the peak corresponding to methyl vanillate based on its retention time compared to the standard.

  • Quantification: Determine the peak area of methyl vanillate in the samples. Use the calibration curve to calculate the concentration of methyl vanillate produced in each reaction.

Visualizations

Signaling Pathway: Salicylic (B10762653) Acid Activation in Plant Defense

The hydrolysis of salicylic acid glucoside (SAG), a structural analog of this compound, is a key step in the activation of plant defense responses.[7]

Caption: Salicylic Acid signaling pathway in plant defense.

Experimental Workflow: In-Vitro Glycoside Hydrolysis Assay

The following diagram illustrates the general workflow for conducting an in-vitro glycoside hydrolysis experiment using this compound.

HydrolysisWorkflow start Start prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) start->prep_reagents reaction_setup Set up Reaction Mixture (Substrate + Buffer) prep_reagents->reaction_setup pre_incubate Pre-incubate at Optimal Temperature reaction_setup->pre_incubate add_enzyme Initiate Reaction (Add Enzyme) pre_incubate->add_enzyme incubate Incubate for Defined Time add_enzyme->incubate terminate Terminate Reaction (e.g., add Na₂CO₃) incubate->terminate analysis Analyze Products (HPLC or Spectrophotometry) terminate->analysis data_processing Data Processing and Kinetic Analysis analysis->data_processing end End data_processing->end

References

Application of "Methyl vanillate glucoside" in antioxidant capacity assays (e.g., DPPH, ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl vanillate (B8668496) glucoside is a glycosylated form of methyl vanillate, a derivative of vanillic acid. Vanillic acid and its derivatives are phenolic compounds recognized for their potential antioxidant properties. The addition of a glucose moiety can influence the physicochemical properties of the parent molecule, such as solubility, which may, in turn, affect its biological activity. This document provides an overview of the application of methyl vanillate glucoside and related compounds in common antioxidant capacity assays, specifically the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While specific quantitative data for the pure this compound is limited in publicly available literature, this note extrapolates information from studies on closely related compounds to provide a practical guide for researchers.

Data Presentation

The antioxidant activity of phenolic compounds can be influenced by their chemical structure, including the presence of glycosidic bonds. Research on the direct antioxidant capacity of pure this compound is not extensively available. However, studies on its aglycone, methyl vanillate, and other vanillic acid derivatives provide valuable insights.

It is important to note that one study indicated that methyl vanillate exhibited strong radical-scavenging activity in the ABTS assay but showed no activity in the DPPH assay[1]. This highlights the necessity of using multiple assays to evaluate the antioxidant potential of a compound comprehensively. The glycosylation of phenolic compounds can sometimes lead to a decrease in antioxidant activity compared to the aglycone.[2]

Compound/ExtractAssayIC50 / ActivityReference CompoundIC50 / Activity of Reference
Methyl VanillateABTSStronger than TroloxTroloxNot specified
Methyl VanillateDPPHNo activity--
Infusion containing this compoundDPPH89.72 ± 0.01 µg/mLNot specifiedNot specified

Note: The IC50 value for the infusion represents the antioxidant capacity of a complex mixture and not of pure this compound.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are based on methods used in studies that have identified or synthesized this compound.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from methodologies used for plant extracts containing phenolic glycosides.

1. Principle: The DPPH assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

2. Reagents and Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

3. Procedure:

  • Preparation of DPPH solution: Prepare a 0.004% (w/v) solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions to determine the IC50 value.

  • Preparation of Standard: Prepare a stock solution and serial dilutions of the standard antioxidant (e.g., Trolox) in methanol.

  • Assay:

    • In a 96-well microplate, add 20 µL of various concentrations of the test sample or standard to the wells.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay Protocol

This protocol is a standard method for determining the total antioxidant capacity of various samples.

1. Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that is measured spectrophotometrically.

2. Reagents and Materials:

  • This compound (or test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Phosphate buffered saline (PBS) or appropriate buffer

  • 96-well microplate

  • Microplate reader

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

3. Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution:

    • Dilute the stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

  • Preparation of Standard: Prepare a stock solution and serial dilutions of the standard antioxidant (e.g., Trolox) in the same solvent.

  • Assay:

    • In a 96-well microplate, add 10 µL of various concentrations of the test sample or standard to the wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.004% DPPH in Methanol Mix Mix Sample/Standard with DPPH solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound dilutions Sample_sol->Mix Standard_sol Prepare Standard (e.g., Trolox) dilutions Standard_sol->Mix Incubate Incubate in dark for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: DPPH Assay Workflow for this compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ stock solution (ABTS + K2S2O8) ABTS_work Prepare ABTS•+ working solution (Abs ~0.7) ABTS_stock->ABTS_work Mix Mix Sample/Standard with ABTS•+ solution ABTS_work->Mix Sample_sol Prepare this compound dilutions Sample_sol->Mix Standard_sol Prepare Standard (e.g., Trolox) dilutions Standard_sol->Mix Measure Measure Absorbance at 734 nm Mix->Measure Calculate Calculate % Inhibition or TEAC Measure->Calculate

Caption: ABTS Assay Workflow for this compound.

Antioxidant_Mechanism MVG This compound (Antioxidant) Radical Free Radical (e.g., DPPH•, ABTS•+) Scavenged_Radical Scavenged Radical MVG->Scavenged_Radical Neutralizes Oxidized_MVG Oxidized this compound MVG->Oxidized_MVG Donates H• or e- Radical->Scavenged_Radical

Caption: General Antioxidant Mechanism of Radical Scavenging.

References

Methyl Vanillate Glucoside: A Versatile Precursor for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside, a glycosylated form of methyl vanillate, is emerging as a valuable and versatile precursor for the synthesis of a diverse array of novel compounds. Its unique structure, featuring a phenolic ring, a methyl ester group, and a glucose moiety, provides multiple reactive sites for chemical and enzymatic modifications. This opens up avenues for the development of new derivatives with potentially enhanced biological activities, improved pharmacokinetic properties, and novel applications in pharmaceuticals, nutraceuticals, and materials science.

This document provides detailed application notes and experimental protocols for the utilization of methyl vanillate glucoside as a synthetic precursor. It is intended to serve as a comprehensive guide for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical structure consists of a methyl vanillate core linked to a glucose molecule via a β-glycosidic bond at the 4-hydroxyl position of the vanillate moiety.

PropertyValue
CAS Number 72500-11-9[1][2]
Molecular Formula C₁₅H₂₀O₉[1][2]
Molecular Weight 344.31 g/mol [1][2]
Purity Typically ≥98%[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water.[2][3]
Physical Description Powder[1]

Applications in Synthesis

The strategic modification of this compound can lead to the generation of a wide range of derivatives. The primary sites for modification include the hydroxyl groups of the glucose unit, the phenolic hydroxyl group (after deglycosylation), and the methyl ester.

Potential Synthetic Pathways from this compound

Synthesis_Pathways MVG This compound Ester_Derivatives Ester Derivatives (Acylation/Alkylation of Glucose OHs) MVG->Ester_Derivatives Acylation/ Alkylation Ether_Derivatives Ether Derivatives (Etherification of Glucose OHs) MVG->Ether_Derivatives Etherification Vanillic_Acid_Glucoside Vanillic Acid Glucoside (Ester Hydrolysis) MVG->Vanillic_Acid_Glucoside Hydrolysis Vanillyl_Alcohol_Glucoside Vanillyl Alcohol Glucoside (Ester Reduction) MVG->Vanillyl_Alcohol_Glucoside Reduction Amide_Derivatives Amide Derivatives Vanillic_Acid_Glucoside->Amide_Derivatives Amidation Vanillin_Glucoside Vanillin Glucoside (via Vanillyl Alcohol Glucoside) Vanillyl_Alcohol_Glucoside->Vanillin_Glucoside Oxidation Amide_Synthesis_Workflow start This compound hydrolysis Enzymatic Hydrolysis (Protocol 2) start->hydrolysis vag Vanillic Acid Glucoside hydrolysis->vag activation Carboxylic Acid Activation (e.g., with EDC/HOBt) vag->activation activated_vag Activated Vanillic Acid Glucoside activation->activated_vag coupling Amine Coupling activated_vag->coupling amide Amide Derivative coupling->amide Further_Modification MVG This compound Deglycosylation Deglycosylation (Protocol 3) MVG->Deglycosylation MV Methyl Vanillate Deglycosylation->MV Etherification Etherification of Phenolic OH MV->Etherification Esterification Esterification of Phenolic OH MV->Esterification Ether_Product Ether Derivative Etherification->Ether_Product Ester_Product Ester Derivative Esterification->Ester_Product

References

Methyl Vanillate Glucoside in Drug Delivery: A Review of Current Applications and Future Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in glycosylated compounds for enhancing drug delivery, specific applications of methyl vanillate (B8668496) glucoside in this field remain largely unexplored in publicly available research. While its parent compounds, vanillic acid and various glucosides, have been investigated for their roles in different drug delivery systems, comprehensive studies detailing the use of methyl vanillate glucoside are not readily found.

This document aims to provide a foundational understanding by drawing parallels from research on related molecules and outlining general protocols that could be adapted for the study of this compound in drug delivery. The information presented here is intended for researchers, scientists, and drug development professionals interested in the potential of this compound.

Theoretical Application Notes

This compound, a derivative of vanillic acid, possesses a chemical structure that suggests potential utility in various drug delivery systems. The glucoside moiety can enhance water solubility and potentially target glucose transporters, which are often overexpressed in cancer cells. The vanillate component offers a phenolic backbone that can be functionalized and may exhibit antioxidant properties.

Potential applications in drug delivery could include:

  • Nanoparticle Functionalization: The hydroxyl groups of the glucose and phenolic moieties could be used to functionalize the surface of nanoparticles, improving their biocompatibility and stability.

  • Prodrug Design: The glycosidic bond could be designed to be cleaved by specific enzymes at a target site, releasing an active drug. This approach is often explored for colon-specific drug delivery, where bacterial glycosidases can trigger drug release.[1]

  • Hydrogel and Liposome Formulation: As a hydrophilic molecule, this compound could be incorporated into the aqueous phase of hydrogels and liposomes to modify their properties or to be delivered itself. Research on the encapsulation of other phenolic glucosides in liposomes suggests this is a viable strategy.[2][3][4][5]

  • Micellar Systems: While less likely for the glucoside itself due to its hydrophilicity, derivatives of methyl vanillate could be incorporated into the core or shell of micelles. Studies have explored micellar systems for the delivery of vanillic acid.[6]

Experimental Landscape and Data Gaps

A thorough review of scientific literature reveals a significant gap in experimental data specifically for this compound in drug delivery applications. While studies on vanillic acid-based nanoparticles and liposomal formulations of other phenolic compounds exist, quantitative data such as encapsulation efficiency, drug loading capacity, particle size, and in vitro release kinetics for this compound are not available.[7][8][9]

The following table summarizes the types of quantitative data that would be crucial for evaluating the potential of this compound in drug delivery systems, based on general knowledge of the field.

ParameterNanoparticlesLiposomesHydrogelsMicelles
Encapsulation Efficiency (%) Data not availableData not availableData not availableData not available
Drug Loading Capacity (%) Data not availableData not availableData not availableData not available
Particle Size (nm) Data not availableData not availableN/AData not available
Zeta Potential (mV) Data not availableData not availableN/AData not available
In Vitro Release Profile Data not availableData not availableData not availableData not available

General Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and evaluation of this compound-based drug delivery systems. These are intended as a starting point for researchers.

Synthesis of this compound

A potential synthetic route for this compound involves the glycosylation of methyl vanillate. A general protocol could be:

SynthesisWorkflow cluster_synthesis Synthesis of this compound MV Methyl Vanillate Reaction Koenigs-Knorr Reaction MV->Reaction AG Acetobromo-α-D-glucose AG->Reaction Base Base (e.g., Ag2O) in Solvent (e.g., Quinoline) Base->Reaction Intermediate Acetylated this compound Reaction->Intermediate Deacetylation Deacetylation (e.g., Zemplén deacetylation with NaOMe in MeOH) Intermediate->Deacetylation MVG This compound Deacetylation->MVG Purification Purification (e.g., Column Chromatography) MVG->Purification

Caption: A potential synthetic workflow for this compound.

Preparation of Drug-Loaded Nanoparticles

This protocol outlines a general method for preparing nanoparticles and encapsulating a model drug.

NanoparticlePreparation cluster_nanoparticle Preparation of Drug-Loaded Nanoparticles Polymer Polymer (e.g., PLGA) in Organic Solvent Mix Mix Polymer and Drug Solutions Polymer->Mix Drug Drug in Organic Solvent Drug->Mix MVG_aq This compound in Aqueous Solution (Surfactant) Emulsification Emulsification (e.g., Sonication) into MVG Solution MVG_aq->Emulsification Mix->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Nanoparticles Drug-Loaded Nanoparticles Evaporation->Nanoparticles Washing Washing and Centrifugation Nanoparticles->Washing Lyophilization Lyophilization Washing->Lyophilization Final_Product Dry Nanoparticle Powder Lyophilization->Final_Product

Caption: A generalized workflow for preparing drug-loaded nanoparticles.

In Vitro Drug Release Study

This protocol describes a typical setup for studying the release of a drug from a nanoparticle formulation.

DrugReleaseWorkflow cluster_release In Vitro Drug Release Study NP_Dispersion Disperse Nanoparticles in Release Medium (e.g., PBS) Dialysis Place in Dialysis Bag NP_Dispersion->Dialysis Incubation Incubate at 37°C with Shaking Dialysis->Incubation Sampling Collect Aliquots of Release Medium at Time Intervals Incubation->Sampling Analysis Analyze Drug Concentration (e.g., HPLC or UV-Vis) Sampling->Analysis Data_Analysis Plot Cumulative Drug Release vs. Time Analysis->Data_Analysis

Caption: A standard workflow for in vitro drug release studies.

Signaling Pathways

While no specific signaling pathways involving this compound in drug delivery have been elucidated, its parent compound, methyl vanillate, has been shown to activate the Wnt/β-catenin pathway. If methyl vanillate is released from a prodrug form, this pathway could be relevant.

WntSignaling cluster_pathway Potential Wnt/β-catenin Signaling Pathway MV Methyl Vanillate Wnt Wnt MV->Wnt activates Fzd Frizzled (Fzd) Wnt->Fzd Dsh Dishevelled (Dsh) Fzd->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: The Wnt/β-catenin signaling pathway potentially activated by methyl vanillate.

Conclusion and Future Directions

The exploration of this compound in drug delivery is in its infancy. There is a clear need for fundamental research to synthesize and characterize this compound within various drug delivery platforms. Future studies should focus on:

  • Systematic evaluation of its incorporation into nanoparticles, liposomes, hydrogels, and micelles.

  • Quantitative analysis of drug loading, encapsulation efficiency, and release kinetics for various model drugs.

  • In vitro and in vivo studies to assess biocompatibility, targeting efficiency, and therapeutic efficacy of this compound-based drug delivery systems.

By building a foundational dataset, the scientific community can begin to unlock the potential of this and other glycosylated compounds for advanced drug delivery applications.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including cardiovascular diseases, autoimmune disorders, and cancer. Methyl vanillate (B8668496) glucoside, a derivative of vanillic acid, is a phenolic compound of interest for its potential therapeutic properties. Phenolic compounds, in general, are known to possess anti-inflammatory activities.[1][2] This document provides a detailed protocol for assessing the anti-inflammatory effects of methyl vanillate glucoside, focusing on its impact on key inflammatory pathways in a cellular model of inflammation.

Vanillic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[3][4] The mechanism of action often involves the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][5] Glycosylation of phenolic compounds can influence their bioavailability and biological activity.[6] This protocol outlines a systematic approach to evaluate the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a well-established in vitro model of inflammation.

Experimental Objectives

  • To determine the cytotoxic potential of this compound on RAW 264.7 macrophages.

  • To evaluate the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.

  • To assess the impact of this compound on the gene expression of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).

  • To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are for illustrative purposes and will be populated with experimental results.

Table 1: Cell Viability of RAW 264.7 Macrophages Treated with this compound

TreatmentConcentration (µM)Cell Viability (%)
Control0100 ± 5.0
This compound1098 ± 4.5
2597 ± 5.2
5095 ± 4.8
10092 ± 6.1
20085 ± 7.3

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control05 ± 1.2
LPS (1 µg/mL)-100 ± 8.5
This compound + LPS1085 ± 7.9
2565 ± 6.3
5045 ± 5.1
10025 ± 3.8

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Relative TNF-α mRNA Expression (Fold Change)Relative IL-6 mRNA Expression (Fold Change)Relative IL-1β mRNA Expression (Fold Change)
Control01.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)-15.0 ± 1.225.0 ± 2.110.0 ± 0.9
This compound + LPS507.5 ± 0.812.0 ± 1.55.0 ± 0.6

Table 4: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins

Treatmentp-p65/p65 Ratio (Fold Change)p-IκBα/IκBα Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)p-ERK1/2/ERK1/2 Ratio (Fold Change)p-JNK/JNK Ratio (Fold Change)
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)8.0 ± 0.70.2 ± 0.056.0 ± 0.55.0 ± 0.44.0 ± 0.3
This compound (50 µM) + LPS3.5 ± 0.40.7 ± 0.082.5 ± 0.32.0 ± 0.21.8 ± 0.2

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and RNA, 6-well for protein).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the desired time (e.g., 24 hours for NO assay, 6 hours for qRT-PCR, 30 minutes for Western blot).

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound.

  • Materials:

    • RAW 264.7 cells

    • 96-well plate

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Treat the cells with different concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

  • Protocol:

    • Collect 100 µL of cell culture supernatant from each treatment group.

    • Add 100 µL of Griess Reagent (equal volumes of A and B mixed immediately before use) to each supernatant sample in a 96-well plate.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This technique quantifies the mRNA levels of pro-inflammatory cytokines.

  • Materials:

    • Treated RAW 264.7 cells

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Protocol:

    • RNA Extraction: Isolate total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

    • qPCR: Perform quantitative PCR using SYBR Green Master Mix and specific primers for the target genes.

    • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the control group.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method detects the levels of key proteins involved in inflammatory signaling cascades.

  • Materials:

    • Treated RAW 264.7 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-p38, anti-phospho-p38, anti-ERK1/2, anti-phospho-ERK1/2, anti-JNK, anti-phospho-JNK, and anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

    • Densitometry: Quantify the band intensities and normalize to the total protein or a housekeeping protein (e.g., β-actin).

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay Nitric Oxide (Griess) stimulation->no_assay qpcr qRT-PCR (Cytokines) stimulation->qpcr western Western Blot (Signaling) stimulation->western data_analysis Analyze cytotoxicity, NO levels, gene expression, and protein activation viability->data_analysis no_assay->data_analysis qpcr->data_analysis western->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NFkB_MAPK_Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkBa IκBα IKK->IkBa phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB degrades NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus_nfkb Nucleus NFkB_active->nucleus_nfkb translocates pro_inflammatory_genes_nfkb Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus_nfkb->pro_inflammatory_genes_nfkb induces MAPKK MAPKK MAPKKK->MAPKK activates p38 p38 MAPKK->p38 ERK ERK1/2 MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 activates ERK->AP1 activates JNK->AP1 activates nucleus_mapk Nucleus AP1->nucleus_mapk translocates pro_inflammatory_genes_mapk Pro-inflammatory Gene Expression nucleus_mapk->pro_inflammatory_genes_mapk induces MVG Methyl Vanillate Glucoside MVG->IKK inhibits MVG->MAPKKK inhibits

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) potentially modulated by this compound.

References

Investigating the Impact of Glycosylation on Bioactivity: A Detailed Analysis of Methyl Vanillate and Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glycosylation, the enzymatic attachment of sugars to organic molecules, is a pivotal process in drug development and natural product chemistry, often enhancing the solubility, stability, and bioactivity of compounds. This document provides a comprehensive guide to investigating the effects of glycosylation on the bioactivity of phenolic compounds, using methyl vanillate (B8668496) and its glycosylated form, methyl vanillate glucoside, as a model system. Detailed protocols for the synthesis of this compound, along with methodologies for assessing its antioxidant, anti-inflammatory, and cytotoxic properties, are presented. Comparative data underscores the influence of the glucoside moiety on the compound's biological efficacy.

Introduction: The Role of Glycosylation in Modulating Bioactivity

Glycosylation is a fundamental biological process that plays a critical role in determining the physicochemical and biological properties of a vast array of molecules. In the context of pharmacology and drug discovery, the strategic addition of a sugar moiety to a parent compound can lead to significant improvements in its pharmacokinetic and pharmacodynamic profiles. Phenolic compounds, a large class of secondary metabolites found in plants, are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, their therapeutic potential can be limited by poor water solubility and bioavailability.

Methyl vanillate, a simple phenolic compound, serves as an excellent model to study the impact of glycosylation. By converting methyl vanillate to this compound, we can systematically evaluate how the addition of a glucose molecule alters its interaction with biological systems. This application note will explore the synthesis of this compound and provide detailed protocols for comparing the bioactivity of the parent compound and its glycosylated derivative.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis, utilizing glycosyltransferases, is often preferred due to its high regioselectivity and milder reaction conditions.

Protocol: Enzymatic Synthesis of Methyl Vanillate 4-O-β-D-Glucoside

This protocol is based on the use of a UDP-glycosyltransferase (UGT) which facilitates the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of methyl vanillate.

Materials:

  • Methyl vanillate

  • Uridine diphosphate (B83284) glucose (UDP-glucose)

  • Recombinant UDP-glycosyltransferase (UGT)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

  • Prepare a stock solution of methyl vanillate in DMSO.

  • In a reaction vessel, combine the Tris-HCl buffer, a specific concentration of methyl vanillate (e.g., 1 mM), and UDP-glucose (e.g., 2 mM).

  • Initiate the reaction by adding the purified UGT enzyme to the mixture.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle shaking for a specified period (e.g., 24 hours).

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Upon completion, the product, this compound, can be purified from the reaction mixture using chromatographic techniques such as column chromatography.

Logical Workflow for Synthesis and Analysis

G cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis & Purification Reactants Methyl Vanillate + UDP-Glucose Enzyme UDP-Glycosyltransferase (UGT) Reactants->Enzyme Reaction Incubation (30°C, 24h) Enzyme->Reaction Product Methyl Vanillate Glucoside Reaction->Product HPLC HPLC Analysis Product->HPLC Purification Column Chromatography HPLC->Purification FinalProduct Purified Methyl Vanillate Glucoside Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Comparative Bioactivity Assessment

To elucidate the effects of glycosylation, the bioactivities of methyl vanillate and this compound were compared using a panel of in vitro assays.

Antioxidant Activity

The antioxidant potential of the compounds was evaluated by their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Data Presentation: Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Methyl VanillateData not availableData not available
This compoundData not availableData not available
Ascorbic Acid (Standard)~ 25~ 15

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds (methyl vanillate and this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: ABTS Radical Cation Decolorization Assay

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and a standard antioxidant.

  • Add a small volume of the test compound to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Data Presentation: Anti-inflammatory Activity

CompoundNitric Oxide Inhibition IC50 (µM)
Methyl VanillateData not available
This compoundData not available
Dexamethasone (Standard)~ 10

Protocol: Nitric Oxide (NO) Scavenging Assay

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Cytotoxic Activity

The cytotoxic effects of the compounds were evaluated against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Data Presentation: Cytotoxic Activity

CompoundMCF-7 IC50 (µM)PC-3 IC50 (µM)
Methyl Vanillate529.3[1]344.3[1]
Methyl Vanillate Galactoside*236.7[1]729.1[1]
Doxorubicin (Standard)0.49[1]2.53[1]

*Note: Data for the galactoside derivative is presented as a proxy for the glucoside, as specific data for the glucoside was not available. It demonstrates that glycosylation can significantly alter cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Seed the cancer cells (MCF-7 or PC-3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms

Phenolic compounds exert their bioactivities through various signaling pathways. Glycosylation can influence how these molecules interact with cellular targets and modulate these pathways.

Antioxidant and Anti-inflammatory Signaling

Vanillic acid and its derivatives are known to modulate key inflammatory and antioxidant pathways. The anti-inflammatory effects are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory gene expression. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2. Furthermore, they can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, leading to the upregulation of protective antioxidant enzymes.

G cluster_inflammation Inflammatory Stimulus (LPS) cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes activates MVG Methyl Vanillate Glucoside MVG->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

The glycosylation of methyl vanillate to this compound presents a clear example of how structural modification can influence bioactivity. The presented data on a similar galactoside derivative suggests that glycosylation can significantly enhance the cytotoxic effects against certain cancer cell lines. While specific quantitative data for the antioxidant and anti-inflammatory activities of this compound requires further experimental investigation, the provided protocols offer a robust framework for such studies. Researchers and drug development professionals can utilize these methodologies to explore the vast potential of glycosylation as a tool for optimizing the therapeutic properties of bioactive compounds. The investigation of the underlying signaling pathways will further illuminate the mechanisms by which these glycosylated compounds exert their enhanced effects.

References

Application Notes and Protocols: Methyl Vanillate Glucoside as a Potential Food Additive and Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the direct application of methyl vanillate (B8668496) glucoside as a food additive or preservative is limited in publicly available scientific literature. The following application notes and protocols are presented as a prospective research and development guide. The experimental designs, data, and pathways are based on established methodologies for similar phenolic compounds and are intended to serve as a framework for investigation.

Introduction

Methyl vanillate glucoside, the glycosylated form of methyl vanillate, is a phenolic compound with the potential for application in the food industry. As a derivative of vanillic acid, it is structurally related to compounds known for their antioxidant and antimicrobial properties.[1][2] The addition of a glucose moiety is anticipated to enhance water solubility, potentially improving its dispersibility in aqueous food systems compared to its aglycone, methyl vanillate. These characteristics make it a compelling candidate for investigation as a novel food additive for preservation and flavor enhancement.

This document outlines potential applications, hypothetical performance data, and detailed experimental protocols for the synthesis, characterization, and evaluation of this compound for use in food systems.

Physicochemical Properties

PropertyValueReference
CAS Number72500-11-9[3][4]
Molecular FormulaC15H20O9[3][4]
Molecular Weight344.31 g/mol [4][5]
AppearanceWhite to off-white powder[3][6]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol.[6][7][8] Slightly soluble in water.[4][4][6][7][8]
Storage2-8°C, protected from light and air[3][6]

Potential Applications in the Food Industry

  • Antioxidant: To prevent lipid oxidation in high-fat food products such as dressings, sauces, and processed meats, thereby extending shelf-life and preserving quality.

  • Antimicrobial Agent: To inhibit the growth of common foodborne pathogens and spoilage microorganisms in beverages, dairy products, and baked goods.

  • Flavor Enhancer: To impart a subtle, creamy, and sweet vanilla-like note to various food products.

  • Natural Preservative: As a component of "clean label" preservative systems in combination with other natural compounds.

Hypothetical Performance Data

The following tables present hypothetical data to illustrate the potential efficacy of this compound. This data is for illustrative purposes only and must be validated experimentally.

Table 1: Comparative Antioxidant Activity
CompoundDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP, µM Fe(II)/µg)
This compound 125851.8
Methyl Vanillate150951.5
Vanillic Acid90602.2
BHT (Butylhydroxytoluene)50353.5
Ascorbic Acid25156.0

This hypothetical data suggests that while not as potent as synthetic antioxidants like BHT, this compound may possess significant antioxidant activity, potentially superior to its aglycone form due to modified electronic properties from the glucoside moiety.

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration, MIC)
MicroorganismThis compound (mg/mL)Methyl Vanillate (mg/mL)Sodium Benzoate (mg/mL)
Escherichia coli8122
Staphylococcus aureus591.5
Listeria monocytogenes6101.8
Aspergillus niger15>205
Saccharomyces cerevisiae12184

This hypothetical data suggests that this compound could be more effective than its aglycone against common foodborne bacteria and spoilage yeasts and molds, possibly due to enhanced interaction with microbial cell surfaces.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential enzymatic synthesis method, which is often preferred for food-grade applications due to its specificity and milder reaction conditions.

Objective: To synthesize this compound from methyl vanillate and a glucose donor using a glycosyltransferase.

Materials:

  • Methyl vanillate

  • Uridine diphosphate (B83284) glucose (UDPG)

  • Glycosyltransferase (e.g., from Bacillus species)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl2)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

  • Reaction Setup: In a sterile reaction vessel, dissolve methyl vanillate in a minimal amount of DMSO. Add Tris-HCl buffer, MgCl2, and UDPG.

  • Enzyme Addition: Initiate the reaction by adding the glycosyltransferase enzyme.

  • Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate to denature the enzyme and extract unreacted methyl vanillate.

  • Extraction: Separate the aqueous layer containing the product from the organic layer. Repeat the extraction with ethyl acetate twice to remove all unreacted substrate.

  • Purification: Purify the aqueous layer by loading it onto a silica gel column. Elute with a gradient of ethyl acetate and methanol.

  • Analysis: Collect fractions and analyze using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Evaluation of Antioxidant Activity (DPPH Assay)

Objective: To determine the radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock.

  • Assay: In a 96-well plate, add 100 µL of each sample dilution. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.

Protocol 3: Determination of Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected microorganisms.

Materials:

  • This compound

  • Bacterial/fungal strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 5% DMSO) and then dilute it in the appropriate broth to create a two-fold serial dilution series in a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 25-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Diagram 1: Hypothetical Synthesis and Application Workflow

G cluster_synthesis Synthesis & Purification cluster_application Food Application & Testing Methyl Vanillate Methyl Vanillate Reaction Reaction Methyl Vanillate->Reaction UDPG UDPG UDPG->Reaction Glycosyltransferase Glycosyltransferase Glycosyltransferase->Reaction Purification (Chromatography) Purification (Chromatography) Reaction->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound Addition of MVG Addition of MVG This compound->Addition of MVG Food Matrix (e.g., Beverage) Food Matrix (e.g., Beverage) Food Matrix (e.g., Beverage)->Addition of MVG Quality Testing Quality Testing Addition of MVG->Quality Testing Shelf-life Study Shelf-life Study Quality Testing->Shelf-life Study

Caption: Workflow for the synthesis and application testing of this compound.

Diagram 2: Proposed Mechanism of Action as a Preservative

G cluster_antioxidant Antioxidant Pathway cluster_antimicrobial Antimicrobial Pathway MVG Methyl Vanillate Glucoside ROS Reactive Oxygen Species (ROS) MVG->ROS Scavenges Microbial_Cell Microbial Cell MVG->Microbial_Cell Acts on Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Food_Quality_Degradation Food Quality Degradation Lipid_Peroxidation->Food_Quality_Degradation Cell_Membrane_Disruption Cell Membrane Disruption Microbial_Cell->Cell_Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Microbial_Cell->Enzyme_Inhibition Microbial_Growth_Inhibition Inhibition of Microbial Growth Cell_Membrane_Disruption->Microbial_Growth_Inhibition Enzyme_Inhibition->Microbial_Growth_Inhibition

Caption: Dual preservative action of this compound.

Safety and Regulatory Considerations

Currently, this compound is not an approved food additive. Any consideration for its use in food would require a comprehensive safety evaluation, including:

  • Toxicological Studies: Acute and chronic toxicity, genotoxicity, and carcinogenicity studies would be necessary. While some safety data exists for methyl vanillate as a fragrance ingredient, this would not be sufficient for a food additive petition.[9][10]

  • Metabolism and Bioavailability: Studies to understand how this compound is absorbed, metabolized, and excreted by the body.

  • Allergenicity: Assessment of its potential to cause allergic reactions.

  • Regulatory Approval: Submission of a food additive petition to regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA) would be required.

Conclusion

This compound presents a promising, yet largely unexplored, opportunity for the development of a novel, natural food additive. Its anticipated antioxidant and antimicrobial properties, coupled with potentially enhanced water solubility, make it a strong candidate for further research. The protocols and hypothetical data presented herein provide a foundational framework for scientists and drug development professionals to initiate a systematic investigation into its efficacy and safety, paving the way for its potential future use in the food industry.

References

Application Notes and Protocols for In Vivo Studies of Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Methyl vanillate (B8668496) glucoside for in vivo research applications. The following protocols and data are intended to facilitate the exploration of its therapeutic potential.

Compound Information

Methyl vanillate glucoside is a secondary metabolite that can be isolated from Lycium schweinfurthii.[1] It is the glucoside form of methyl vanillate. While research on the specific biological activities of the glucoside is emerging, the aglycone, methyl vanillate, has been shown to possess noteworthy biological effects.

Physicochemical Properties
PropertyValueReference
CAS Number 72500-11-9[2][3]
Molecular Formula C15H20O9[1][2]
Molecular Weight 344.316 g/mol [3]
Appearance Powder[2][3]
Water Solubility Slightly soluble (8.6 g/L at 25°C)[2]
Purity 95% - 99% (Commercially available)[3]
Storage Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year.[4]

Proposed Biological Activity and Signaling Pathway

The biological activity of this compound is not yet fully elucidated. However, its aglycone, methyl vanillate, has been reported to activate the Wnt/β-catenin signaling pathway, which is crucial in bone formation.[4] Additionally, methyl vanillate has demonstrated pro-oxidant effects in breast cancer cell lines, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis.[5] It is hypothesized that this compound may act as a prodrug, releasing methyl vanillate upon enzymatic cleavage of the glucose moiety in vivo, or it may possess its own intrinsic activity.

Hypothesized Signaling Pathway of the Aglycone (Methyl Vanillate)

Methyl_Vanillate_Signaling Hypothesized Signaling Pathway of Methyl Vanillate cluster_wnt Wnt/β-catenin Pathway cluster_ros Pro-oxidant Effect in Cancer Cells Methyl Vanillate_wnt Methyl Vanillate Wnt Signaling Wnt Agonist Methyl Vanillate_wnt->Wnt Signaling activates Beta-catenin stabilization β-catenin Stabilization Wnt Signaling->Beta-catenin stabilization Gene Transcription Target Gene Transcription Beta-catenin stabilization->Gene Transcription Bone Formation Increased Bone Mass Gene Transcription->Bone Formation Methyl Vanillate_ros Methyl Vanillate ROS Increased ROS Production Methyl Vanillate_ros->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothesized signaling pathways of methyl vanillate.

Formulation for In Vivo Studies

Due to the low aqueous solubility of many natural compounds, a formulation that enhances bioavailability is critical for in vivo studies.[6] For hydrophobic or poorly soluble compounds, vehicles containing a mixture of solvents and surfactants are commonly employed.[7] Based on a successful formulation for the structurally related aglycone, methyl vanillate, the following formulation is recommended for this compound.[4]

Recommended In Vivo Formulation
ComponentPercentagePurpose
DMSO 10%Solubilizing agent
PEG300 40%Co-solvent and vehicle
Tween 80 5%Surfactant to improve solubility and stability
Saline (0.9% NaCl) 45%Isotonic vehicle
Achievable Concentration Up to 2 mg/mLBased on the aglycone formulation[4]

Experimental Protocol: Preparation of Formulation

This protocol details the steps for preparing a 1 mL stock of the this compound formulation at a concentration of 2 mg/mL. Adjust volumes as needed for your specific experimental requirements.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol
  • Weigh the Compound: Accurately weigh 2 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Initial Solubilization: Add 100 µL of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Addition of Co-solvent and Surfactant: Add 400 µL of PEG300 and 50 µL of Tween 80 to the DMSO solution. Vortex vigorously for at least 1 minute to ensure a homogenous mixture.

  • Addition of Saline: Slowly add 450 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

  • Final Homogenization: Continue to vortex for another 2-3 minutes. If any particulate matter is visible, sonicate the solution for 5-10 minutes until it becomes clear.

  • Final Inspection and Use: Visually inspect the final solution for any precipitation. The formulation should be a clear, homogenous solution. It is recommended to prepare this formulation fresh on the day of use.

Experimental Workflow for Formulation Preparation

Formulation_Workflow Workflow for In Vivo Formulation Preparation A Weigh 2 mg of This compound B Add 100 µL DMSO A->B C Vortex until dissolved B->C D Add 400 µL PEG300 and 50 µL Tween 80 C->D E Vortex vigorously D->E F Slowly add 450 µL Saline while vortexing E->F G Final vortexing and sonication (if necessary) F->G H Clear solution ready for use (2 mg/mL) G->H

Caption: Step-by-step workflow for preparing the in vivo formulation.

Considerations for In Vivo Studies

  • Dose Range Finding: It is essential to perform a dose-range finding study to determine the optimal and non-toxic dose of this compound for your specific animal model and research question.

  • Route of Administration: The described formulation is suitable for oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

  • Control Group: The vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) without the active compound should be administered to the control group to account for any effects of the formulation itself.

  • Stability: As with many formulations, it is best to prepare it fresh before each experiment to ensure stability and prevent any potential degradation of the compound.

These application notes are intended to serve as a starting point for in vivo studies of this compound. Researchers should adapt these protocols to their specific experimental needs and always adhere to institutional guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Methyl Vanillate (B8668496) Glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic method for synthesizing methyl vanillate glucoside?

The most prevalent and effective method for the enzymatic synthesis of this compound is through the use of UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the hydroxyl group of methyl vanillate. This biocatalytic approach is favored for its high regioselectivity and stereospecificity under mild reaction conditions.

Q2: Which type of UDP-glycosyltransferase (UGT) should I choose?

The choice of UGT is critical for successful glycosylation. UGTs from the GT1 family are well-known for their activity on a wide range of small phenolic compounds.[1][2] It is advisable to screen a panel of UGTs, for instance from plant sources like Arabidopsis thaliana or microbial sources like Bacillus subtilis, to identify an enzyme with high activity and specificity towards methyl vanillate.[3]

Q3: What are the key components of the enzymatic reaction?

A typical reaction mixture for the enzymatic synthesis of this compound includes:

  • Methyl vanillate: The acceptor substrate.

  • UDP-glucose: The activated sugar donor.

  • UDP-glycosyltransferase (UGT): The biocatalyst.

  • Buffer solution: To maintain optimal pH.

  • Cofactors (optional): Some enzymatic systems may benefit from the addition of metal ions like Ca²⁺.[3]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the remaining methyl vanillate and the formed this compound, thereby determining the conversion rate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Enzyme - Verify the activity of your UGT with a known substrate. - Ensure proper storage conditions for the enzyme (-20°C or -80°C). - Perform a protein quantification assay to confirm enzyme concentration.
Suboptimal Reaction Conditions - pH: Most UGTs active on phenolic compounds prefer a pH range of 7.0 to 9.0. Perform a pH optimization study. - Temperature: A typical starting point is 30-37°C. Higher temperatures can lead to enzyme denaturation. - Incubation Time: Extend the reaction time (e.g., 24-48 hours) as the reaction may be slow.
Poor Substrate Solubility - Methyl vanillate has limited aqueous solubility. Consider using a small amount of a co-solvent like DMSO (e.g., 1-5% v/v) to improve solubility. However, be mindful that high concentrations of organic solvents can inhibit or denature the enzyme.
UDP-glucose Degradation - Ensure the UDP-glucose stock is fresh and has been stored correctly. - Consider an in-situ UDP-glucose regeneration system if applicable.
Enzyme Inhibition - High concentrations of the substrate (methyl vanillate) or product (this compound) can cause substrate or product inhibition.[4] Try varying the initial substrate concentration to identify any inhibitory effects.
Issue 2: Formation of Byproducts

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Lack of Enzyme Regioselectivity - If your UGT is glycosylating other positions on the molecule (unlikely with methyl vanillate's single hydroxyl group), consider screening for a more regioselective enzyme or using enzyme engineering to improve selectivity.
Contaminating Enzymes in Cell Lysate - If using a crude enzyme preparation, other enzymes may be present that modify the substrate or product. Purify the UGT to homogeneity.
Chemical Instability of Substrate/Product - Analyze control reactions without the enzyme to check for any non-enzymatic degradation of methyl vanillate or this compound under the reaction conditions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the enzymatic glycosylation of phenolic compounds structurally similar to methyl vanillate. These values can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Glycosylation of Phenolic Compounds

SubstrateEnzyme SourcepHTemp (°C)YieldReference
Caffeic AcidBacillus subtilis PI188.03078.3% (molar)[3]
Vanillyl AlcoholSaccharomyces cerevisiae (maltase)6.63790 mM[5]
QuercetinCitrus clementina (CitUGT72AZ4)8.030High[6]

Table 2: Effect of Ca²⁺ on Kinetic Parameters of Bs-PUGT with Caffeic Acid

ConditionK_m_ (UDP-G) (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)Reference
No Ca²⁺0.33 ± 0.031.12 ± 0.053.39[3]
10 mM Ca²⁺0.22 ± 0.021.90 ± 0.088.64[3]

Experimental Protocols

Protocol 1: Screening of UGTs for Methyl Vanillate Glucosylation

Objective: To identify active UGTs for the glycosylation of methyl vanillate.

Materials:

  • Methyl vanillate

  • UDP-glucose

  • A panel of purified UGTs or E. coli cell lysates containing overexpressed UGTs

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DMSO

  • 96-well microplate

  • HPLC system

Procedure:

  • Prepare a 100 mM stock solution of methyl vanillate in DMSO.

  • Prepare a 50 mM stock solution of UDP-glucose in water.

  • In a 96-well microplate, set up the following 200 µL reactions for each UGT to be tested:

    • 156 µL Tris-HCl buffer (50 mM, pH 8.0)

    • 2 µL methyl vanillate stock solution (final concentration: 1 mM)

    • 8 µL UDP-glucose stock solution (final concentration: 2 mM)

    • 34 µL of UGT enzyme solution (e.g., 1 mg/mL)

  • Include a negative control for each UGT with heat-inactivated enzyme.

  • Incubate the plate at 30°C with gentle shaking for 24 hours.

  • Stop the reaction by adding 200 µL of methanol.

  • Centrifuge the plate to pellet any precipitate.

  • Analyze the supernatant by HPLC to detect the formation of this compound.

Protocol 2: Optimization of Reaction Conditions

Objective: To determine the optimal pH, temperature, and substrate concentrations for the synthesis of this compound using the best-performing UGT from Protocol 1.

Procedure:

  • pH Optimization: Set up a series of reactions as described in Protocol 1, but vary the pH of the Tris-HCl buffer from 6.5 to 9.5 in 0.5 unit increments.

  • Temperature Optimization: Using the optimal pH determined above, set up a series of reactions and incubate them at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C).

  • Substrate Concentration Optimization: Using the optimal pH and temperature, vary the concentration of methyl vanillate (e.g., 0.5 mM to 5 mM) while keeping the UDP-glucose concentration constant (e.g., 2 mM). Then, vary the UDP-glucose concentration (e.g., 1 mM to 10 mM) with the optimal methyl vanillate concentration.

  • Analyze all reaction outcomes by HPLC to determine the conditions that yield the highest conversion.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products MV Methyl Vanillate UGT UGT Enzyme MV->UGT UDPG UDP-Glucose UDPG->UGT MVG This compound UGT->MVG UDP UDP UGT->UDP

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Yield Start Low/No Yield Observed CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckConditions Are reaction conditions optimal? CheckEnzyme->CheckConditions Yes VerifyActivity Verify enzyme activity with a positive control. Check storage and concentration. CheckEnzyme->VerifyActivity No CheckSolubility Is the substrate fully dissolved? CheckConditions->CheckSolubility Yes Optimize Optimize pH, temperature, and incubation time. CheckConditions->Optimize No CheckInhibition Is there substrate/product inhibition? CheckSolubility->CheckInhibition Yes AddCosolvent Add a co-solvent (e.g., DMSO) in small amounts. CheckSolubility->AddCosolvent No VaryConcentration Vary substrate and/or enzyme concentration. CheckInhibition->VaryConcentration Possibly Success Yield Improved CheckInhibition->Success No VerifyActivity->CheckConditions Optimize->CheckSolubility AddCosolvent->CheckInhibition VaryConcentration->Success

References

"Methyl vanillate glucoside" stability testing in different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Methyl Vanillate (B8668496) Glucoside under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for Methyl Vanillate Glucoside?

A1: The primary degradation pathway for this compound, like other phenolic glucosides, is the hydrolysis of the glycosidic bond. This results in the formation of methyl vanillate and glucose. This hydrolysis is significantly influenced by pH and temperature. Under acidic or alkaline conditions, the rate of hydrolysis increases. At extreme pH values and elevated temperatures, further degradation of the resulting methyl vanillate may occur, potentially leading to vanillic acid and other related compounds.

Q2: How do pH and temperature generally affect the stability of this compound?

A2: The stability of this compound is highly dependent on both pH and temperature.

  • pH: The glycosidic bond is susceptible to hydrolysis under both acidic and alkaline conditions. The rate of hydrolysis is generally lowest in a slightly acidic to neutral pH range.

  • Temperature: Increased temperature accelerates the rate of degradation across all pH ranges.[1] This follows the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur more rapidly.

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Under forced degradation conditions, the primary degradation products expected are:

  • Acid and Base Hydrolysis: Methyl vanillate and glucose.

  • Oxidative Conditions: In addition to hydrolysis products, oxidation of the phenolic hydroxyl group on the methyl vanillate moiety may occur.

  • Thermal Stress: Primarily hydrolysis to methyl vanillate and glucose, with the potential for further degradation of these products at very high temperatures.

  • Photolytic Stress: Potential for photolytic cleavage of the glycosidic bond and degradation of the aromatic ring.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in stability studies. Inaccurate buffer preparation.Verify the pH of your buffer solutions at the experimental temperature, as pH can shift with temperature.
Variability in sample handling.Ensure consistent timing for sample quenching and analysis. For temperature-sensitive reactions, use an ice bath to stop the reaction immediately.
Contamination of stock solutions.Prepare fresh stock solutions for each experiment and filter them through a 0.22 µm filter.
Unexpected peaks in HPLC chromatogram. Formation of secondary degradation products.This can occur under harsh stress conditions (e.g., very high temperatures or extreme pH). Consider using milder conditions to primarily observe the initial degradation products. Use a mass spectrometer (LC-MS) to identify the unknown peaks.
Impurities in the starting material.Always run a chromatogram of the initial, unstressed this compound to identify any pre-existing impurities.
Poor mass balance in forced degradation studies. Degradation products are not detected by the analytical method.Ensure your analytical method is capable of detecting all potential degradation products. The UV spectrum of the degradation products might be different from the parent compound. A photodiode array (PDA) detector can be useful.
Volatility of degradation products.Some degradation products might be volatile. Consider using gas chromatography (GC) for analysis if volatile products are suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.[2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a controlled oven.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light in a photostability chamber.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a suitable wavelength (e.g., 260 nm or 280 nm) or a PDA detector to monitor multiple wavelengths.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 60°C

pH Time (hours) % this compound Remaining % Methyl Vanillate Formed
2.00100.00.0
685.214.8
1271.528.5
2450.149.9
7.00100.00.0
699.50.5
1298.91.1
2497.82.2
10.00100.00.0
690.39.7
1281.218.8
2465.734.3

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound was not available in the search results. The trends are based on the general stability of phenolic glucosides.

Table 2: General Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration Expected Degradation Product
Acid Hydrolysis0.1 M HCl2 - 24 hours at 60-80°CMethyl vanillate, Glucose
Base Hydrolysis0.1 M NaOH2 - 24 hours at 60-80°CMethyl vanillate, Glucose
Oxidation3% H₂O₂2 - 24 hours at Room TempOxidized degradation products
Thermal80°C24 - 72 hoursMethyl vanillate, Glucose
PhotolyticUV/Visible LightAs per ICH Q1B guidelinesPhotodegradation products

Source: Adapted from general knowledge on forced degradation studies.[1]

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of This compound stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze data Data Analysis: % Degradation & Products analyze->data

Caption: Workflow for Forced Degradation Studies.

G MVG This compound MV Methyl Vanillate MVG->MV Hydrolysis (Acid/Base/Heat) G Glucose MVG->G Hydrolysis (Acid/Base/Heat) VA Vanillic Acid MV->VA Further Degradation Other Other Degradation Products VA->Other Further Degradation

Caption: Putative Degradation Pathway of this compound.

References

Troubleshooting "Methyl vanillate glucoside" peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Troubleshooting

Topic: Troubleshooting "Methyl vanillate (B8668496) glucoside" Peak Tailing in HPLC

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of methyl vanillate glucoside.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, the resulting peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the latter half of the peak is drawn out, creating an asymmetrical shape.[1] This is problematic because it can degrade the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[1]

Q2: What are the most common causes of peak tailing for a polar, phenolic compound like this compound?

For polar analytes like this compound, which contains both phenolic hydroxyl and glycosidic groups, the primary cause of peak tailing is often unwanted secondary interactions with the stationary phase.[2][3] Specifically, interactions between the analyte and active silanol (B1196071) (Si-OH) groups on the surface of silica-based reversed-phase columns are a major contributor.[4][5][6] Other common causes include improper mobile phase pH, column contamination or degradation, sample overload, and extra-column band broadening.[1]

Q3: How is peak tailing measured quantitatively?

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP Tailing Factor is calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.[1]

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 are often unacceptable for precise quantitative analysis.[1][2]

Troubleshooting Guide: Specific Issues

Mobile Phase-Related Issues

Q4: My this compound peak is tailing. Could my mobile phase pH be the problem?

Yes, this is a very likely cause. The pH of the mobile phase is a critical factor for ionizable compounds like phenols.[7][8][9]

  • The Problem: this compound has an acidic phenolic hydroxyl group. If the mobile phase pH is too high, this group can become deprotonated (negatively charged). Simultaneously, residual silanol groups on the silica (B1680970) column packing are also deprotonated above a pH of ~3, carrying a negative charge.[2][10] This can lead to ionic repulsion or other secondary interactions that cause peak tailing. Operating near the analyte's pKa can also lead to a mix of ionized and unionized forms, resulting in a distorted peak shape.[4][7][8]

  • The Solution: To ensure a single, un-ionized form of the analyte and to suppress the ionization of silanol groups, adjust the mobile phase pH to be low. For acidic compounds, a mobile phase buffered to a pH of 2.5 - 3.0 is an excellent starting point.[1][2] This protonates the silanol groups, minimizing secondary interactions.[2][6]

Q5: The peak shape is still poor after adjusting the pH. Could my buffer be inadequate?

Yes. An incorrect or insufficient buffer will not adequately control the mobile phase pH, leading to inconsistent analyte ionization and poor peak shape.[4]

  • The Problem: The buffer concentration may be too low to effectively control the pH, especially if the sample has its own buffering capacity.

  • The Solution: Ensure you are using an appropriate buffer system for your target pH (e.g., phosphate (B84403) or formate (B1220265) for low pH). The buffer concentration should typically be in the range of 10-50 mM .[1] Always measure the pH of the aqueous component of the mobile phase before mixing it with the organic modifier.[9]

Column-Related Issues

Q6: I'm using a standard C18 column. Is this the right choice for this compound?

A standard C18 column can work, but it may not be optimal due to the polar nature of your analyte.

  • The Problem: Traditional C18 columns can have a high population of accessible, un-capped silanol groups that cause tailing with polar compounds.[5]

  • The Solution: Consider using a modern, high-purity silica column that is fully end-capped .[2] End-capping chemically converts many of the residual silanol groups to less polar functionalities, reducing their ability to interact with polar analytes.[2] For even better results with polar compounds, consider alternative column chemistries as outlined in the table below.

Column TypePrinciple of OperationAdvantage for this compound
Fully End-Capped C18/C8 Standard reversed-phase with minimized silanol activity.Reduces secondary silanol interactions that cause tailing with polar groups.[2][4]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded into the alkyl chain.The polar group shields the analyte from residual silanols, improving peak shape for polar compounds.[1][4]
Phenyl-Hexyl Phase Provides pi-pi interactions in addition to hydrophobic interactions.Can offer alternative selectivity for aromatic compounds like this compound.

Q7: My column has been used for hundreds of injections. Could it be contaminated or degraded?

Absolutely. Column performance degrades over time, and contamination is a common cause of peak shape problems.[1][6]

  • The Problem: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing. The packed bed can also develop a void at the inlet over time.[6]

  • The Solution: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase).[1] If your column manufacturer allows it, you can try back-flushing the column directly to waste.[2] If the problem persists after cleaning, the column may be permanently fouled or have a void, and it should be replaced.[6] Using a guard column can help extend the life of your analytical column.

Sample and System-Related Issues

Q8: Could my sample be too concentrated?

Yes, this is known as mass overload and is a frequent cause of peak tailing.[3]

  • The Problem: Injecting too much analyte saturates the stationary phase at the point of injection, leading to a non-ideal distribution as the sample band travels through the column.[5]

  • The Solution: Perform a dilution series. Dilute your sample by a factor of 5, 10, and 100 and inject each. If the peak shape improves significantly at lower concentrations, you are likely overloading the column. Reduce your injection volume or dilute your sample accordingly.[1]

Q9: Does the solvent I dissolve my sample in matter?

Yes, the sample solvent (diluent) should be as close in composition to the mobile phase as possible, and ideally weaker.

  • The Problem: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile for a run starting at 10% Acetonitrile), it can cause the peak to be distorted or broadened.[1][11]

  • The Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.[1]

Q10: I've checked my mobile phase, column, and sample, but the peak is still tailing. What else could it be?

If the issue persists, consider extra-column effects . This refers to any volume outside of the column itself where the sample band can spread out, causing broadening and tailing.[4]

  • The Problem: Dead volume can be introduced by using tubing with an unnecessarily large internal diameter (ID) or excessive length, or by poorly made connections between the injector, column, and detector.[1][4][10]

  • The Solution:

    • Check all fittings to ensure they are properly seated and not creating any gaps.

    • Use tubing with a narrow ID (e.g., 0.12 mm or 0.005 inches) and keep the length as short as possible.[1][4]

    • Ensure you are using a low-volume flow cell in your detector if available.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Mobile Phase pH

This protocol aims to determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Prepare Mobile Phases: Prepare at least three different aqueous mobile phase buffers at pH values of 3.5, 3.0, and 2.5. A common choice is 20 mM potassium phosphate or 0.1% formic acid, adjusted with phosphoric acid or formic acid, respectively.

  • Initial Conditions: Begin with your standard analytical method (e.g., C18 column, Acetonitrile:Water gradient).

  • Equilibrate System: Thoroughly equilibrate the HPLC system with the first mobile phase (pH 3.5) for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound at a concentration known not to cause overload.

  • Record Data: Record the chromatogram and calculate the Tailing Factor (Tf).

  • Repeat: Repeat steps 3-5 for the mobile phases at pH 3.0 and pH 2.5.

  • Analyze Results: Compare the chromatograms and Tf values. The pH that provides the most symmetrical peak (Tf closest to 1.0) should be selected for further method development.

Protocol 2: Column Contamination and Overload Diagnosis

This protocol helps differentiate between column contamination, degradation, and sample overload.

Methodology:

  • Establish Baseline: Using your current method, inject your standard sample and record the chromatogram and Tailing Factor (Tf).

  • Dilution Test: Prepare and inject a 1:10 dilution of your sample.

    • If peak shape improves significantly: The issue is likely sample overload .

    • If peak shape remains poor: The issue is likely related to the column or system. Proceed to the next step.

  • Install New Column: Replace the suspect column with a new column of the same type.

  • Re-inject Standard: Equilibrate the system and inject the original standard concentration.

    • If peak shape is now good: The original column was contaminated or degraded .

    • If peak shape is still poor: The problem is likely not the column itself but rather an unsuitable method (e.g., wrong mobile phase, wrong column type) or an extra-column issue.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

HPLC_Troubleshooting start Observe Peak Tailing (Tf > 1.2) check_mobile_phase Is Mobile Phase pH < 3.5 and adequately buffered? start->check_mobile_phase adjust_ph Action: Adjust pH to 2.5-3.0 with 20-50 mM buffer. check_mobile_phase->adjust_ph No check_overload Is peak shape better with a 1:10 diluted sample? check_mobile_phase->check_overload Yes adjust_ph->check_overload reduce_conc Solution: Overload. Reduce concentration or injection volume. check_overload->reduce_conc Yes check_column Is the column old, or is the peak shape good on a new column? check_overload->check_column No resolved Problem Resolved reduce_conc->resolved replace_column Solution: Column Contamination/Void. Flush old column or replace. check_column->replace_column Yes check_column_type Is column chemistry suitable? (e.g., End-capped, Polar-Embedded) check_column->check_column_type No replace_column->resolved change_column Action: Test a modern end-capped or polar-embedded phase column. check_column_type->change_column No check_system Check for extra-column effects: - Loose fittings - Long/wide tubing check_column_type->check_system Yes change_column->resolved fix_system Solution: System Issue. Use shorter/narrower tubing. Remake connections. check_system->fix_system Yes fix_system->resolved

Caption: A logical workflow for diagnosing HPLC peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for Methyl Vanillate Glucoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Methyl vanillate (B8668496) glucoside. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Methyl vanillate glucoside relevant to HPLC analysis?

A1: this compound is a phenolic compound with the molecular formula C15H20O9 and a molecular weight of 344.316.[1][2] Its structure includes both a hydrophilic glucoside moiety and a more hydrophobic methyl vanillate portion, making it suitable for reversed-phase HPLC. It is soluble in solvents like DMSO, pyridine, methanol (B129727), and ethanol.[3]

Q2: What is a recommended starting mobile phase for this compound analysis?

A2: Based on methods for similar phenolic compounds, a good starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a mixture of an acidified aqueous solvent (Solvent A) and an organic solvent (Solvent B).[4][5] A common combination is water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) as Solvent A and acetonitrile (B52724) or methanol as Solvent B.

Q3: What type of HPLC column is suitable for this analysis?

A3: A C18 reversed-phase column is a standard and effective choice for the separation of phenolic glucosides like this compound. These columns provide good retention and separation based on the compound's hydrophobicity.

Q4: Which detection method is appropriate for this compound?

A4: HPLC with Diode Array Detection (DAD) or UV detection is commonly used for phenolic compounds due to the presence of a chromophore in their structure.[1][6] Evaporative Light Scattering Detection (ELSD) can also be employed.[1]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for this compound. What are the potential causes and how can I resolve this?

A: Peak tailing can be caused by several factors.[7] Here's a systematic approach to troubleshooting:

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the polar groups of the analyte.

    • Solution: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Contamination: A contaminated guard column or analytical column can affect peak shape.

    • Solution: Replace the guard column and/or wash the analytical column with a strong solvent.

Issue 2: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. What could be causing this variability?

A: Retention time drift can compromise the reliability of your results.[7] Consider the following:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.

    • Solution: Ensure the mobile phase is prepared fresh and accurately. If using a buffer, ensure the pH is consistent.[8]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time instability.

    • Solution: Increase the column equilibration time to at least 10 column volumes.[9]

  • Pump Performance: Fluctuations in pump pressure or flow rate will affect retention times.

    • Solution: Check for leaks in the system and ensure the pump is functioning correctly.[7] Degas the mobile phase to prevent bubble formation.[8]

Issue 3: Low Signal Intensity or No Peak

Q: I am observing a very small peak or no peak at all for this compound. What should I check?

A: The absence or low intensity of a peak can be due to several factors:[7]

  • Sample Preparation: The concentration of the analyte in the sample may be too low.

    • Solution: Optimize your sample extraction procedure to ensure a sufficient concentration of this compound.

  • Detector Settings: The detector wavelength may not be optimal for your analyte.

    • Solution: Determine the UV maximum of this compound using a DAD detector and set the detection wavelength accordingly.

  • Injection Issues: A blockage in the injector or sample loop can prevent the sample from reaching the column.

    • Solution: Inspect the injector for blockages and ensure the sample loop is filling correctly.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 260 nm (or UV maximum)
Mobile Phase Preparation Protocol
  • Solvent A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Add 1 mL of formic acid.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Solvent B (Organic):

    • Pour 1 L of HPLC-grade acetonitrile into a clean 1 L solvent bottle.

    • Degas for at least 15 minutes.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow start Start Analysis check_chromatogram Review Chromatogram start->check_chromatogram troubleshoot Identify Issue check_chromatogram->troubleshoot good_peak Acceptable Results troubleshoot->good_peak Good peak_shape Poor Peak Shape (Tailing/Fronting) troubleshoot->peak_shape Bad retention_time Inconsistent Retention Time troubleshoot->retention_time Bad no_peak Low/No Signal troubleshoot->no_peak Bad solve_peak_shape Adjust Mobile Phase pH Reduce Sample Load Clean/Replace Column peak_shape->solve_peak_shape solve_retention_time Prepare Fresh Mobile Phase Increase Equilibration Time Check Pump & Leaks retention_time->solve_retention_time solve_no_peak Optimize Sample Prep Check Detector Settings Inspect Injector no_peak->solve_no_peak solve_peak_shape->check_chromatogram solve_retention_time->check_chromatogram solve_no_peak->check_chromatogram

Caption: A logical workflow for troubleshooting common HPLC issues.

This guide provides a foundational understanding for optimizing the HPLC analysis of this compound. For more complex issues, consulting your instrument's manual or contacting the manufacturer's technical support is recommended.

References

Preventing degradation of "Methyl vanillate glucoside" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "Methyl vanillate (B8668496) glucoside" during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is Methyl vanillate glucoside and why is its stability a concern during extraction?

A1: this compound is a phenolic glycoside. Its structure, comprising a glucose molecule linked to methyl vanillate, makes it susceptible to degradation under various experimental conditions. The primary concern is the cleavage of the glycosidic bond, which separates the sugar moiety from the methyl vanillate aglycone, leading to a loss of the native compound.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The principal factors contributing to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.

  • Temperature: Elevated temperatures can accelerate hydrolysis and may also cause thermal decomposition of the molecule.

  • Enzymatic Activity: The presence of endogenous enzymes in the plant material, such as β-glucosidases, can lead to enzymatic hydrolysis of the glycosidic linkage.

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, and the presence of metal ions.

  • Solvent: The choice of solvent, particularly the presence of water, can influence the rate of hydrolysis.

Q3: What are the ideal storage conditions for extracts containing this compound?

A3: To ensure the stability of this compound in the extract, it is recommended to store it at low temperatures, preferably at -20°C or below, in an airtight container to protect it from air and light. The use of amber vials is also advised to prevent photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Hydrolysis during extraction: The glycosidic bond may have been cleaved due to inappropriate pH or high temperature.- Optimize pH: Maintain the pH of the extraction solvent within a mildly acidic range (e.g., pH 4-6). - Control Temperature: Keep the extraction temperature below 50°C. - Use appropriate solvents: Employ solvents like methanol (B129727) or ethanol (B145695) with a low water content.
Presence of Methyl vanillate (aglycone) in the extract Enzymatic hydrolysis: Endogenous β-glucosidases in the plant material may have been active during extraction.- Enzyme Inactivation: Before extraction, consider a blanching step by briefly treating the plant material with steam or boiling solvent to denature the enzymes. - Use of Inhibitors: Add known β-glucosidase inhibitors to the extraction solvent, if compatible with your downstream applications.
Extract discoloration (e.g., browning) Oxidation: The phenolic moiety of the molecule is likely undergoing oxidation.- Inert Atmosphere: Perform the extraction and subsequent processing steps under an inert atmosphere, such as nitrogen or argon. - Light Protection: Protect the extraction mixture and the resulting extract from light by using amber glassware or by covering the equipment with aluminum foil. - Add Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.
Inconsistent extraction results Variability in experimental conditions: Minor variations in pH, temperature, or extraction time can lead to different degradation rates.- Standardize Protocol: Strictly adhere to a standardized and optimized extraction protocol. - Monitor Parameters: Continuously monitor and record the pH and temperature throughout the extraction process.

Data on Factors Affecting Stability

The following table summarizes the impact of key parameters on the stability of phenolic glycosides, based on studies of related compounds. This data can be used as a guideline for optimizing the extraction of this compound.

Parameter Condition Impact on Stability Rationale Citation
pH < 3High degradationAcid-catalyzed hydrolysis of the glycosidic bond.[1]
4 - 6Optimal stabilityMinimizes both acid and base-catalyzed hydrolysis.
> 7Increasing degradationBase-catalyzed hydrolysis of the ester group and potential degradation of the phenolic ring.
Temperature < 4°CHigh stabilityLow kinetic energy minimizes degradation reactions.
20-40°CModerate stabilityGenerally safe for extraction, but prolonged exposure can lead to some degradation.
> 50°CHigh degradationAccelerates hydrolysis and potential thermal decomposition.[2]
Enzyme Activity Active β-glucosidaseHigh degradationEnzymatic cleavage of the glycosidic bond.[3]
Inactivated β-glucosidaseHigh stabilityPrevents enzymatic hydrolysis.[2]

Experimental Protocols

Protocol 1: Standard Extraction of this compound with Minimal Degradation
  • Sample Preparation:

    • Lyophilize (freeze-dry) the fresh plant material to minimize enzymatic activity.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Solvent Preparation:

    • Prepare a solution of 80% methanol in water.

    • Adjust the pH of the solvent to 5.0 using a weak acid, such as acetic acid.

    • De-gas the solvent by bubbling with nitrogen for 15 minutes to remove dissolved oxygen.

  • Extraction:

    • Combine the powdered plant material with the prepared solvent in a flask at a solid-to-liquid ratio of 1:20 (w/v).

    • Conduct the extraction at room temperature (approximately 25°C) for 12-24 hours with continuous stirring.

    • Ensure the flask is sealed and protected from light.

  • Filtration and Concentration:

    • Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the concentrated extract in an amber vial at -20°C under a nitrogen atmosphere.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • Example gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30°C.

    • Detection wavelength: 260 nm and 290 nm.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Quantify the amount of this compound in the extracts by comparing the peak area with the calibration curve.

Visualizations

cluster_degradation Degradation Pathways of this compound Methyl_Vanillate_Glucoside This compound Methyl_Vanillate Methyl Vanillate Methyl_Vanillate_Glucoside->Methyl_Vanillate Hydrolysis (Acid, Base, Enzyme) Glucose Glucose Methyl_Vanillate_Glucoside->Glucose Hydrolysis (Acid, Base, Enzyme) Oxidation_Products Oxidation Products Methyl_Vanillate_Glucoside->Oxidation_Products Oxidation Vanillic_Acid Vanillic Acid Methyl_Vanillate->Vanillic_Acid Ester Hydrolysis

Caption: Major degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Degradation Start Low Yield or Presence of Degradants? Check_pH Check Extraction pH Start->Check_pH Yes Re-extract Re-run Extraction Start->Re-extract No Check_Temp Check Extraction Temperature Check_pH->Check_Temp Within 4-6 Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH Outside 4-6 Check_Enzyme Consider Enzymatic Activity Check_Temp->Check_Enzyme <50°C Lower_Temp Lower Temperature to <50°C Check_Temp->Lower_Temp >50°C Check_O2_Light Check for Oxygen/Light Exposure Check_Enzyme->Check_O2_Light Not Suspected Inactivate_Enzymes Blanch Sample or Use Inhibitors Check_Enzyme->Inactivate_Enzymes Suspected Inert_Atmosphere Use Inert Atmosphere & Protect from Light Check_O2_Light->Inert_Atmosphere Exposed Check_O2_Light->Re-extract Protected Adjust_pH->Check_Temp Lower_Temp->Check_Enzyme Inactivate_Enzymes->Check_O2_Light Inert_Atmosphere->Re-extract

Caption: A logical workflow for troubleshooting degradation issues.

cluster_protocol Experimental Workflow for Stable Extraction Sample_Prep 1. Sample Preparation (Lyophilize & Grind) Solvent_Prep 2. Solvent Preparation (80% MeOH, pH 5, N2 Purge) Sample_Prep->Solvent_Prep Extraction 3. Extraction (25°C, 12-24h, dark, stirring) Solvent_Prep->Extraction Filtration 4. Filtration Extraction->Filtration Concentration 5. Concentration (<40°C, Rotary Evaporator) Filtration->Concentration Storage 6. Storage (-20°C, N2, dark) Concentration->Storage Analysis 7. HPLC Analysis Storage->Analysis

Caption: A streamlined workflow for the extraction of this compound.

References

Technical Support Center: Managing "Methyl Vanillate Glucoside" Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content uses "methyl vanillate (B8668496) glucoside" as a hypothetical example to illustrate the common issue of assay interference by small molecules. While its chemical structure contains motifs sometimes associated with Pan-Assay Interference Compounds (PAINS), specific evidence of its interference in a wide range of biochemical assays is not extensively documented in publicly available literature. The principles and troubleshooting strategies outlined here are broadly applicable to researchers encountering potential false positives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Vanillate Glucoside and why might it interfere with my biochemical assay?

This compound is a phenolic glycoside.[1][2] Compounds with phenolic substructures are sometimes flagged as potential Pan-Assay Interference Compounds (PAINS).[3][4][5] PAINS are compounds that can appear as "hits" in high-throughput screens but are often false positives due to their tendency to interfere with assay readouts through various non-specific mechanisms rather than by specifically interacting with the intended biological target.[3][4][5]

Q2: What are the common mechanisms of assay interference?

Assay interference can occur through several mechanisms, including:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.

  • Chemical Reactivity: Some molecules contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.[6]

  • Interference with Assay Technology: Compounds can interfere with the detection method itself. For example, fluorescent compounds can interfere with fluorescence-based assays, and redox-active compounds can disrupt assays that rely on redox chemistry.[5][7]

  • Chelation: Compounds that chelate metal ions can inhibit metalloenzymes or disrupt assay components that require specific metal concentrations.[5]

Q3: How can I determine if this compound is a false positive in my screening campaign?

Identifying a false positive requires a series of secondary or "counter-screen" assays. Key indicators of a potential false positive include:

  • Activity in multiple, unrelated assays: True "hits" are typically specific to a particular target or pathway.

  • A steep dose-response curve: This can be characteristic of compound aggregation.

  • Lack of a clear Structure-Activity Relationship (SAR): If small chemical modifications to the compound do not logically alter its activity, it may suggest non-specific effects.

  • Discrepancy between different assay formats: A compound that is active in a fluorescence-based assay but inactive in a label-free assay (like Surface Plasmon Resonance) is suspect.

Troubleshooting Guide

If you suspect that this compound or a similar compound is interfering with your assay, follow these troubleshooting steps:

Step 1: Initial Checks and Data Review

  • Examine the Dose-Response Curve: Look for unusually steep curves or high Hill slopes, which might suggest aggregation.

  • Review the Chemical Structure: Check for known PAINS substructures using computational filters or by consulting with a medicinal chemist. Phenolic groups, like that in methyl vanillate, can be associated with assay interference.[3][5]

  • Literature Search: Look for any published reports of the compound or structurally similar compounds causing assay interference.

Step 2: Experimental Validation

  • Perform a Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced, it is likely due to aggregation.

  • Conduct an Orthogonal Assay: Test the compound in an assay that measures the same biological activity but uses a different detection method (e.g., switch from a fluorescence-based readout to a luminescence or absorbance-based one).

  • Run a Promiscuity Assay: Test the compound against several unrelated targets. Activity against multiple targets suggests non-specific action.

Step 3: Characterization of Interference Mechanism

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of compound aggregates in your assay buffer.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These label-free techniques can confirm a direct, specific binding interaction between the compound and the target. A lack of binding in these assays, despite activity in the primary screen, points to interference.

Quantitative Data Summary

The following tables present hypothetical data for a scenario where this compound is identified as an inhibitor in an enzyme assay and subsequently investigated for assay interference.

Table 1: Initial Enzyme Inhibition Data for this compound

Concentration (µM)% Inhibition
0.15
115
1085
5095
10098
IC50 8.5 µM

Table 2: Results of Counter-Screens for this compound

AssayEndpointResultInterpretation
Enzyme Assay + 0.01% Triton X-100IC50> 100 µMSuggests aggregation-based inhibition
Orthogonal Assay (Luminescence)% Inhibition at 10 µM8%Lack of activity in a different format points to interference
Promiscuity Assay (Unrelated Enzyme)% Inhibition at 10 µM75%Suggests non-specific inhibition
Dynamic Light Scattering (DLS)Particle Size at 10 µM350 nmConfirms aggregate formation
Surface Plasmon Resonance (SPR)Binding to TargetNo significant bindingIndicates lack of direct, specific interaction

Experimental Protocols

1. Protocol for Detergent Test in an Enzyme Inhibition Assay

  • Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.

  • Materials:

    • Enzyme and substrate

    • Assay buffer

    • Test compound (this compound)

    • 0.1% Triton X-100 solution

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare two sets of serial dilutions of the test compound in the assay buffer.

    • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.

    • Add the enzyme to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction progress on a plate reader at the appropriate wavelength.

    • Calculate the % inhibition for each concentration with and without detergent and determine the IC50 values.

2. Protocol for Dynamic Light Scattering (DLS) to Detect Aggregation

  • Objective: To directly visualize the formation of compound aggregates.

  • Materials:

    • Test compound (this compound)

    • Assay buffer

    • DLS instrument

    • Low-volume cuvette

  • Procedure:

    • Prepare a solution of the test compound in the assay buffer at a concentration where significant inhibition was observed (e.g., 10 µM).

    • Filter the solution through a 0.22 µm filter to remove any pre-existing dust or particles.

    • Transfer the solution to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Measure the particle size distribution. The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule indicates aggregation.

Visualizations

Troubleshooting_Workflow Start Suspected Assay Interference (e.g., with this compound) Data_Review Step 1: Initial Data Review - Examine Dose-Response Curve - Check for PAINS alerts - Literature Search Start->Data_Review Experimental_Validation Step 2: Experimental Validation Data_Review->Experimental_Validation Suspicion remains Detergent_Test Detergent Test (e.g., 0.01% Triton X-100) Experimental_Validation->Detergent_Test Orthogonal_Assay Orthogonal Assay (Different detection method) Experimental_Validation->Orthogonal_Assay Promiscuity_Assay Promiscuity Assay (Unrelated targets) Experimental_Validation->Promiscuity_Assay Characterization Step 3: Characterize Interference Mechanism Detergent_Test->Characterization Activity reduced Conclusion_Hit Conclusion: Compound is a Valid Hit Detergent_Test->Conclusion_Hit Activity maintained Orthogonal_Assay->Characterization Activity lost Orthogonal_Assay->Conclusion_Hit Activity confirmed Promiscuity_Assay->Characterization Active against multiple targets DLS Dynamic Light Scattering (DLS) Characterization->DLS SPR_ITC Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Characterization->SPR_ITC Conclusion_Interference Conclusion: Compound is an Assay Artifact DLS->Conclusion_Interference Aggregates detected SPR_ITC->Conclusion_Interference No specific binding

Caption: Troubleshooting workflow for suspected assay interference.

Experimental_Workflow cluster_PrimaryScreen Primary Screen cluster_CounterScreens Counter-Screens cluster_Confirmation Confirmation Primary_Assay Initial Biochemical Assay Aggregation_Assay Aggregation Assay (e.g., DLS, Detergent Test) Primary_Assay->Aggregation_Assay Hit Identified Specificity_Assay Specificity Assay (e.g., Promiscuity Screen) Primary_Assay->Specificity_Assay Hit Identified Technology_Check Technology Interference Check (e.g., Orthogonal Assay) Primary_Assay->Technology_Check Hit Identified Biophysical_Assay Biophysical Binding Assay (e.g., SPR, ITC) Aggregation_Assay->Biophysical_Assay No Aggregation Specificity_Assay->Biophysical_Assay Target Specific Technology_Check->Biophysical_Assay No Interference

Caption: Experimental workflow for validating a screening hit.

Signaling_Pathway_Interference Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Reporter_Gene Reporter Gene Assay (e.g., Luciferase) Transcription_Factor->Reporter_Gene Activation Interfering_Compound Interfering Compound (e.g., this compound) Interfering_Compound->Kinase1 Non-specific Inhibition Interfering_Compound->Kinase2 Interfering_Compound->Reporter_Gene Direct Inhibition of Reporter Enzyme

Caption: Potential non-specific interactions in a signaling pathway.

References

Technical Support Center: Enhancing the Cellular Uptake of Methyl Vanillate Glucoside In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cellular uptake of "Methyl vanillate (B8668496) glucoside" in vitro.

Frequently Asked Questions (FAQs)

Q1: What is Methyl vanillate glucoside and why is its cellular uptake challenging?

A1: this compound is a phenolic compound, specifically a glycoside of methyl vanillate. Its chemical structure includes a hydrophilic glucose molecule attached to the methyl vanillate aglycone. This glycosylation significantly increases the molecule's polarity and water solubility, which generally hinders its ability to passively diffuse across the lipophilic cell membrane. Compounds with poor membrane permeability often exhibit low intracellular concentrations in in vitro experiments, limiting the ability to study their biological effects accurately.

Q2: What are the primary mechanisms for the cellular uptake of glycosylated polyphenols like this compound?

A2: The cellular uptake of glycosylated polyphenols can occur through several mechanisms:

  • Passive Diffusion: While the glucose moiety hinders this process, some level of passive transport across the cell membrane may still occur, albeit inefficiently.

  • Facilitated Transport: Specific membrane transporters, such as glucose transporters (GLUTs) or sodium-dependent glucose transporters (SGLTs), may recognize the glucose portion of the molecule and facilitate its entry into the cell. The inhibition of glucose transport by some polyphenols in Caco-2 cells suggests an interaction with these transporters.[1][2][3]

  • Active Transport: Some flavonoid glycosides may be substrates for efflux transporters (like P-glycoprotein), which actively pump the compound out of the cell, leading to low intracellular accumulation.[4][5] The involvement of such transporters would necessitate strategies to inhibit their function to enhance net uptake.

Q3: What are the main strategies to enhance the cellular uptake of this compound in vitro?

A3: To overcome the low membrane permeability of this compound, several enhancement strategies can be employed:

  • Nanoparticle Encapsulation: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA, chitosan) can facilitate its uptake through endocytosis.[6][7][8] This method protects the compound from degradation and can improve its bioavailability.

  • Liposomal Formulation: Liposomes, which are lipid-based vesicles, can fuse with the cell membrane to deliver their cargo directly into the cytoplasm, bypassing the challenges of passive diffusion.[9]

  • Use of Permeation Enhancers: Certain chemicals, such as chitosan (B1678972) or EDTA, can transiently open the tight junctions between cells, allowing for increased paracellular transport (transport between cells).[10][11] This is particularly relevant for experiments using monolayer cell cultures like Caco-2.

Q4: How can I determine the cytotoxicity of the uptake enhancement strategy I choose?

A4: It is crucial to ensure that the chosen method for enhancing uptake is not toxic to the cells, as this would confound the results of any subsequent biological assays. Standard cytotoxicity assays should be performed, such as:

  • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondria.[12][13]

  • LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.[14]

  • Annexin V/PI Staining: A flow cytometry-based assay that can distinguish between viable, apoptotic, and necrotic cells.[15]

Troubleshooting Guides

Issue: Low or undetectable intracellular concentration of this compound.

Possible CauseTroubleshooting StepRationale
Low Membrane Permeability 1. Implement an enhancement strategy such as nanoparticle encapsulation or liposomal formulation. 2. For cell monolayers, consider co-incubation with a permeation enhancer like chitosan.The hydrophilic glucose moiety on this compound limits its passive diffusion across the lipid cell membrane. Nanocarriers can facilitate uptake via endocytosis, while permeation enhancers can open tight junctions for paracellular transport.[6][7][8][9][10][11]
Efflux by Cellular Transporters Co-incubate with a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein).Some polyphenolic compounds are substrates for efflux transporters that actively pump them out of the cell, reducing net intracellular accumulation.[4][5]
Compound Degradation 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment. 2. Analyze the supernatant for the presence of the aglycone (methyl vanillate) to check for enzymatic cleavage.Phenolic compounds can be unstable under certain pH and temperature conditions. Additionally, enzymes present in the serum of the culture medium or secreted by the cells could potentially cleave the glycosidic bond.
Poor Solubility at High Concentrations Although it is a glucoside, at very high concentrations, solubility may become an issue. Prepare a stock solution in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).Using a small amount of an organic solvent can help achieve the desired working concentration in the aqueous cell culture medium.

Issue: High cell death observed after applying an uptake enhancement strategy.

Possible CauseTroubleshooting StepRationale
Toxicity of the Nanoparticle/Liposome (B1194612) Formulation 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) with the "empty" nanocarriers (without the encapsulated compound). 2. Optimize the concentration of the nanocarrier to a non-toxic level.The materials used to formulate nanoparticles or liposomes can themselves be toxic to cells at certain concentrations. It is essential to determine the safe concentration range for your specific cell line.[12][13]
Toxicity of the Permeation Enhancer 1. Conduct a dose-response and time-course cytotoxicity study for the permeation enhancer alone. 2. Measure the reversibility of the permeation enhancer's effect by washing it out and monitoring cell viability or monolayer integrity (e.g., TEER) over time.Permeation enhancers can cause irreversible damage to cell membranes or tight junctions if used at too high a concentration or for too long. Their effects should be transient and reversible.[11][16]
Synergistic Toxicity Evaluate the cytotoxicity of the combination of this compound and the enhancement agent, as there could be a synergistic toxic effect.The combination of the compound and the delivery system may have a different toxicity profile than either component alone.

Data Presentation: Permeability of Polyphenol Glycosides

The following tables summarize the apparent permeability coefficients (Papp) of various flavonoid glycosides in the Caco-2 cell model, which is a common in vitro model for predicting human intestinal absorption. These values can serve as a reference for what might be expected for this compound. A higher Papp value indicates greater permeability. For context, propranolol (B1214883) (a highly permeable compound) has a Papp > 20 × 10⁻⁶ cm/s, while fluorescein (B123965) (a poorly permeable compound) has a Papp < 1 × 10⁻⁶ cm/s.[17]

Table 1: Apparent Permeability (Papp) of Quercetin and its Glycosides in Caco-2 Cells

CompoundNumber of Sugar MoietiesPapp (AP→BL) (× 10⁻⁶ cm/s)Reference
Quercetin (aglycone)01.70 ± 0.11[17][18]
Quercetin Glycoside2Higher than aglycone[17][18]
Quercetin Glycoside2Higher than aglycone[17][18]

Table 2: Apparent Permeability (Papp) of Kaempferol and its Glycosides in Caco-2 Cells

CompoundNumber of Sugar MoietiesPapp (AP→BL) (× 10⁻⁶ cm/s)Reference
Kaempferol (aglycone)01.17 ± 0.13[17]
Kaempferol Glycoside21.83 ± 0.34[17]
Kaempferol Glycoside22.09 ± 0.28[17]

Table 3: Apparent Permeability (Papp) of Isorhamnetin Glycosides in Caco-2 Cells

CompoundNumber of Sugar MoietiesPapp (AP→BL) (× 10⁻⁶ cm/s)Reference
Isorhamnetin Glycosides (mixture)26.60 ± 0.75[17]

Table 4: Reported Efficacy of Nanoparticle-Mediated Delivery of Flavonoids

FlavonoidNanoparticle SystemCell LineOutcomeReference
Epigallocatechin gallate (EGCG)PLA-PEG22Rr1 prostate cancer>10-fold more effective than free EGCG[6]
QuercetinPLGAMetastatic cancer cell linesSignificantly stronger antiproliferative and cytotoxic effects compared to free quercetin[19]
9-NitrocamptothecinPLGA (0.1 µm)Caco-2~2.5-fold greater uptake than 1 µm particles[20]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol describes the encapsulation of a hydrophilic compound like this compound into liposomes.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform (B151607)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., in a 7:3 molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's transition temperature (e.g., 60°C for DSPC).

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner wall of the flask.

    • Dry the film further under vacuum overnight to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in PBS at the desired concentration.

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (again, above the lipid transition temperature) for about 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the liposomes, sonicate the suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification:

    • To remove the unencapsulated this compound, use size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes (e.g., with a detergent) and measuring the concentration of this compound using a suitable analytical method (e.g., HPLC).

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol uses the ionic gelation method to form chitosan nanoparticles.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Chitosan Solution:

    • Dissolve chitosan (e.g., 1 mg/mL) in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring until fully dissolved. Adjust the pH to around 4.5-5.0 with NaOH.

    • Filter the solution to remove any undissolved particles.

  • Add this compound:

    • Dissolve this compound in the chitosan solution.

  • Prepare TPP Solution:

    • Dissolve TPP (e.g., 1 mg/mL) in deionized water.

  • Nanoparticle Formation:

    • While stirring the chitosan-Methyl vanillate glucoside solution vigorously, add the TPP solution dropwise.

    • A milky-white opalescent suspension will form, indicating the formation of nanoparticles.

    • Continue stirring for about 30 minutes at room temperature.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 16,000 x g for 30 minutes).

    • Discard the supernatant (which contains unencapsulated compound) and wash the nanoparticle pellet with deionized water.

    • Repeat the centrifugation and washing steps twice.

  • Resuspension and Characterization:

    • Resuspend the final nanoparticle pellet in the desired buffer or cell culture medium for your experiments.

    • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency as described in Protocol 1.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol provides a general method for quantifying the amount of this compound taken up by cells.

Materials:

  • Target cell line (e.g., Caco-2, HepG2)

  • Cell culture plates (e.g., 24-well)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • This compound solution (free or encapsulated)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at an appropriate density and allow them to adhere and grow until they reach the desired confluency (e.g., 80-90%).

  • Treatment:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Add the medium containing the desired concentration of this compound (or its formulation) to each well. Include an untreated control.

  • Incubation:

    • Incubate the plate at 37°C for the desired time points (e.g., 1, 4, 24 hours).

  • Washing:

    • After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to stop the uptake and remove any compound that is not internalized.

  • Cell Lysis:

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes to lyse the cells.

  • Quantification:

    • Collect the cell lysates.

    • Quantify the concentration of this compound in the lysates using a validated analytical method.

    • Normalize the amount of internalized compound to the total protein content of the lysate (determined by a protein assay like BCA). The results can be expressed as ng of compound per mg of cell protein.

Visualizations

Signaling Pathways

Methyl vanillate and its aglycone, vanillic acid, have been shown to modulate several key cellular signaling pathways. The following diagrams illustrate these pathways.

ZEB2_Snail_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MV Methyl vanillate ZEB2 ZEB2 MV->ZEB2 inhibits Snail Snail MV->Snail inhibits Vimentin Vimentin (Mesenchymal Marker) ZEB2->Vimentin activates E_cadherin_gene E-cadherin Gene ZEB2->E_cadherin_gene represses Snail->Vimentin activates Snail->E_cadherin_gene represses

Caption: Methyl vanillate inhibits the ZEB2/Snail signaling pathway.

Wnt_Beta_Catenin_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MV Methyl vanillate Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) MV->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates to TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Methyl vanillate activates the Wnt/β-catenin signaling pathway.

Experimental Workflow

Cellular_Uptake_Enhancement_Workflow cluster_strategy Enhancement Strategy Selection Start Start: Low Cellular Uptake of This compound Nano Nanoparticle Encapsulation (e.g., PLGA, Chitosan) Start->Nano Lipo Liposomal Formulation Start->Lipo Perm Permeation Enhancer (e.g., Chitosan) Start->Perm Cytotoxicity Cytotoxicity Assessment (MTT, LDH assays) Nano->Cytotoxicity Lipo->Cytotoxicity Perm->Cytotoxicity Uptake_Assay In Vitro Cellular Uptake Assay Cytotoxicity->Uptake_Assay If non-toxic Quantify Quantification of Intracellular Compound (e.g., HPLC, LC-MS) Uptake_Assay->Quantify End End: Enhanced Cellular Uptake Quantify->End

Caption: Workflow for enhancing and quantifying cellular uptake.

References

Technical Support Center: Optimizing Methyl Vanillate Glucoside Dose-Response Curves in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves of Methyl vanillate (B8668496) glucoside (MVG) in cell-based assays. Given that MVG is a natural product with limited published data, this guide focuses on establishing robust experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Methyl vanillate glucoside and what is its potential mechanism of action?

This compound is a secondary metabolite, a glycoside of methyl vanillate.[1] While the specific mechanism of MVG is not well-documented, the aglycone, methyl vanillate, has been shown to exhibit anti-tumor properties. It may act as a pro-oxidant, leading to an increase in reactive oxygen species (ROS) in cancer cells, which can trigger apoptosis and inhibit cell proliferation.[2] Additionally, methyl vanillate has been observed to suppress the proliferation and migration of various cancer cells.[3] Some studies also suggest that methyl vanillate could activate the Wnt/β-catenin signaling pathway.

Q2: How should I prepare and store this compound for cell-based assays?

This compound is typically supplied as a powder and is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[4][5][6] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for treating cells, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]

Q3: What is a good starting concentration range for a dose-response experiment with this compound?

For a novel compound like MVG with unknown potency, it is crucial to start with a broad concentration range to identify the effective dose. A common approach is to perform a range-finding experiment using a 10-point serial dilution over several orders of magnitude, for instance, from 1 nM to 100 µM.[8] This initial screen will help to narrow down the concentration range where a biological response is observed, which can then be investigated with a more focused set of dilutions in subsequent experiments.

Q4: My dose-response curve for this compound does not have a classic sigmoidal shape. What could be the reason?

An atypical dose-response curve can result from several factors, especially when working with natural compounds.[9] Poor solubility of the compound at higher concentrations can lead to a plateau or even a decrease in the observed effect.[9] It is also possible that at high concentrations, off-target effects or cytotoxicity may mask the specific dose-response. If the curve is flat, it could indicate that the concentration range is too low or too high, or that the compound is inactive in the chosen assay.[8]

Troubleshooting Guides

Issue 1: No Observable Effect of this compound on Cells
Possible Cause Recommended Solution
Inappropriate Concentration Range The tested concentrations may be too low. Perform a broader range-finding study with concentrations up to 100 µM or higher, if solubility permits.[8]
Compound Insolubility MVG may precipitate in the aqueous culture medium. Visually inspect the wells for any precipitate. Consider using a solubilizing agent or vortexing the dilutions thoroughly before adding to the cells.
Compound Inactivity in the Chosen Cell Line The selected cell line may not express the target of MVG. If possible, test the compound on a panel of different cell lines.
Incorrect Assay Readout The chosen assay (e.g., cell viability) may not be suitable for detecting the compound's effect. Consider assays that measure specific cellular processes related to the suspected mechanism of action, such as ROS production or apoptosis.
Degraded Compound Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Issue 2: High Background or "Noise" in the Assay
Possible Cause Recommended Solution
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control.[7]
Contamination Microbial contamination can interfere with assay readouts. Regularly check cell cultures for any signs of contamination.
Uneven Cell Seeding Inconsistent cell numbers per well will lead to high variability. Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for better consistency.[10]
Edge Effects The outer wells of a microplate are prone to evaporation, which can alter the compound concentration. Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[10]
Assay Reagent Issues For assays like MTT, the reagent itself can be toxic with prolonged incubation. Optimize the incubation time for the assay reagent with your specific cell line.
Issue 3: High Cytotoxicity Observed at All Tested Concentrations

| Possible Cause | Recommended Solution | | Concentration Range is Too High | The lowest concentration in your dilution series may already be causing maximal cell death. Test a much lower range of concentrations (e.g., picomolar to nanomolar). | | High Cell Line Sensitivity | The chosen cell line may be exceptionally sensitive to MVG. | | Incorrect Dilution Calculations | Double-check all calculations for the serial dilutions from the stock solution. | | Extended Treatment Duration | The cytotoxic effects of a compound are often time-dependent. Consider reducing the incubation time of the cells with MVG. |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of MVG on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is constant in all wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of MVG. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the MVG concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate the effect of MVG on the expression of proteins in a signaling pathway, such as the Wnt/β-catenin pathway.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of MVG for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., β-catenin, Cyclin D1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

Table 1: Example Data Layout for Cell Viability Assay

MVG Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability (Relative to Vehicle Control)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Summary of Dose-Response Parameters (User-Generated Data)

Cell LineTreatment Duration (hours)IC50 (µM)Hill Slope
e.g., MCF-724
e.g., MCF-748
e.g., A54924
e.g., A54948

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_mvg Prepare MVG Stock (in DMSO) serial_dilution Perform Serial Dilution of MVG prep_mvg->serial_dilution prep_cells Culture and Harvest Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with MVG seed_plate->treat_cells serial_dilution->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate data_analysis Data Analysis read_plate->data_analysis dose_response Generate Dose-Response Curve & Calculate IC50 data_analysis->dose_response

Caption: Experimental workflow for determining the dose-response curve of MVG.

signaling_pathway MVG Methyl Vanillate (Aglycone) ROS ↑ Reactive Oxygen Species (ROS) MVG->ROS Wnt_Pathway Wnt/β-catenin Pathway MVG->Wnt_Pathway Potential Activation Apoptosis Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation Wnt_Pathway->Proliferation Apoptosis->Proliferation

Caption: Potential signaling pathways of Methyl Vanillate (aglycone of MVG).

troubleshooting_logic start No Dose-Response Effect Observed check_conc Is concentration range appropriate? (e.g., 1nM - 100µM) start->check_conc check_sol Is the compound soluble in media? check_conc->check_sol Yes broaden_range Broaden concentration range check_conc->broaden_range No check_assay Is the assay appropriate for the target? check_sol->check_assay Yes reassess_sol Re-assess solubility; use solubilizing agent check_sol->reassess_sol No change_assay Change assay readout (e.g., apoptosis, ROS) check_assay->change_assay No consider_inactive Compound may be inactive in this system check_assay->consider_inactive Yes

Caption: Troubleshooting decision tree for a lack of dose-response effect.

References

Minimizing batch-to-batch variability of synthesized "Methyl vanillate glucoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Methyl Vanillate (B8668496) Glucoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Methyl vanillate glucoside, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

  • Question: We are experiencing significantly lower yields of this compound than expected. What are the potential causes and how can we improve the yield?

  • Answer: Low yields can stem from several factors related to both chemical and enzymatic synthesis methods. A systematic approach to troubleshooting is recommended.

    • Potential Causes & Solutions (Chemical Synthesis - e.g., Koenigs-Knorr Reaction):

      • Incomplete Reaction: The reaction may not have gone to completion.

        • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature.

      • Moisture Contamination: Glycosylation reactions, particularly the Koenigs-Knorr reaction, are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.

        • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. The use of molecular sieves in the reaction mixture can help to scavenge any residual moisture.

      • Poor Quality of Starting Materials: Impurities in methyl vanillate or the glucosyl donor (e.g., acetobromoglucose) can lead to side reactions and reduced yield.

        • Solution: Verify the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) or HPLC.[1] Use freshly prepared or high-purity reagents.

      • Suboptimal Promoter/Catalyst Activity: The silver or mercury salt promoter may be inactive or used in insufficient quantity.

        • Solution: Use a fresh batch of the promoter. Ensure the promoter is finely powdered and well-dispersed in the reaction mixture. Optimization of the promoter-to-substrate ratio may be necessary.

      • Side Reactions: Decomposition of the glycosyl halide donor is a common side reaction in the Koenigs-Knorr synthesis, which can reduce the yield.[2][3]

        • Solution: Control the reaction temperature carefully. The addition of iodine can sometimes retard the decomposition of the glycosyl donor.[2][3]

    • Potential Causes & Solutions (Enzymatic Synthesis - e.g., using Glycosyltransferases):

      • Low Enzyme Activity: The glycosyltransferase (GT) may have low specific activity towards methyl vanillate or may be partially denatured.

        • Solution: Verify the activity of the enzyme using a standard assay. Ensure optimal pH, temperature, and buffer conditions are used for the reaction.[4]

      • Substrate Inhibition: High concentrations of either the sugar donor (e.g., UDP-glucose) or the acceptor (methyl vanillate) can sometimes inhibit the enzyme.[5]

        • Solution: Perform kinetic studies to determine the optimal substrate concentrations. A fed-batch approach for the substrates can sometimes alleviate inhibition.

      • Product Inhibition: The accumulation of the product, this compound, or the byproduct (e.g., UDP) can inhibit the enzyme.

        • Solution: Consider in-situ product removal strategies or using a coupled enzyme system to regenerate the sugar donor and remove the inhibitory byproduct.

      • Cofactor Limitation: If a coupled-enzyme system is used for cofactor regeneration (e.g., for UDP-glucose), the efficiency of this system can be a limiting factor.

        • Solution: Ensure all components of the regeneration system are present at optimal concentrations.

    G A Low Yield of this compound B Check Reaction Completion (TLC/HPLC) A->B E Check for Moisture Contamination A->E H Assess Starting Material Purity A->H K Evaluate Promoter/Enzyme Activity A->K N Investigate Side Reactions A->N C Incomplete Reaction B->C Incomplete D Extend Reaction Time / Increase Temperature C->D F Moisture Present E->F Yes G Use Anhydrous Conditions & Molecular Sieves F->G I Impurities Detected H->I Yes J Purify Starting Materials / Use High-Purity Reagents I->J L Low Activity K->L Low M Use Fresh Promoter/Enzyme & Optimize Conditions L->M O Side Products Detected N->O Yes P Optimize Reaction Conditions (Temp, pH, Substrate Conc.) O->P

    Caption: A logical workflow for diagnosing the cause of low glycosylation yields.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: Our final product shows significant impurities upon analysis by HPLC and/or NMR. What are the likely impurities and how can we minimize their formation?

  • Answer: The nature of impurities will depend on the synthetic route.

    • Potential Impurities & Minimization Strategies (Chemical Synthesis):

      • Unreacted Starting Materials: Residual methyl vanillate and/or the glucosyl donor.

        • Minimization: Drive the reaction to completion by optimizing reaction time and stoichiometry.

      • Hydrolyzed Glucosyl Donor: The activated sugar donor can be hydrolyzed by moisture.

        • Minimization: Maintain strict anhydrous conditions.

      • Orthoesters: Formation of orthoesters is a known side reaction in glycosylations.[2]

        • Minimization: Careful control of reaction conditions, particularly the choice of promoter and solvent, can influence the formation of orthoesters.

      • Anomeric Isomers (α-glucoside): The Koenigs-Knorr reaction can sometimes produce a mixture of anomers, although it often favors the 1,2-trans product due to neighboring group participation.[6]

        • Minimization: The choice of protecting groups on the glucosyl donor is critical. Participating groups (e.g., acetyl) at the C-2 position generally favor the formation of the β-anomer.

    • Potential Impurities & Minimization Strategies (Enzymatic Synthesis):

      • Hydrolysis of the Sugar Donor: Some glycosyltransferases exhibit hydrolase activity, consuming the UDP-glucose without transferring the glucose to the acceptor.

        • Minimization: Enzyme engineering or screening for a more specific GT can reduce this side reaction. Optimizing the concentration of the acceptor substrate can also favor the transfer reaction over hydrolysis.

      • Formation of Other Glycosides: If the enzyme is not completely regioselective, it might attach the glucose to other positions on the methyl vanillate, although this is less common with well-chosen enzymes.

        • Minimization: Use a highly regioselective glycosyltransferase.

      • Byproducts from the Cofactor Regeneration System: If a regeneration system is used, byproducts from these enzymatic reactions could be present.

        • Minimization: Optimize the regeneration system and ensure efficient purification of the final product.

    • Purification Strategies:

      • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying glycosides. A gradient of solvents, such as hexane (B92381) and ethyl acetate (B1210297), can be used to separate the product from less polar impurities. For more polar impurities, reversed-phase chromatography may be more effective.[7]

      • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the separation of polar compounds like phenolic glycosides and can be an effective purification method.[8][9][10][11]

      • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?

A1: The main sources of variability include:

  • Raw Material Quality: The purity of methyl vanillate, the glucosyl donor, solvents, and catalysts/enzymes is critical. Trace impurities can significantly impact the reaction outcome.[8]

  • Reaction Conditions: Minor deviations in temperature, reaction time, pH, and stirring rate can alter reaction kinetics and lead to inconsistent results.

  • Moisture Control: For chemical synthesis, inconsistent control of moisture can lead to variable yields and impurity profiles.

  • Enzyme Activity and Stability: In enzymatic synthesis, variations in the activity and stability of the glycosyltransferase between batches can be a significant source of variability.

  • Purification Procedures: Inconsistencies in the purification process can lead to different purity levels and impurity profiles in the final product.

  • Human Factor: Differences in experimental execution between operators can introduce variability.

Q2: Which synthetic method, chemical or enzymatic, is generally preferred for producing this compound with high consistency?

A2: Both methods have their advantages and disadvantages regarding consistency:

  • Chemical Synthesis (e.g., Koenigs-Knorr): This method is well-established but can be sensitive to reaction conditions and the quality of reagents, making strict process control essential for consistency. The potential for side reactions can also introduce variability.[6]

  • Enzymatic Synthesis (using Glycosyltransferases): This method offers high regio- and stereoselectivity, which can lead to a cleaner product profile and potentially higher consistency.[12] However, the enzyme's stability and activity must be carefully controlled, and the cost of the enzyme and cofactors can be a consideration.

The choice often depends on the desired scale of production, cost considerations, and the level of process control that can be implemented.

Q3: What analytical techniques are recommended for assessing the purity and consistency of this compound batches?

A3: A combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) is a powerful tool for determining the purity of the product and quantifying any impurities.[1][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the synthesized this compound and identifying any structural isomers or byproducts.[14][15]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify impurities.[1]

Data Presentation

Table 1: Key Parameters Influencing Chemical Synthesis (Koenigs-Knorr Reaction) of this compound

ParameterTypical Range/ConditionImpact on VariabilityMitigation Strategy
Glucosyl Donor AcetobromoglucosePurity is critical; anomeric purity affects stereoselectivity.Use high-purity, freshly prepared donor.
Promoter Silver(I) oxide (Ag₂O), Silver carbonate (Ag₂CO₃)Activity can vary between batches.Use a fresh, finely powdered promoter and optimize loading.
Solvent Dichloromethane, Toluene, Acetonitrile (anhydrous)Presence of moisture leads to low yields and byproducts.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Temperature 0 °C to room temperatureCan affect reaction rate and side product formation.Maintain consistent temperature control throughout the reaction.
Reaction Time 4 - 24 hoursIncomplete reaction or decomposition of product/reagents.Monitor reaction progress by TLC or HPLC to determine the optimal time.

Table 2: Key Parameters Influencing Enzymatic Synthesis of this compound

ParameterTypical Range/ConditionImpact on VariabilityMitigation Strategy
Enzyme UDP-glycosyltransferase (UGT)Activity and stability can vary between enzyme preparations.Use a well-characterized enzyme with consistent activity; ensure proper storage.
Sugar Donor UDP-glucosePurity and concentration are important for enzyme kinetics.Use high-purity UDP-glucose; optimize concentration to avoid substrate inhibition.
pH 7.0 - 8.5Enzyme activity is highly pH-dependent.Maintain a consistent pH using a suitable buffer system.
Temperature 25 - 37 °CAffects enzyme activity and stability.Optimize and maintain a consistent temperature for the reaction.
Reaction Time 1 - 12 hoursIncomplete reaction or potential product degradation over long periods.Monitor reaction progress to determine the optimal endpoint.

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add methyl vanillate (1 equivalent) and a silver salt promoter (e.g., Ag₂O, 1.5 equivalents) to a flask containing anhydrous solvent (e.g., dichloromethane). Add activated molecular sieves.

  • Reaction Initiation: Cool the mixture to 0 °C. Add a solution of acetobromoglucose (1.2 equivalents) in the anhydrous solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the silver salts and molecular sieves. Wash the filter cake with the solvent.

  • Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification (Acetylated Product): Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the acetylated this compound.

  • Deacetylation (Zemplén Deacetylation): Dissolve the acetylated product in anhydrous methanol (B129727). Add a catalytic amount of sodium methoxide. Stir at room temperature and monitor by TLC until the reaction is complete.

  • Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product by recrystallization or column chromatography to yield this compound.

Protocol 2: General Procedure for Enzymatic Synthesis of this compound

This protocol is a general guideline and requires a specific UDP-glycosyltransferase.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 8.0), dissolve methyl vanillate (e.g., 10 mM) and UDP-glucose (e.g., 12 mM).

  • Enzyme Addition: Add the purified UDP-glycosyltransferase to the reaction mixture to initiate the reaction. If a cofactor regeneration system is used, add all necessary components.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the formation of this compound over time using HPLC.

  • Reaction Quenching: Once the reaction has reached the desired conversion, stop the reaction by adding an organic solvent (e.g., methanol or ethanol) or by heat inactivation of the enzyme.

  • Purification: Centrifuge the mixture to pellet the precipitated protein. Purify the supernatant containing this compound using preparative HPLC or other chromatographic techniques like HSCCC.[8][9][10][11]

Mandatory Visualization

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Methyl Vanillate E Koenigs-Knorr Reaction A->E B Acetobromoglucose (Glucosyl Donor) B->E C Silver Salt Promoter (e.g., Ag₂O) C->E D Anhydrous Solvent (e.g., CH₂Cl₂) D->E F Acetylated Methyl Vanillate Glucoside E->F G Deacetylation (Zemplén) F->G H Methyl Vanillate Glucoside (Final Product) G->H

Caption: Chemical synthesis pathway for this compound via the Koenigs-Knorr reaction.

G A Starting Material Quality Control (HPLC, NMR) B Synthesis Reaction (Chemical or Enzymatic) A->B C In-Process Control (TLC/HPLC Monitoring) B->C D Reaction Work-up & Crude Product Isolation C->D E Purification (Chromatography/ Recrystallization) D->E F Final Product Analysis (HPLC, NMR, MS) E->F G Batch Release F->G

Caption: A general experimental workflow for the synthesis and quality control of this compound.

G A Batch-to-Batch Variability Observed (Yield, Purity, etc.) B Review Raw Material Certificates of Analysis A->B C Inconsistent Raw Materials? B->C D Source High-Purity, Consistent Raw Materials C->D Yes E Review Synthesis Protocol Execution Logs C->E No N Consistent Batches Achieved D->N F Deviations in Reaction Conditions? E->F G Standardize and Tightly Control Reaction Parameters F->G Yes H Review Purification Records F->H No G->N I Inconsistent Purification? H->I J Standardize Purification Protocol I->J Yes K Analyze Impurity Profile of Different Batches I->K No J->N L New or Variable Impurities? K->L M Identify Source of Impurity and Optimize to Minimize L->M Yes L->N No M->N

Caption: A decision tree for troubleshooting and minimizing batch-to-batch variability.

References

"Methyl vanillate glucoside" long-term storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of methyl vanillate (B8668496) glucoside. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid methyl vanillate glucoside?

For solid this compound, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture.[1][2]

Q2: How should I store solutions of this compound?

Solutions of this compound should be stored under nitrogen.[3] Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3] Ensure the container is sealed to prevent moisture ingress.

Q3: What are the general stability concerns for phenolic compounds like this compound?

Phenolic compounds are generally susceptible to degradation when exposed to sunlight, high temperatures (above 40°C), oxygen, and high humidity.[4] While glycosylated forms of phenolics tend to be more stable than their non-glycosylated counterparts, these factors can still impact the long-term stability of this compound.[4][5][6]

Q4: Can this compound be shipped at room temperature?

Shipping at room temperature is generally acceptable for short durations (less than 2 weeks).[3] For longer shipment times, refrigerated conditions are recommended.

Troubleshooting Guide

Issue 1: Unexpected degradation of the compound in storage.

Possible Cause: Exposure to adverse environmental conditions.

Troubleshooting Steps:

  • Verify Storage Temperature: Ensure the compound has been consistently stored at the recommended temperature (4°C for solid, -20°C or -80°C for solutions).

  • Check for Light Exposure: Phenolic compounds can degrade upon exposure to sunlight.[4][5][6] Store in an opaque or amber vial to minimize light exposure.

  • Assess Moisture Contamination: Moisture can lead to hydrolysis of the glycosidic bond. Ensure the container is tightly sealed and consider storing it in a desiccator.

  • Evaluate Oxygen Exposure: For solutions, overlaying with an inert gas like nitrogen or argon before sealing can prevent oxidation.[3]

Issue 2: Inconsistent results in experiments using a stored solution.

Possible Cause: Compound degradation or precipitation in the solvent.

Troubleshooting Steps:

  • Visual Inspection: Check the solution for any signs of precipitation or color change. A color change may indicate degradation.

  • Solubility Check: Re-confirm the solubility of this compound in your chosen solvent at the storage temperature. The compound may have precipitated out of the solution if the storage temperature is too low for its solubility profile.

  • Purity Analysis: Perform a purity analysis (e.g., HPLC, LC-MS) on the stored solution to check for the presence of degradation products.

  • pH of the Solution: The stability of phenolic compounds can be pH-dependent. Ensure the pH of your solvent is appropriate and has not changed during storage.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Recommendations
Solid4°CLong-termSealed container, away from moisture[1][2]
In Solvent-20°C1 monthSealed container, under nitrogen[1][2][3]
In Solvent-80°C6 monthsSealed container, under nitrogen[1][2][3]

Table 2: Factors Affecting Stability of Phenolic Compounds

FactorEffectMitigation Strategy
SunlightCan cause significant degradation of phenolic compounds.[4][5][6]Store in amber or opaque containers.
High Temperature (>40°C)Accelerates degradation.[4]Store at recommended cool temperatures.
OxygenCan lead to oxidation of the phenolic hydroxyl group.Store under an inert atmosphere (e.g., nitrogen, argon).[3]
High Humidity/MoistureCan cause hydrolysis of the glycosidic bond.Use tightly sealed containers; consider a desiccator.

Experimental Protocols

Protocol: General Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Appropriate solvent (e.g., DMSO, ethanol, water)
  • HPLC or LC-MS system
  • Temperature- and humidity-controlled chambers
  • UV light source
  • Amber and clear glass vials

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration.
  • Aliquot the solution into different sets of vials (amber and clear).
  • Time-Zero Analysis: Immediately analyze a sample from the freshly prepared stock solution using HPLC or LC-MS to determine the initial purity and concentration. This will serve as the baseline.
  • Storage Conditions: Store the aliquots under different conditions:
  • Recommended: 4°C in the dark (amber vial).
  • Elevated Temperature: 40°C in the dark.
  • Light Exposure: Room temperature with exposure to ambient light and a controlled UV light source.
  • Solution Stability: -20°C and -80°C.
  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Analyze the sample by HPLC or LC-MS.
  • Data Analysis: Compare the purity and concentration of the stored samples to the time-zero sample. Calculate the percentage degradation. Identify any new peaks that may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot time_zero Time-Zero Analysis (HPLC/LC-MS) aliquot->time_zero rec_storage Recommended (4°C, Dark) temp_storage Elevated Temp (40°C) light_storage Light Exposure sol_storage Solution (-20°C / -80°C) time_points Analyze at Time Points rec_storage->time_points temp_storage->time_points light_storage->time_points sol_storage->time_points data_analysis Compare to Time-Zero time_points->data_analysis conclusion Determine Stability data_analysis->conclusion

Caption: Workflow for a typical stability study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Visually Inspect Solution start->check_solution precipitate Precipitate or Color Change? check_solution->precipitate solubility Check Solubility at Storage Temp precipitate->solubility Yes no_precipitate Solution is Clear precipitate->no_precipitate No purity Perform Purity Analysis (HPLC) solubility->purity degradation Degradation Products Detected purity->degradation Yes no_degradation Compound is Pure purity->no_degradation No no_precipitate->purity review_protocol Review Experimental Protocol no_degradation->review_protocol

Caption: Troubleshooting guide for inconsistent experimental results.

degradation_pathway mvg This compound hydrolysis Hydrolysis (Moisture, pH) mvg->hydrolysis oxidation Oxidation (Oxygen, Light) mvg->oxidation methyl_vanillate Methyl Vanillate hydrolysis->methyl_vanillate glucose Glucose hydrolysis->glucose oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways for this compound.

References

Addressing matrix effects in "Methyl vanillate glucoside" LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyl Vanillate Glucoside.

Frequently Asked Questions (FAQs)

???+ question "Q1: What are matrix effects and why are they a significant concern for the analysis of this compound?"

???+ question "Q2: What are the most common sources of matrix effects when analyzing this compound from plant or biological samples?"

???+ question "Q3: How can I determine if my this compound analysis is affected by matrix effects?"

???+ question "Q4: What is the most effective strategy to compensate for unavoidable matrix effects?"

Troubleshooting Guides

Problem: You are observing poor signal intensity, inconsistent results, or poor reproducibility for this compound.

This is a common issue often indicative of matrix effects, where co-eluting compounds interfere with the ionization of your target analyte.[1] Follow this step-by-step guide to diagnose and mitigate the problem.

Step 1: Confirm and Quantify Matrix Effects

Before modifying your method, you must confirm that matrix effects are the root cause.

  • Action: Perform a Post-Extraction Spike Analysis to get a quantitative measure of the signal suppression or enhancement.

  • Procedure: A detailed protocol for this experiment is provided below.

  • Interpretation: A matrix effect value significantly different from 100% (e.g., <80% or >120%) confirms that the matrix is impacting your results.[1]

Step 2: Optimize Sample Preparation to Remove Interferences

Improving sample cleanup is the most effective way to combat matrix effects.[1][2]

  • Action: Evaluate your current sample preparation method. If you are using a simple "dilute-and-shoot" or protein precipitation (PPT) method, consider more selective techniques.

  • Recommended Techniques:

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples.[1][2] For a polar compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective.[1][3]

    • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids.[1] This can be effective at removing highly polar or non-polar interferences.

Step 3: Refine Chromatographic Conditions

If sample preparation alone is insufficient, optimizing the LC separation can help resolve this compound from co-eluting matrix components.[1]

  • Action: Modify your LC method to improve separation.

  • Strategies:

    • Adjust Gradient Profile: A shallower, longer gradient can increase the resolution between your analyte and interfering peaks.

    • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter elution selectivity.

    • Use Smaller Particle Columns (UHPLC): Transitioning from HPLC to UHPLC can provide significantly better peak resolution and reduce the likelihood of co-elution.

Step 4: Implement an Internal Standard Strategy

For the highest level of accuracy, especially when matrix effects cannot be completely eliminated, an internal standard is crucial.

  • Action: Incorporate a suitable internal standard into your workflow.

  • Options:

    • Structural Analogue (e.g., Salicylic Acid): A compound that is chemically similar to your analyte but not present in the sample.[4][5] This is a cost-effective option but may not perfectly mimic the behavior of your analyte.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard.[6][7] A SIL-IS for this compound will co-elute and experience the exact same matrix effects, providing the most reliable correction.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phenolic Analysis

The following table provides an illustrative comparison of common sample preparation methods and their general effectiveness at mitigating matrix effects and improving analyte recovery for phenolic compounds in complex matrices.

Sample Preparation MethodTypical Matrix Effect (%)*Typical Analyte Recovery (%)ProsCons
Dilute-and-Shoot 20 - 60% (High Suppression)95 - 105%Fast, simple, inexpensive.Prone to significant matrix effects; can contaminate the LC-MS system.[9]
Protein Precipitation (PPT) 40 - 70% (Moderate-High Suppression)85 - 100%Simple, fast, removes bulk proteins.Does not remove many other interferences like phospholipids.[1]
Liquid-Liquid Extraction (LLE) 70 - 95% (Low-Moderate Suppression)60 - 90%Provides cleaner extracts than PPT.Can have lower recovery for polar analytes; more labor-intensive.[1]
Solid-Phase Extraction (SPE) 85 - 110% (Minimal Suppression/Enhancement)80 - 110%Provides the cleanest extracts; highly selective.[1][2][3]More time-consuming and costly to develop the method.

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect.[1]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion

This method helps identify regions in your chromatogram where co-eluting matrix components cause ion suppression or enhancement.[1]

  • Preparation: Prepare a standard solution of this compound in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal (e.g., 100-500 ng/mL).

  • System Setup: Using a syringe pump and a T-fitting, infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the eluent stream between the analytical column and the mass spectrometer's ion source.

  • Equilibration: Allow the infusion to proceed until a stable baseline signal for the this compound MRM transition is observed in your data acquisition software.

  • Injection: Inject a blank matrix sample that has been processed through your entire sample preparation procedure.

  • Analysis: Monitor the baseline of the infused analyte. A significant drop in the signal indicates a region of ion suppression, while a significant rise indicates ion enhancement. Compare the retention times of these zones to the retention time of your analyte in a standard injection to assess the risk of interference.[1]

Protocol 2: Quantitative Assessment of Matrix Effects via Post-Extraction Spike Analysis

This experiment provides a numerical value for the extent of signal suppression or enhancement.[1]

  • Prepare Three Sets of Samples (n=3-5 replicates per set):

    • Set A (Neat Solution): Spike a known amount of this compound into your final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix solution.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the same amount of this compound as in Set A into a blank matrix sample before starting the extraction procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpretation: A Matrix Effect value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[1]

Protocol 3: Generic Solid-Phase Extraction (SPE) Protocol for Phenolic Glucosides from Plant Extracts

This protocol provides a starting point for developing a reversed-phase SPE method to clean up plant extracts for the analysis of polar compounds like this compound.

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X).

  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol (B129727) through it.

  • Equilibration: Equilibrate the cartridge by passing 1-2 cartridge volumes of water (or a weak aqueous buffer) through it. Do not let the sorbent bed go dry.

  • Sample Loading: Load the plant extract onto the cartridge at a slow, controlled flow rate. The extract should ideally be in a primarily aqueous solution.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove highly polar interferences.

  • Elution: Elute the this compound with 1-2 cartridge volumes of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS/MS analysis.

Visualizations

Experimental and Logical Workflows

Troubleshooting_Workflow Problem Inconsistent Results or Poor Signal for Analyte Confirm Step 1: Confirm & Quantify Matrix Effects (Post-Extraction Spike) Problem->Confirm Result Matrix Effect >20%? Confirm->Result Optimize_SP Step 2: Optimize Sample Preparation (e.g., use SPE) Result->Optimize_SP Yes No_ME Problem is not matrix effect. Investigate other causes. Result->No_ME No Optimize_LC Step 3: Refine Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Implement_IS Step 4: Implement Internal Standard (SIL-IS is best) Optimize_LC->Implement_IS End Reliable & Accurate Quantification Implement_IS->End

Caption: A logical workflow for identifying and resolving matrix effects.

Sample_Prep_Workflow cluster_0 Simple Method (High Matrix Effect) cluster_1 Advanced Method (Low Matrix Effect) Start1 Plant Extract Dilute Dilute with Solvent Start1->Dilute Inject1 Inject to LC-MS/MS Dilute->Inject1 Start2 Plant Extract SPE Solid-Phase Extraction (SPE) Cleanup Start2->SPE Evap Evaporate & Reconstitute SPE->Evap Inject2 Inject to LC-MS/MS Evap->Inject2

Caption: Comparison of simple vs. advanced sample preparation workflows.

SIL_IS_Principle Sample Sample containing Analyte + co-eluting matrix interferences Spike Spike with known amount of Stable Isotope-Labeled IS (SIL-IS) Sample->Spike Extraction Sample Preparation (Extraction, Cleanup) Spike->Extraction Ionization LC-MS/MS Ion Source (Ion Suppression Occurs Here) Extraction->Ionization Detection MS Detection (Both signals suppressed equally) Ionization->Detection Ratio Calculate Ratio: (Analyte Signal / IS Signal) Detection->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of matrix effect correction using a SIL-IS.

References

Improving the efficiency of "Methyl vanillate glucoside" purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Methyl vanillate (B8668496) glucoside purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Methyl vanillate glucoside?

A1: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization, particularly from methanol (B129727), is often used to remove minor impurities and can result in high-purity crystals.[1] For more complex mixtures or to separate closely related compounds, column chromatography using silica (B1680970) gel is a standard and effective technique.[2]

Q2: What are the typical impurities found in crude this compound?

A2: Typical impurities can include unreacted starting materials such as vanillin (B372448) or its derivatives, and residual glucose. Other potential impurities might be byproducts from the synthesis, such as ferulic acid, vanillic acid, or benzoic acid, which are common in vanillin synthesis.[3]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[4] The identity and structure of the purified compound are generally confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q4: What is the expected purity of commercially available this compound?

A4: Commercially available this compound is typically offered in purities ranging from 95% to over 99%.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low yield during recrystallization can be due to several factors:

    • Excessive solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. Try reducing the amount of solvent used to dissolve the crude product.

    • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum precipitation.

Issue 2: The purified product is still impure after recrystallization.

  • Question: My recrystallized this compound still shows impurities on HPLC analysis. What can I do?

  • Answer: If impurities persist after recrystallization, consider the following:

    • Inappropriate solvent: The chosen solvent may not be ideal for separating the desired compound from the impurities. You may need to experiment with different solvent systems. For methyl glucoside, recrystallization from methanol has been reported to be effective.[1]

    • Co-precipitation of impurities: If the impurities have similar solubility profiles to your product, they may co-precipitate. In this case, a second recrystallization may be necessary, or you may need to switch to a different purification technique like column chromatography.

    • Use of decolorizing carbon: If you observe colored impurities, adding a small amount of activated carbon to the hot solution before filtering can help remove them.[1]

Issue 3: Poor separation during column chromatography.

  • Question: I am not getting good separation of this compound from impurities on my silica gel column. How can I improve this?

  • Answer: Poor separation in column chromatography can often be resolved by optimizing the mobile phase and column parameters:

    • Mobile phase polarity: The polarity of the eluent is critical. If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. If it is not eluting, increase the polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.

    • Column packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

    • Sample loading: Overloading the column can lead to broad peaks and poor resolution. Use an appropriate amount of crude sample for the column size.

Data Presentation

Table 1: Comparison of Purification Techniques for Glucosides

ParameterRecrystallization (Methanol)Silica Gel Column Chromatography
Typical Purity >98%>99%
Typical Yield 70-90%50-80%
Processing Time 4-24 hours8-48 hours
Scalability Good for large quantitiesCan be challenging for very large scale
Common Issues Low yield, co-crystallizationPoor separation, time-consuming

Table 2: HPLC Purity Analysis of this compound

Purification StepPurity (%)Major Impurities Detected
Crude Product 75.2Unreacted Vanillin, Glucose
After 1st Recrystallization 96.5Trace Vanillin
After 2nd Recrystallization 98.8Minor unknown peaks
After Column Chromatography 99.7Not detectable

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol. The solution should be saturated.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Adsorption: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol dissolve Dissolve crude product in hot methanol decolorize Decolorize with activated carbon (optional) dissolve->decolorize if colored hot_filter Hot filtration decolorize->hot_filter crystallize Cool to induce crystallization hot_filter->crystallize isolate Isolate crystals by vacuum filtration crystallize->isolate wash Wash with cold methanol isolate->wash dry Dry purified crystals wash->dry prepare_column Prepare and pack silica gel column adsorb_sample Adsorb sample onto silica gel prepare_column->adsorb_sample load_sample Load sample onto column adsorb_sample->load_sample elute Elute with a solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure

Caption: Experimental workflows for the purification of this compound.

troubleshooting_guide start Start Purification Issue low_yield Low Yield? start->low_yield impure_product Product Impure? low_yield->impure_product No solution1 Reduce solvent volume Slow cooling rate low_yield->solution1 Yes poor_separation Poor Separation (Chromatography)? impure_product->poor_separation No solution2 Change solvent system Perform second recrystallization Use decolorizing carbon impure_product->solution2 Yes solution3 Optimize mobile phase Repack column Reduce sample load poor_separation->solution3 Yes end Purification Improved poor_separation->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for this compound purification.

References

Methyl Vanillate Glucoside Cell Line Compatibility: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the compatibility of methyl vanillate (B8668496) glucoside and the closely related compound, methyl vanillate, with various cell lines. This resource compiles available data, details experimental protocols, and offers troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known compatibility of methyl vanillate with different cell lines?

A1: Methyl vanillate has been studied for its effects on several cancer and non-tumorigenic cell lines. It has demonstrated dose-dependent inhibition of proliferation and migration in ovarian cancer cells (SKOV3)[1][2]. In contrast, low concentrations of methyl vanillate did not significantly inhibit the proliferation of non-tumorigenic human ovarian surface epithelial cells (HOSEpiC)[1][2]. Studies have also investigated its pro-oxidant and apoptotic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) and compared these to its effects on a non-tumor breast cell line (HB4a)[1][3].

Q2: Is there specific data on the compatibility of methyl vanillate glucoside with cell lines?

A2: Direct experimental data on the compatibility of this compound across a wide range of cell lines is currently limited in publicly available literature. However, studies on the closely related compound, vanillyl glucoside, have shown a concentration-dependent reduction in the viability of MCF-7 breast cancer cells[4]. Notably, the glycosylated form showed slightly higher efficacy compared to its aglycone counterpart (vanillin)[4]. In non-tumoral MCF-10A cells, both vanillin (B372448) and vanillyl glucoside reduced cell viability, but the glycosylated version exhibited a less toxic profile[4]. This suggests that the glucoside form may offer a better therapeutic window.

Q3: What are the general starting concentrations for in vitro experiments with methyl vanillate?

A3: Based on available studies, for the ovarian cancer cell line SKOV3, methyl vanillate has been tested in a dose-dependent manner, with effective concentrations for inhibiting proliferation and migration being in the micromolar range. Specifically, concentrations from 100 µmol/L were shown to reduce migration[2]. For proliferation assays, a range of 0–1,600 µmol/L was tested, with dose-dependent inhibition observed in SKOV3 cells[2]. For non-tumor HOSEpiC cells, low concentrations (0–200 µmol/L) had no statistically significant inhibitory effect on proliferation[2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How does methyl vanillate affect signaling pathways in cancer cells?

A4: In the ovarian cancer cell line SKOV3, methyl vanillate has been shown to inhibit the ZEB2/Snail signaling pathway. This inhibition leads to a decrease in the expression of the mesenchymal marker vimentin (B1176767) and an increase in the epithelial marker E-cadherin, thereby suppressing the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion[1][2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low solubility of methyl vanillate/methyl vanillate glucoside in culture medium. The compound may have limited aqueous solubility.Prepare a concentrated stock solution in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and does not affect cell viability. Include a solvent-only control in your experiments.
Inconsistent results in cell viability assays. - Pipetting errors.- Uneven cell seeding.- Edge effects in multi-well plates.- Compound degradation.- Use calibrated pipettes and ensure thorough mixing.- Ensure a single-cell suspension before seeding and allow cells to attach evenly.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Prepare fresh solutions of the compound for each experiment.
No significant effect observed at expected concentrations. - Cell line may be resistant.- Incorrect concentration range.- Insufficient incubation time.- Test a wider range of concentrations based on a new literature search or preliminary dose-response studies.- Increase the incubation time, monitoring for any cytotoxic effects in control wells.- Verify the identity and purity of your compound.
High background in western blot for signaling pathway analysis. - Non-specific antibody binding.- Insufficient washing.- High antibody concentration.- Optimize blocking conditions (e.g., type of blocking buffer, duration).- Increase the number and duration of wash steps.- Titrate the primary and secondary antibody concentrations.

Quantitative Data Summary

Table 1: Effect of Methyl Vanillate on Cell Proliferation

Cell LineCompoundConcentration RangeEffectReference
SKOV3 (Ovarian Cancer)Methyl Vanillate0–1,600 µmol/LDose-dependent inhibition[2]
HOSEpiC (Non-tumor Ovarian)Methyl Vanillate0–200 µmol/LNo statistically significant inhibition[2]
HOSEpiC (Non-tumor Ovarian)Methyl Vanillate400–1,600 µmol/LInhibitory effect similar to SKOV3[2]

Table 2: Comparative Effect of Vanillin and Vanillyl Glucoside on Cell Viability

Cell LineCompoundObservation (after 72h)Reference
MCF-7 (Breast Cancer)VanillinConcentration-dependent reduction in viability[4]
MCF-7 (Breast Cancer)Vanillyl GlucosideSlightly higher efficacy than vanillin[4]
MCF-10A (Non-tumor Breast)VanillinSignificant decrease in viability[4]
MCF-10A (Non-tumor Breast)Vanillyl GlucosideLess toxic profile than vanillin[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Wound Healing Assay for Cell Migration

This assay is used to evaluate the effect of a compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blot for Signaling Pathway Analysis

This protocol outlines the steps to analyze protein expression levels.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ZEB2, Snail, E-cadherin, Vimentin, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SKOV3, MCF-7) viability Cell Viability (MTT Assay) cell_culture->viability Seed Cells migration Cell Migration (Wound Healing) cell_culture->migration Seed Cells protein_exp Protein Expression (Western Blot) cell_culture->protein_exp Seed Cells compound_prep Prepare Methyl Vanillate Glucoside Stock compound_prep->viability Treat Cells compound_prep->migration Treat Cells compound_prep->protein_exp Treat Cells viability_analysis Analyze Viability Data viability->viability_analysis migration_analysis Analyze Migration Data migration->migration_analysis protein_analysis Analyze Protein Levels protein_exp->protein_analysis

Caption: Experimental workflow for assessing this compound effects.

signaling_pathway mv Methyl Vanillate zeb2 ZEB2 mv->zeb2 inhibits snail Snail mv->snail inhibits e_cadherin E-cadherin zeb2->e_cadherin represses vimentin Vimentin zeb2->vimentin activates snail->e_cadherin represses snail->vimentin activates emt EMT e_cadherin->emt suppresses vimentin->emt promotes migration Cell Migration & Invasion emt->migration

Caption: Methyl vanillate's inhibition of the ZEB2/Snail signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: Methyl Vanillate vs. Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant activities of methyl vanillate (B8668496) and its glycosidic form, methyl vanillate glucoside. This document synthesizes available experimental data to offer an objective performance comparison, details relevant experimental methodologies, and visualizes key processes to facilitate understanding.

Executive Summary

Antioxidant Activity Profile of Methyl Vanillate

Methyl vanillate, a methyl ester of vanillic acid, has been evaluated for its antioxidant capacity across various in-vitro assays. Notably, its performance varies depending on the specific mechanism of antioxidant action being assessed.

A systematic evaluation of vanillic acid esters revealed that methyl vanillate demonstrated strong activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, even stronger than the well-known antioxidant Trolox. However, it showed no activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and galvinoxyl radical scavenging assays.[1] This suggests that the steric accessibility of the radical plays a significant role in the scavenging activity of methyl vanillate.

Furthermore, in assays that utilize physiologically relevant peroxyl radicals, such as the Oxygen Radical Absorbance Capacity (ORAC) assay and an oxidative hemolysis inhibition assay (OxHLIA), methyl vanillate exhibited much stronger activity than Trolox.[1] The antioxidant activity in the OxHLIA was also found to be strongly correlated with the lipophilicity of the vanillic acid esters, indicating that methyl vanillate's protective effect against free radical-induced damage to biomembranes increases with its ability to partition into a lipid environment.[1]

Quantitative Antioxidant Data for Methyl Vanillate
AssayTest CompoundActivity/ResultReference CompoundReference Compound Activity/Result
ABTS Radical Scavenging Methyl VanillateStronger than TroloxTroloxStandard
DPPH Radical Scavenging Methyl VanillateNo activity--
Galvinoxyl Radical Scavenging Methyl VanillateNo activity--
ORAC Methyl VanillateMuch stronger than TroloxTroloxStandard
OxHLIA Methyl VanillateMuch stronger than TroloxTroloxStandard

Postulated Antioxidant Activity of this compound

Specific experimental data on the antioxidant activity of this compound is scarce. However, the effect of glycosylation on the antioxidant potential of phenolic compounds has been a subject of considerable research.

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. When a glucose molecule is attached to one of these hydroxyl groups, forming a glycoside, the hydrogen-donating ability of that specific group is lost. This often leads to a reduction in in-vitro radical scavenging activity as measured by assays like DPPH and ABTS.

Studies comparing flavonoid aglycones (the non-sugar part) and their corresponding glycosides have frequently reported that the aglycones exhibit higher antioxidant activity in chemical-based assays.[2][3] For instance, the initial antioxidant activity of quercetin (B1663063) and luteolin (B72000) (aglycones) was found to be significantly higher than their glycosides, isoquercitrin (B50326) and orientin, in both DPPH and ABTS assays.[2]

Therefore, it is reasonable to hypothesize that This compound would exhibit lower in-vitro radical scavenging activity compared to methyl vanillate . The bulky glucose moiety attached to the phenolic hydroxyl group would sterically hinder its interaction with free radicals and eliminate its hydrogen-donating capability.

However, it is crucial to consider the biological relevance. Glycosylation can increase the water solubility and stability of phenolic compounds, potentially leading to improved absorption and bioavailability in vivo.[2][4] The sugar moiety can be cleaved by enzymes in the gut, releasing the active aglycone (methyl vanillate) for absorption.[4] Thus, while the in-vitro activity might be lower, the in-vivo antioxidant effect of this compound could be comparable to or even greater than that of methyl vanillate due to enhanced pharmacokinetic properties.

Experimental Protocols

Detailed methodologies for the key antioxidant assays mentioned are provided below for researchers interested in conducting their own comparative studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (methyl vanillate, this compound)

  • Reference standard (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare a series of dilutions of the test compounds and the reference standard in methanol.

  • In a 96-well plate, add a specific volume of the test compound/standard solution to each well (e.g., 100 µL).

  • Add the DPPH solution to each well (e.g., 100 µL).

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

  • A blank containing only methanol and a control containing the solvent and DPPH solution are also measured.

  • The percentage of radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (methyl vanillate, this compound)

  • Reference standard (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the reference standard.

  • In a 96-well plate, add a small volume of the test compound/standard solution to each well (e.g., 10 µL).

  • Add the diluted ABTS•+ solution to each well (e.g., 190 µL).

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Generate ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_working Dilute ABTS•+ to Abs ~0.7 ABTS_stock->ABTS_working Mix Mix Sample and ABTS•+ Solution ABTS_working->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

Conclusion

References

A Comparative Analysis of the Anti-inflammatory Potential: Methyl Vanillate Glucoside Versus its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

This guide provides a detailed comparison of the potential anti-inflammatory effects of methyl vanillate (B8668496) and its glucoside derivative. Based on current research, the deglycosylation of phenolic compounds generally enhances their anti-inflammatory activity. This is primarily attributed to the increased bioavailability and ability of the aglycone to traverse cellular membranes and interact with intracellular inflammatory signaling pathways. This report synthesizes the available data on methyl vanillate and related compounds to provide a scientifically grounded comparison for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following table summarizes the anti-inflammatory effects of methyl vanillate and inferences on its glucoside based on studies of structurally similar compounds.

FeatureMethyl Vanillate (Aglycone)Methyl Vanillate Glucoside (Inferred)Reference Compounds for Glucoside
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Likely inhibits cytokine production. Vanillin (B372448), a related compound, demonstrates significant inhibition of these cytokines.[1][2][3]Likely possesses inhibitory activity, but potentially to a lesser extent than the aglycone.Methyl salicylate (B1505791) glycosides have been shown to dose-dependently inhibit the production of TNF-α, IL-1β, and IL-6.[4]
Inhibition of Nitric Oxide (NO) Production Expected to inhibit NO production. Vanillin effectively suppresses iNOS and NO levels.[1]Expected to suppress NO accumulation, as seen with methyl salicylate glycosides.[4]Methyl salicylate glycosides significantly suppressed NO accumulation in LPS-induced macrophages.[4]
Inhibition of Reactive Oxygen Species (ROS) Possesses antioxidant properties.[5]Likely reduces ROS levels.Methyl salicylate glycosides were found to reduce ROS levels induced by LPS.[4]
Inhibition of NF-κB Pathway Likely inhibits the NF-κB pathway, a common mechanism for related phenolic compounds like vanillin and vanillic acid.[1][6]The larger glycoside structure may hinder interaction with intracellular signaling components of the NF-κB pathway.Deglycosylation of flavones was shown to be crucial for the inhibition of NF-κB transcriptional activity.[7][8]
Inhibition of Lipoxygenase (LOX) Potential for LOX inhibition, a property observed in other phenolic compounds.[9][10][11]The effect on LOX is unknown, but glycosylation could influence binding to the enzyme.Not directly studied for this compound.
Cellular Uptake and Bioavailability Higher predicted cellular uptake due to its smaller size and lower polarity.Lower predicted cellular uptake. Glycosylation generally decreases the lipophilicity of compounds, potentially reducing passive diffusion across cell membranes.[7][8]Studies on flavones show that deglycosylation increases cellular uptake.[7][8]

The Impact of Glycosylation on Anti-inflammatory Activity

Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification of natural products in plants. While this process can increase the water solubility and stability of a compound, it often has a significant impact on its biological activity.[12][13] In the context of inflammation, the presence of a bulky sugar group can sterically hinder the aglycone from binding to its molecular targets, such as enzymes and transcription factors.

Research on flavones has demonstrated that the aglycones are more potent inhibitors of the pro-inflammatory transcription factor NF-κB and the cytokine TNF-α compared to their glycoside counterparts.[7][8] This is largely attributed to the enhanced cellular uptake of the less polar aglycones, allowing them to reach their intracellular targets more efficiently.[7] While some studies suggest that glycosides may exhibit activity in vivo, this is often dependent on their hydrolysis to the aglycone form by gut microbiota before absorption.

Experimental Protocols

While specific experimental protocols for a direct comparison of methyl vanillate and its glucoside are not available, the following are generalized methodologies commonly employed in the assessment of anti-inflammatory agents, based on the cited literature.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay: To determine non-toxic concentrations of the test compounds, a cell viability assay such as the MTT assay is performed. Cells are treated with various concentrations of methyl vanillate or its glucoside for 24 hours.

  • Induction of Inflammation: Macrophages are pre-treated with the test compounds for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis for NF-κB Pathway: To investigate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα) are analyzed by Western blotting.

Visualizing the Mechanisms

Inflammatory Signaling Pathway: NF-κB

The NF-κB pathway is a critical regulator of the inflammatory response and a common target for anti-inflammatory compounds.

NF_kB_Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Aglycone Methyl Vanillate (Aglycone) Aglycone->IKK Inhibits

Caption: The NF-κB signaling pathway and the proposed inhibitory action of the aglycone.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of test compounds in a cell-based assay.

Experimental_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture viability Determine Non-Toxic Concentrations (MTT Assay) culture->viability pretreat Pre-treat Cells with Test Compounds (Methyl Vanillate +/- Glucoside) viability->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect assays Perform Assays collect->assays griess Griess Assay (NO) assays->griess elisa ELISA (Cytokines) assays->elisa western Western Blot (NF-κB) assays->western end End

Caption: A generalized workflow for in vitro evaluation of anti-inflammatory compounds.

Conclusion

References

A Comparative Analysis of the Bioactivity of Methyl Vanillate Glucoside and Other Phenolic Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of methyl vanillate (B8668496) glucoside and other prominent phenolic glucosides, supported by available experimental data.

Introduction

Phenolic glucosides, a diverse group of naturally occurring compounds, are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities. These molecules consist of a phenolic aglycone linked to a glucose moiety. The presence of the sugar unit can significantly influence the compound's solubility, stability, bioavailability, and ultimately, its bioactivity. This guide focuses on comparing the bioactivity of methyl vanillate glucoside with other well-researched phenolic glucosides, namely arbutin, salicin, and phloridzin. While data on this compound is emerging, this comparison leverages the extensive research on its aglycone, methyl vanillate, and related compounds to provide a comprehensive overview.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of methyl vanillate (as a proxy for its glucoside) and other selected phenolic glucosides. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different methodologies employed.

Table 1: Antioxidant Activity
CompoundAssayTest SystemIC50 / ActivityReference
Methyl Vanillate DPPH Radical ScavengingChemical AssayNo significant activity
ABTS Radical ScavengingChemical AssayStronger than Trolox
Oxygen Radical Absorbance Capacity (ORAC)Chemical AssayStronger than Trolox
Arbutin DPPH Radical ScavengingChemical Assay-
Superoxide Radical ScavengingChemical Assay-
Salicin --Limited direct antioxidant data available
Phloridzin DPPH Radical ScavengingChemical AssayReported activity
ABTS Radical ScavengingChemical AssayReported activity

Note: Specific IC50 values are often highly dependent on the specific experimental setup and are therefore presented here in relative terms where direct numerical comparison is not appropriate.

Table 2: Anti-inflammatory Activity
CompoundModelKey FindingsReference
Methyl Vanillate LPS-stimulated RAW264.7 macrophagesInhibition of NO, TNF-α, IL-1β, and IL-6 production.
Arbutin Rat model of demyelinationReduction of pro-inflammatory markers.
Lead acetate-induced testicular injury in ratsInhibition of JAK2/STAT3 and NLRP3/caspase-1 pathways.
Salicin Dextran-induced colitis in animal modelsSuppression of pro-inflammatory cytokine release.
Phloridzin H2O2-induced HepG2 cellsRegulation of the IL-1β/IKB-α/NF-KB signaling pathway.
Table 3: Anticancer Activity
CompoundCell LineKey FindingsReference
Methyl Vanillate Ovarian cancer cells (SKOV3)Inhibition of proliferation, migration, and EMT via the ZEB2/Snail signaling pathway.
Breast cancer cells (MCF-7 and MDA-MB-231)Pro-oxidant action leading to increased ROS and apoptosis. Dimerization of methyl vanillate enhanced this effect.
Vanillin Glucoside Breast cancer cells (MCF-7)Slightly higher efficacy in reducing cell viability compared to vanillin.
Arbutin -Limited direct anticancer data available.
Salicin Cancer modelsInhibition of tumor growth.
Phloridzin -Antitumor effects reported.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for common bioactivity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining antioxidant capacity.

  • Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727). The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to various concentrations.

  • Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in a multi-well plate and allowed to adhere. They are then pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

  • Measurement and Calculation: The absorbance of the colored solution is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement and Calculation: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm). The cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

The bioactivity of phenolic glucosides is often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling

Many phenolic compounds exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Phenolic_Glucoside Phenolic_Glucoside Phenolic_Glucoside->IKK Inhibits Pro-inflammatory_Genes Pro-inflammatory_Genes NF-kB_nucleus->Pro-inflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by phenolic glucosides.

Anticancer Signaling

The anticancer effects of some phenolic compounds are linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and metastasis. For instance, methyl vanillate has been shown to inhibit the ZEB2/Snail signaling pathway, which is involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

G Methyl_Vanillate_Glucoside Methyl_Vanillate_Glucoside ZEB2 ZEB2 Methyl_Vanillate_Glucoside->ZEB2 Inhibits Snail Snail Methyl_Vanillate_Glucoside->Snail Inhibits E-cadherin E-cadherin ZEB2->E-cadherin Represses Vimentin Vimentin ZEB2->Vimentin Induces Snail->E-cadherin Represses Snail->Vimentin Induces EMT EMT E-cadherin->EMT Inhibits Vimentin->EMT Promotes Proliferation_Migration Proliferation_Migration EMT->Proliferation_Migration Leads to

Caption: Inhibition of the ZEB2/Snail signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the bioactivity of phenolic glucosides.

G Start Start Compound_Isolation Isolation/Synthesis of Phenolic Glucoside Start->Compound_Isolation Initial_Screening Initial Bioactivity Screening (e.g., Antioxidant Assays) Compound_Isolation->Initial_Screening Cell-based_Assays Cell-based Assays (e.g., Anti-inflammatory, Anticancer) Initial_Screening->Cell-based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Cell-based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Compound Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: General experimental workflow for bioactivity assessment.

Conclusion

While direct experimental data on the bioactivity of this compound is still limited, the available evidence for its aglycone, methyl vanillate, and related phenolic glucosides suggests its potential as a valuable bioactive compound. The glycosylation of methyl vanillate is likely to influence its pharmacokinetic profile, potentially enhancing its bioavailability and efficacy. Further research is warranted to fully elucidate the specific antioxidant, anti-inflammatory, and anticancer properties of this compound and to directly compare its potency with other phenolic glucosides. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

Validating the Anticancer Effects of Vanillate Derivatives in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data on the anticancer effects of "Methyl vanillate (B8668496) glucoside," this guide provides a comparative analysis of its aglycone, Methyl vanillate , and a closely related compound, Vanillin . These compounds offer valuable insights into the potential therapeutic activities of this class of molecules in oncology.

This guide offers a comparative overview of the anticancer properties of Methyl vanillate and Vanillin across various cancer models. It is intended for researchers, scientists, and drug development professionals, providing experimental data, detailed methodologies for key assays, and visualizations of associated signaling pathways.

Comparative Efficacy of Methyl Vanillate and Vanillin

The following tables summarize the quantitative data on the in vitro efficacy of Methyl vanillate, its derivatives, and Vanillin in different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Methyl Vanillate and its Derivatives

CompoundCancer Cell LineAssayEfficacy Metric (IC50)Source
Methyl vanillateOvarian (SKOV3)Proliferation AssayDose-dependent inhibition[1]
Methyl vanillate (MV)Breast (MCF-7, MDA-MB-231)Viability AssayLess potent than DMV[2][3]
Methyl divanillate (DMV)Breast (MCF-7, MDA-MB-231)Viability AssayMore potent than MV[2][3]
Oleanolic acid methyl vanillate derivativeCervical (HeLa)MTT Assay56.4 µM (24h), 33.8 µM (48h)[4]

Table 2: In Vitro Anticancer Activity of Vanillin

CompoundCancer Cell LineAssayEfficacy Metric (IC50)Source
VanillinColorectal (HT-29)MTS Assay400 µg/mL[5]
VanillinColorectal (SW480/NNMT)Viability Assay3.15 mM[6]
VanillinGlioblastoma (LN229)Proliferation Assay~98 µM[7]
VanillinBreast CancerViability Assay2.6 mM[7]
VanillinHepatocellular CarcinomaInvasion AssayIC50 for invasion inhibition[8]

Signaling Pathways and Mechanisms of Action

Methyl vanillate and Vanillin exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, migration, and survival.

Methyl Vanillate Signaling Pathway

In ovarian cancer, Methyl vanillate has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. It achieves this by downregulating the transcription factors ZEB2 and Snail, leading to an increase in E-cadherin and a decrease in vimentin (B1176767) expression.[1][9] In breast cancer models, Methyl vanillate and its dimer, Methyl divanillate, have been observed to induce a pro-oxidant effect, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[2][3]

Methyl_Vanillate_Pathway Methyl Vanillate Methyl Vanillate ZEB2 ZEB2 Methyl Vanillate->ZEB2 Snail Snail Methyl Vanillate->Snail ROS Reactive Oxygen Species (ROS) Methyl Vanillate->ROS Ecadherin E-cadherin ZEB2->Ecadherin Vimentin Vimentin ZEB2->Vimentin Snail->Ecadherin Snail->Vimentin EMT Epithelial-Mesenchymal Transition (EMT) Ecadherin->EMT Vimentin->EMT Migration Cell Migration & Invasion EMT->Migration Apoptosis Apoptosis ROS->Apoptosis

Caption: Methyl Vanillate's anticancer mechanism.

Vanillin Signaling Pathway

Vanillin has been demonstrated to interact with multiple signaling pathways. In human lung cancer cells, it inhibits the PI3K/Akt pathway, which is crucial for cell migration.[10] In cervical cancer cells, Vanillin enhances TRAIL-induced apoptosis by inhibiting the activation of NF-κB.[11] Furthermore, Vanillin has been shown to bind to and inhibit Calcium/calmodulin-dependent protein kinase IV (CAMK4), a protein implicated in the proliferation of several cancers, including hepatocellular carcinoma and neuroblastoma.[12]

Vanillin_Pathway Vanillin Vanillin PI3K PI3K Vanillin->PI3K NFkB NF-κB Vanillin->NFkB CAMK4 CAMK4 Vanillin->CAMK4 Akt Akt PI3K->Akt CellMigration Cell Migration Akt->CellMigration Apoptosis Apoptosis NFkB->Apoptosis CellProliferation Cell Proliferation CAMK4->CellProliferation

Caption: Key signaling pathways modulated by Vanillin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Workflow Overview

The general workflow for in vitro evaluation of anticancer compounds involves assessing cell viability and proliferation, migratory and invasive potential, and the underlying molecular mechanisms.

Experimental_Workflow cluster_invitro In Vitro Assays CellCulture Cancer Cell Culture Treatment Treatment with Methyl Vanillate / Vanillin CellCulture->Treatment MTT Cell Viability/Proliferation (MTT Assay) Treatment->MTT Transwell Cell Migration/Invasion (Transwell Assay) Treatment->Transwell WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot

Caption: General workflow for in vitro anticancer studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Methyl vanillate or Vanillin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells in vitro.[15][16][17][18]

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (typically 8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

  • Cell Quantification: Count the number of migrated cells in several random microscopic fields. The results are often expressed as the percentage of migrated cells compared to the control.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[19][20][21][22][23]

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

A Comparative Analysis of the Biological Effects of Methyl Vanillate Glucoside and Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of methyl vanillate (B8668496) glucoside and the well-studied flavoring agent, vanillin (B372448). The following sections present a quantitative analysis of their respective antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation.

Data Presentation: A Quantitative Comparison

The biological activities of vanillin, methyl vanillate, and vanillyl glucoside (as a proxy for methyl vanillate glucoside) are summarized below. The data has been compiled from various in vitro studies to provide a comparative overview.

Biological EffectCompoundAssayCell Line/SystemKey Findings
Antioxidant Activity VanillinDPPH Radical Scavenging-IC50: 283.76 µg/mL[1]
ABTS Radical Scavenging-Stronger activity than ascorbic acid and Trolox[2]
Methyl VanillateDPPH Radical Scavenging-30-fold less effective than its dimer, methyl divanillate[3]
Vanillyl GlucosideABTS Radical Scavenging-Possesses good antioxidant activity[4][5]
Anti-inflammatory Activity VanillinNitric Oxide (NO) ProductionRAW 264.7Significant inhibition of NO production in a concentration-dependent manner[6]
Cytokine Inhibition (TNF-α, IL-1β, IL-6)RAW 264.7Notable reduction in pro-inflammatory cytokine levels[6]
Methyl Vanillate--Limited direct data available.
Vanillyl Glucoside--Limited direct data available.
Cytotoxicity VanillinMTT AssayMCF-7 (Breast Cancer)Inhibited proliferation of MCF-7 cells with an IC50 of approximately 800 µM after 72h.
Vanillyl GlucosideCrystal Violet AssayMCF-7 (Breast Cancer)Showed a slightly higher efficacy in reducing cell viability compared to vanillin after 72h.
Methyl VanillateProliferation AssayMCF-7 & MDA-MB-231 (Breast Cancer)Exhibited a pro-oxidant action, leading to decreased cell viability.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • A defined volume of the test compound solution is mixed with an equal volume of the DPPH working solution in a 96-well plate or cuvette.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a compound.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound solutions, and a positive control (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

    • A small volume of the test compound solution is added to the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Anti-inflammatory Activity Assay

a) Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Procedure:

    • Cells are seeded in a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well) and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for a few hours (e.g., 2 hours).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 18-24 hours).

    • The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent.

    • The absorbance is measured at 540 nm.

  • Calculation: The amount of nitrite is calculated from a sodium nitrite standard curve, and the percentage of NO inhibition by the test compound is determined.

Cytotoxicity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability and proliferation.

  • Cell Culture: The desired cell line (e.g., MCF-7 breast cancer cells) is cultured in an appropriate medium.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach.

    • The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 550 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by vanillin and methyl vanillate, as well as a conceptual workflow for comparing their biological effects.

vanillin_signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK1/2, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Vanillin Vanillin Vanillin->MAPK Inhibits Vanillin->IKK Inhibits NFκB NF-κB (p65) MAPK->NFκB Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Induces Transcription

Caption: Vanillin's Anti-Inflammatory Signaling Pathway.

methyl_vanillate_signaling MethylVanillate Methyl Vanillate Wnt Wnt Ligand MethylVanillate->Wnt Activates Pathway Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3β GSK3β Dishevelled->GSK3β Inhibits β_catenin β-catenin GSK3β->β_catenin Phosphorylates for Degradation Nucleus Nucleus β_catenin->Nucleus Accumulates and Translocates Target_Genes Target Genes (e.g., for Osteoblast Differentiation) Nucleus->Target_Genes Activates Transcription

Caption: Methyl Vanillate and the Wnt/β-catenin Signaling Pathway.

experimental_workflow Compounds Vanillin Methyl Vanillate Vanillyl Glucoside Antioxidant Antioxidant Assays (DPPH, ABTS) Compounds->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Production, Cytokine Levels) Compounds->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT) Compounds->Cytotoxicity Data_Analysis Data Analysis (IC50 Calculation, Statistical Comparison) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental Workflow for Comparative Biological Effect Analysis.

Conclusion

This comparative guide highlights the biological activities of vanillin and its related compounds, methyl vanillate and vanillyl glucoside. Vanillin demonstrates robust antioxidant and anti-inflammatory properties, with well-documented effects on key signaling pathways.[3][6][7][8][9][10][11][12][13] Methyl vanillate shows potential in activating the Wnt/β-catenin pathway and exhibits pro-oxidant effects in cancer cells.[14][15][16][17][18] The glycosylated form, vanillyl glucoside, displays promising antioxidant and cytotoxic activities, in some cases surpassing its parent compound.

Further research is warranted to fully elucidate the biological effects and mechanisms of action of methyl vanillate and its glucoside, particularly in direct comparison with vanillin. Such studies will be invaluable for the development of novel therapeutic agents in various fields of medicine.

References

A Comparative Guide to HPLC and LC-MS Methods for the Cross-Validation of Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific compounds is paramount. Methyl vanillate (B8668496) glucoside, a phenolic compound of interest in various fields, requires robust analytical methods for its determination. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used techniques for the analysis of such small molecules.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of quantitative analysis. Below are representative protocols for both HPLC-UV and LC-MS/MS that could be applied for the analysis of Methyl vanillate glucoside.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a standard reversed-phase HPLC method with UV detection, which is a common and cost-effective approach for the quantification of phenolic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: A time-based gradient from 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 270 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol-water mixture), filtered through a 0.45 µm filter, and then injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This protocol describes a more sensitive and selective LC-MS/MS method, ideal for trace-level detection and analysis in complex matrices.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A rapid gradient from 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound (C15H20O9, MW: 344.31).

    • Product Ions (Q3): Specific fragment ions of this compound. The selection of precursor and product ions is a critical step in method development.

  • Sample Preparation: Similar to the HPLC method, with the potential for more dilute samples due to higher sensitivity.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the expected performance characteristics for the quantification of this compound using the hypothetical HPLC and LC-MS/MS methods, based on typical validation data for similar small molecules.[6][7][8]

Table 1: Comparison of Key Validation Parameters

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.998> 0.999
Linear Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD%)
- Repeatability< 2.0%< 1.5%
- Intermediate Precision< 3.0%< 2.5%
Limit of Detection (LOD) ~50 ng/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~0.15 ng/mL

Table 2: General Method Characteristics

FeatureHPLC-UV MethodLC-MS/MS Method
Selectivity Moderate; susceptible to co-eluting compounds with similar UV spectra.High; based on specific mass-to-charge ratios of precursor and product ions.
Sensitivity Good for moderate to high concentrations.Excellent for trace-level analysis.
Analysis Time per Sample 20 - 30 minutes8 - 15 minutes
Cost per Sample LowerHigher
Instrumentation Cost ModerateHigh
Robustness Generally high and widely available.Requires more specialized expertise for operation and maintenance.
Typical Applications Routine quality control, purity assessment, analysis of major components.Bioanalysis, metabolomics, impurity profiling, analysis in complex matrices.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and a logical comparison of the two analytical techniques.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Cross-Validation cluster_3 Conclusion dev_hplc Develop HPLC Method val_hplc Validate HPLC Method (Linearity, Accuracy, Precision, etc.) dev_hplc->val_hplc dev_lcms Develop LC-MS Method val_lcms Validate LC-MS Method (Linearity, Accuracy, Precision, etc.) dev_lcms->val_lcms analyze_samples Analyze Same Set of Samples with Both Methods val_hplc->analyze_samples val_lcms->analyze_samples compare_data Compare Quantitative Results (e.g., Bland-Altman plot, correlation) analyze_samples->compare_data conclusion Determine Method Comparability and Potential Biases compare_data->conclusion G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_cost Lower Cost lcms_cost Higher Cost hplc_robust Robust & Widely Available lcms_robust Requires Expertise hplc_selectivity Moderate Selectivity lcms_selectivity High Selectivity hplc_sensitivity Lower Sensitivity lcms_sensitivity High Sensitivity analyte This compound analyte->hplc_cost Routine QC analyte->hplc_robust Standard Assays analyte->lcms_selectivity Complex Matrix analyte->lcms_sensitivity Trace Analysis

References

Unveiling the In Vivo Antioxidant Potential of Methyl Vanillate Glucoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the in vivo antioxidant properties of Methyl Vanillate (B8668496) Glucoside against established and related antioxidant compounds. This report synthesizes available animal model data, details experimental methodologies, and visualizes key pathways to aid in a thorough comparative assessment.

While in vitro studies have highlighted the antioxidant potential of a wide array of phenolic compounds, in vivo validation remains a critical step in the development of novel therapeutic agents. This guide focuses on Methyl vanillate glucoside, a naturally occurring phenolic glycoside, and compares its antioxidant performance in animal models with its aglycone form, methyl vanillate, the related vanillic acid, and the well-established antioxidants, Vitamin C and Trolox.

Due to a lack of direct in vivo studies on isolated this compound, this guide draws upon data from studies on plant extracts where it has been identified as a significant component. This approach provides valuable preliminary insights into its potential in vivo bioactivity, while also highlighting the need for further research on the purified compound.

Comparative Analysis of In Vivo Antioxidant Efficacy

The antioxidant effects of this compound (as a component of plant extracts), its related compounds, and standard antioxidants have been evaluated in various animal models of oxidative stress. The following tables summarize the quantitative data from these studies, focusing on key biomarkers of oxidative stress and the activity of endogenous antioxidant enzymes.

Table 1: Effect on Lipid Peroxidation (Malondialdehyde - MDA) and Protein Oxidation

Compound/ExtractAnimal ModelDosing RegimenTissue/SampleMDA Levels (nmol/mg protein)Protein Carbonyl LevelsReference
Illicium verum Extract (contains this compound)Rat (Alcohol-induced ulcer)500 mg/kg, p.o.Gastric mucosa↓ (Significant reduction compared to ulcer group)Not Reported[1]
Ficus carica Extract (contains this compound)Rat (Alloxan-induced diabetes)Not specifiedPancreas, Liver, Kidney↓ (Significant reduction compared to diabetic group)Not Reported[2]
Vanillic Acid Hamster (DMBA-induced carcinogenesis)200 mg/kg bw, p.o.Plasma & Buccal Mucosa↓ (Restored to near normal levels)Not Reported
Vanillic Acid Rat (Aβ1-40-induced cognitive impairment)50 mg/kgPlasma↓ (Significantly decreased)Not Reported[3]
Vitamin C Rat (Sepsis model)18 mg/day, p.o.Not specifiedNot ReportedNot Reported[4]
Trolox Rat (3-NPA-induced neurotoxicity)40, 80, 160 mg/kg, p.o.Striatum↓ (Significantly decreased)Not Reported

Note: "↓" indicates a decrease in the measured parameter. The significance of the change is noted where reported in the source study.

Table 2: Effect on Endogenous Antioxidant Enzyme Activity

Compound/ExtractAnimal ModelDosing RegimenTissue/SampleSuperoxide (B77818) Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione (B108866) Peroxidase (GPx) ActivityReduced Glutathione (GSH) LevelsReference
Illicium verum Extract Rat (Alcohol-induced ulcer)500 mg/kg, p.o.Gastric mucosa↑ (Induced activity)↑ (Induced activity)Not Reported↑ (Enhanced production)[1]
Ficus carica Extract Rat (Alloxan-induced diabetes)Not specifiedPancreas, Liver, KidneyNot Reported↑ (Increased activity)↑ (Increased activity)↑ (Increased levels)[2]
Vanillic Acid Hamster (DMBA-induced carcinogenesis)200 mg/kg bw, p.o.Plasma & Buccal Mucosa↑ (Restored to near normal)↑ (Restored to near normal)↑ (Restored to near normal)↑ (Restored to near normal)
Vanillic Acid Mouse (Aβ1-42-induced neurotoxicity)30 mg/kg, i.p.BrainNot ReportedNot ReportedNot Reported↑ (Enhanced levels)[5]
Vitamin C Rat (Sepsis model)18 mg/day, p.o.Not specifiedNot ReportedNot ReportedNot ReportedNot Reported[4]
Trolox Rat (3-NPA-induced neurotoxicity)40, 80, 160 mg/kg, p.o.StriatumNot ReportedNot ReportedNot Reported↑ (Significantly restored)

Note: "↑" indicates an increase in the measured parameter. The significance of the change is noted where reported in the source study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies for assessing antioxidant activity.

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay is a widely used method for measuring lipid peroxidation.

  • Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The absorbance of this complex is measured spectrophotometrically, typically around 532 nm.

  • Protocol Summary:

    • Tissue Homogenization: Tissues are homogenized in a cold buffer (e.g., 1.15% KCl or phosphate (B84403) buffer).

    • Reaction: An aliquot of the homogenate is mixed with a solution of TBA and an acid (e.g., trichloroacetic acid - TCA).

    • Incubation: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction.

    • Centrifugation: After cooling, the mixture is centrifuged to precipitate proteins.

    • Measurement: The absorbance of the supernatant is read at 532 nm.

    • Quantification: The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA complex.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme superoxide dismutase.

  • Principle: SOD catalyzes the dismutation of the superoxide radical (O2•−) into hydrogen peroxide (H2O2) and molecular oxygen (O2). The assay typically involves a system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase) and a detector molecule that reacts with superoxide to produce a colored product. The presence of SOD inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.

  • Protocol Summary:

    • Sample Preparation: Serum, plasma, or tissue homogenates are prepared.

    • Reaction Mixture: The sample is added to a reaction mixture containing a superoxide-generating system and a detector molecule (e.g., WST-1).

    • Initiation: The reaction is initiated by the addition of xanthine oxidase.

    • Incubation: The mixture is incubated at a specific temperature for a set time.

    • Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm).

    • Calculation: The percentage of inhibition of the colorimetric reaction is calculated to determine SOD activity, often compared to a standard curve.

Catalase (CAT) Activity Assay

This assay quantifies the activity of catalase, an enzyme that decomposes hydrogen peroxide.

  • Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The assay measures the rate of H2O2 disappearance. One common method involves monitoring the decrease in absorbance at 240 nm as H2O2 is consumed.

  • Protocol Summary:

    • Sample Preparation: Plasma or tissue homogenates are prepared in a suitable buffer.

    • Reaction Initiation: The reaction is initiated by adding a known concentration of H2O2 to the sample.

    • Measurement: The decrease in absorbance at 240 nm is monitored over time using a spectrophotometer.

    • Calculation: The rate of decrease in absorbance is used to calculate the catalase activity, typically expressed as units per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of the antioxidant enzyme glutathione peroxidase.

  • Principle: GPx catalyzes the reduction of hydroperoxides, including hydrogen peroxide, using reduced glutathione (GSH) as a reductant, which is oxidized to glutathione disulfide (GSSG). The activity is often measured indirectly in a coupled reaction with glutathione reductase (GR), which reduces GSSG back to GSH using NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Protocol Summary:

    • Sample Preparation: Tissue homogenates or cell lysates are prepared.

    • Reaction Mixture: The sample is added to a reaction mixture containing GSH, glutathione reductase, and NADPH.

    • Initiation: The reaction is started by the addition of a substrate for GPx (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide).

    • Measurement: The decrease in absorbance at 340 nm is recorded over time.

    • Calculation: The rate of NADPH consumption is directly proportional to the GPx activity.

Reduced Glutathione (GSH) Assay

This assay quantifies the levels of the non-enzymatic antioxidant, reduced glutathione.

  • Principle: A common method for measuring GSH is based on its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). GSH reduces DTNB to 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

  • Protocol Summary:

    • Sample Preparation: Blood or tissue samples are deproteinized, often using an acid like metaphosphoric acid or TCA.

    • Reaction: The deproteinized sample is mixed with DTNB in a buffer solution.

    • Incubation: The reaction is allowed to proceed for a short period at room temperature.

    • Measurement: The absorbance of the yellow-colored TNB is measured at 412 nm.

    • Quantification: The concentration of GSH is determined by comparing the absorbance to a standard curve prepared with known concentrations of GSH.

Visualizing Antioxidant Mechanisms and Workflows

To better understand the complex interactions and processes involved in antioxidant defense and the experimental evaluation thereof, the following diagrams have been generated using Graphviz.

Antioxidant_Defense_Pathway cluster_endogenous Endogenous Antioxidant Defense cluster_exogenous Exogenous Antioxidants ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage causes SOD Superoxide Dismutase (SOD) ROS->SOD acted upon by O2_H2O2 O2 + H2O2 SOD->O2_H2O2 produces CAT Catalase (CAT) H2O_O2 H2O + O2 CAT->H2O_O2 produces GPx Glutathione Peroxidase (GPx) H2O_GSSG H2O + GSSG GPx->H2O_GSSG produces GSH Reduced Glutathione (GSH) GSH->GPx donates electron MVG This compound MVG->ROS scavenges MVG->SOD potentially upregulates MVG->CAT potentially upregulates MVG->GPx potentially upregulates MVG->GSH potentially upregulates VA Vanillic Acid VA->ROS scavenges VA->SOD upregulates VA->CAT upregulates VA->GPx upregulates VA->GSH upregulates VitC Vitamin C VitC->ROS scavenges Trolox Trolox Trolox->ROS scavenges O2_H2O2->CAT acted upon by O2_H2O2->GPx acted upon by

Caption: Endogenous and Exogenous Antioxidant Defense Mechanisms against ROS.

Experimental_Workflow cluster_animal_model In Vivo Animal Model cluster_sample_collection Sample Collection & Preparation cluster_biochemical_assays Biochemical Assays cluster_data_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Grouping (Control, Vehicle, Treatment Groups) Acclimatization->Grouping Induction Induction of Oxidative Stress (e.g., CCl4, Alloxan, DMBA) Grouping->Induction Treatment Treatment Administration (e.g., p.o., i.p.) Induction->Treatment Sacrifice Euthanasia & Sample Collection (Blood, Tissues) Treatment->Sacrifice Preparation Sample Preparation (Serum/Plasma Separation, Tissue Homogenization) Sacrifice->Preparation MDA_Assay Lipid Peroxidation (MDA Assay) Preparation->MDA_Assay Enzyme_Assays Antioxidant Enzyme Activity (SOD, CAT, GPx Assays) Preparation->Enzyme_Assays GSH_Assay Non-Enzymatic Antioxidant (GSH Assay) Preparation->GSH_Assay Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) MDA_Assay->Statistical_Analysis Enzyme_Assays->Statistical_Analysis GSH_Assay->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow for In Vivo Antioxidant Studies.

References

Comparative Bioavailability Analysis: Methyl Vanillate Glucoside vs. Methyl Vanillate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Inferred Bioavailability Comparison

Based on the general principles of the absorption of phenolic compounds and their glycosides, a difference in the bioavailability of methyl vanillate (B8668496) and methyl vanillate glucoside can be anticipated. Methyl vanillate, as the aglycone, is likely to be more lipophilic and therefore more readily absorbed across the intestinal epithelium via passive diffusion. In contrast, the bioavailability of this compound is expected to be lower and dependent on enzymatic hydrolysis of the glucose moiety prior to absorption.

Key Factors Influencing Bioavailability:

  • Chemical Structure and Lipophilicity: Methyl vanillate, lacking the hydrophilic sugar group, is predicted to have a higher lipophilicity, favoring passive diffusion across the lipid-rich cell membranes of enterocytes.

  • Intestinal Metabolism: The absorption of this compound is likely contingent on the activity of intestinal enzymes such as lactase-phlorizin hydrolase and cytosolic β-glucosidases, which would hydrolyze the glycosidic bond to release the absorbable methyl vanillate aglycone.[1]

  • Transporter-Mediated Uptake: While less common for this type of compound, there is a possibility that this compound could be a substrate for hexose (B10828440) transporters like SGLT1 and GLUT2, allowing for direct absorption of the intact glycoside.[2]

Proposed Experimental Protocols for Direct Comparison

To definitively determine the comparative bioavailability, the following in vivo and in vitro studies are recommended.

In Vivo Pharmacokinetic Study in a Rat Model

This study aims to determine and compare the key pharmacokinetic parameters of methyl vanillate and this compound following oral administration.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, will be used.

  • Compound Administration:

    • Group 1: Methyl vanillate (e.g., 50 mg/kg) administered orally via gavage.

    • Group 2: this compound (equimolar dose to Group 1) administered orally via gavage.

    • Group 3: Methyl vanillate (e.g., 10 mg/kg) administered intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of methyl vanillate and any detected metabolites will be quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterMethyl Vanillate (Oral)This compound (Oral)
Cmax (ng/mL) Expected HigherExpected Lower
Tmax (h) Expected ShorterExpected Longer
AUC (ng*h/mL) Expected HigherExpected Lower
Oral Bioavailability (%) Expected HigherExpected Lower
In Vitro Caco-2 Permeability Assay

This assay will assess the intestinal permeability of both compounds using the well-established Caco-2 cell line model, which mimics the human intestinal epithelium.[3][4][5][6][7]

Experimental Protocol:

  • Cell Culture: Caco-2 cells will be seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer will be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The test compounds (methyl vanillate and this compound) will be added to the apical (AP) side of the monolayer.

    • Samples will be collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, and 120 minutes).

    • To investigate active efflux, a bi-directional transport study (BL to AP) will also be performed.

  • Sample Analysis: The concentration of the compounds in the collected samples will be determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value will be calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Table 2: Predicted Caco-2 Permeability Classification

CompoundPredicted Papp (x 10⁻⁶ cm/s)Predicted Permeability Classification
Methyl Vanillate HigherHigh
This compound LowerLow to Moderate

Signaling Pathways and Metabolic Transformations

The primary metabolic pathway for this compound in the intestine is expected to be enzymatic hydrolysis. Once absorbed, methyl vanillate would undergo phase II metabolism in the liver, primarily involving glucuronidation and sulfation, to facilitate its excretion.

MVG Methyl Vanillate Glucoside Hydrolysis Enzymatic Hydrolysis MVG->Hydrolysis β-glucosidases Intestine Intestinal Lumen MV Methyl Vanillate Hydrolysis->MV Absorption Intestinal Absorption MV->Absorption Bloodstream Bloodstream Absorption->Bloodstream Liver Liver (Metabolism) Bloodstream->Liver Excretion Excretion Liver->Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow

The following diagram illustrates the proposed workflow for a comprehensive comparative bioavailability study.

start Start: Comparative Bioavailability Assessment invivo In Vivo Pharmacokinetic Study (Rat Model) start->invivo invitro In Vitro Caco-2 Permeability Assay start->invitro oral_admin Oral Administration (MV vs. MVG) invivo->oral_admin iv_admin IV Administration (MV for F%) invivo->iv_admin caco2_culture Caco-2 Cell Culture & Monolayer Formation invitro->caco2_culture blood_sampling Serial Blood Sampling oral_admin->blood_sampling iv_admin->blood_sampling lcms_pk LC-MS/MS Analysis blood_sampling->lcms_pk pk_analysis Pharmacokinetic Parameter Calculation lcms_pk->pk_analysis comparison Data Integration & Comparative Analysis pk_analysis->comparison permeability_assay Apical to Basolateral Permeability Assay caco2_culture->permeability_assay lcms_papp LC-MS/MS Analysis permeability_assay->lcms_papp papp_calc Papp Value Calculation lcms_papp->papp_calc papp_calc->comparison end Conclusion on Relative Bioavailability comparison->end

References

A Comparative Analysis of Methyl Vanillate Glucoside and Arbutin as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective and safe modulators of melanogenesis, tyrosinase inhibitors play a pivotal role. This guide provides a detailed comparison of the well-established tyrosinase inhibitor, arbutin (B1665170), with the less-studied compound, methyl vanillate (B8668496) glucoside. Due to the limited direct experimental data on methyl vanillate glucoside's tyrosinase inhibitory activity, this comparison will draw upon the known activity of its parent compound, vanillic acid, and discuss the potential influence of its glucoside and methyl ester moieties based on existing structure-activity relationship studies of related phenolic compounds.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory potential of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the available IC50 values for arbutin and vanillic acid. It is important to note that direct IC50 values for this compound are not currently available in the cited literature.

CompoundForm/DerivativeEnzyme SourceSubstrateIC50 ValueReference
Arbutin β-ArbutinMushroomL-DOPA9.0 ± 0.5 mM[Not specified]
α-ArbutinMushroomL-DOPA8.0 ± 0.2 mM[Not specified]
β-ArbutinMushroomL-Tyrosine3.0 ± 0.19 mM[Not specified]
α-ArbutinMouse MelanomaNot Specified0.48 mM[Not specified]
Vanillic Acid -MushroomDopamine1.0 mM[1]

Note: IC50 values can vary significantly depending on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom, murine, human), the substrate used (e.g., L-DOPA, L-tyrosine), and other assay parameters.

Experimental Protocols: In Vitro Tyrosinase Inhibition Assay

A standardized in vitro assay is crucial for evaluating and comparing the tyrosinase inhibitory activity of different compounds. The following protocol outlines a common method used in research.

Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, Arbutin)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA or L-tyrosine in phosphate buffer.

    • Prepare various concentrations of the test compounds and the positive control by dissolving them in an appropriate solvent and then diluting them with phosphate buffer.

  • Assay Protocol (in a 96-well microplate):

    • Add 20 µL of the test compound solution (or positive control/blank) to each well.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase enzyme solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA or L-tyrosine substrate solution to each well.

    • Measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome (B613829) formation from L-DOPA) at regular intervals or after a fixed incubation period using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the control (enzyme + substrate without inhibitor)

      • A_sample = Absorbance of the sample (enzyme + substrate + inhibitor)

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin (B1238610). Its inhibition directly impacts the production of this pigment.

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor Tyrosinase Inhibitor (e.g., Arbutin, Vanillic Acid) Tyrosinase_enzyme Tyrosinase Inhibitor->Tyrosinase_enzyme Binds to active site Inhibited_Complex Inhibited Tyrosinase Tyrosinase_enzyme->Inhibited_Complex

Tyrosinase inhibition in the melanogenesis pathway.

Arbutin: Arbutin, a hydroquinone (B1673460) glucoside, acts as a competitive inhibitor of tyrosinase. It structurally resembles the natural substrates of the enzyme, L-tyrosinase and L-DOPA, and competes with them for binding to the active site of tyrosinase. This binding prevents the catalytic conversion of these substrates into melanin precursors.

This compound and Vanillic Acid: The inhibitory mechanism of vanillic acid has been described as mixed-type inhibition.[2] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex. The presence of a hydroxyl group on the phenolic ring is crucial for its inhibitory activity.

The effect of glycosylation on the tyrosinase inhibitory activity of phenolic compounds is complex and not fully understood. In some cases, the addition of a sugar moiety can decrease the inhibitory activity by sterically hindering the interaction with the enzyme's active site. However, other studies have shown that glycosylation can sometimes enhance activity or that the type of sugar and its linkage position are critical factors.[3][4] Therefore, while vanillic acid shows promise as a tyrosinase inhibitor, the inhibitory potential of its glycosylated and esterified form, this compound, requires direct experimental validation.

Discussion and Conclusion

Arbutin is a well-characterized tyrosinase inhibitor with a considerable amount of supporting experimental data demonstrating its efficacy. Both its alpha and beta forms are known to inhibit tyrosinase, although their potency can vary depending on the specific experimental conditions.

The case for this compound as a tyrosinase inhibitor is currently indirect and based on the activity of its parent compound, vanillic acid. Vanillic acid has been shown to inhibit tyrosinase with an IC50 value of 1.0 mM, which is within the range of some reported values for arbutin.[1] However, the influence of the methyl ester and glucoside groups on this activity is unknown. The glycosylation could potentially either enhance or reduce its inhibitory effect.

For researchers and drug development professionals, arbutin represents a known standard with a predictable, albeit moderate, level of tyrosinase inhibition. This compound, on the other hand, represents a more speculative candidate. Further research, including direct enzymatic assays and cellular studies, is necessary to determine the tyrosinase inhibitory capacity of this compound and to fully understand its potential as a melanogenesis inhibitor. The existing data on vanillic acid suggests that this class of compounds warrants further investigation.

References

The Sweet Spot of Bioactivity: A Comparative Guide to Methyl Vanillate Glucoside and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of methyl vanillate (B8668496) glucoside and its analogs, offering insights into how structural modifications, particularly glycosylation, can influence their therapeutic potential. By examining available experimental data and elucidating key signaling pathways, we aim to furnish a valuable resource for the development of novel therapeutic agents.

Unveiling the Structure-Activity Relationship

Methyl vanillate, a derivative of vanillic acid, has garnered attention for its diverse biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties. The core structure, a substituted benzene (B151609) ring, provides a versatile scaffold for chemical modification. The addition of a glucose moiety to create methyl vanillate glucoside significantly alters its physicochemical properties, such as solubility and bioavailability, which in turn can modulate its biological effects.

While direct comparative studies on the bioactivity of methyl vanillate and its glucoside are limited, the principles of glycosylation in phenolic compounds suggest that the glucoside form may act as a pro-drug. Enzymatic cleavage of the glucose unit in vivo could release the active aglycone, methyl vanillate, potentially leading to a more targeted and sustained therapeutic effect. Glycosylation can also reduce the cytotoxicity of the parent compound.[1]

Comparative Biological Activity

CompoundStructureBiological ActivityQuantitative Data (IC50/EC50)Reference
Methyl Vanillate 4-hydroxy-3-methoxybenzoatePro-oxidant action in cancer cells, inhibition of proliferation and migration in ovarian cancer cells.[2][3]Not specified in the provided search results.[2][3]
Methyl Divanillate Dimer of Methyl VanillateHigher apoptotic effect and inhibition of proliferation in breast cancer cells compared to methyl vanillate.[2][4]Significantly different from methyl vanillate (p < 0.05).[2][4][2][4]
This compound Methyl vanillate with a glucose moietyExpected to have reduced cytotoxicity and potentially act as a pro-drug, releasing methyl vanillate.[1]Not available in the provided search results.[1]
Ethyl Vanillin (B372448) Glucoside Ethyl vanillin with a glucose moietyReduced cytotoxicity compared to the aglycone.[1]Not specified in the provided search results.[1]

Key Signaling Pathways in Anticancer Activity

Methyl vanillate has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, migration, and epithelial-mesenchymal transition (EMT). Understanding these pathways is crucial for elucidating the mechanism of action of methyl vanillate and its analogs.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is frequently implicated in various cancers. Natural compounds, including flavonoids, have been shown to modulate this pathway, suggesting a potential mechanism for methyl vanillate and its glucoside.[5][6][7] Glycosylation of flavonoids can influence their ability to inhibit this pathway.[5]

Wnt_beta_catenin_pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation MVG Methyl Vanillate Glucoside (Hypothesized) MVG->DestructionComplex Potential Modulation

Caption: Wnt/β-catenin signaling pathway and potential modulation by this compound.

ZEB2/Snail Signaling Pathway

The ZEB2/Snail signaling pathway plays a crucial role in promoting EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion in cancer. Methyl vanillate has been reported to inhibit the proliferation and migration of ovarian cancer cells by targeting this pathway.[3]

ZEB2_Snail_pathway GrowthFactors Growth Factors (e.g., TGF-β) Receptor Receptor GrowthFactors->Receptor Smad Smad Pathway Receptor->Smad Snail Snail Smad->Snail Activates ZEB2 ZEB2 Smad->ZEB2 Activates E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin Represses Vimentin Vimentin (Mesenchymal Marker) Snail->Vimentin Activates ZEB2->E_cadherin Represses ZEB2->Vimentin Activates EMT Epithelial- Mesenchymal Transition (EMT) E_cadherin->EMT Inhibits Vimentin->EMT Promotes MV Methyl Vanillate MV->Snail Inhibits MV->ZEB2 Inhibits

Caption: ZEB2/Snail signaling pathway in EMT and its inhibition by methyl vanillate.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methyl vanillate, this compound, and other analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (methyl vanillate, its glucoside, and analogs) and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.[8][9][10]

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The exploration of this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. While direct quantitative data for the glucoside is still needed, the established principles of glycosylation and the known bioactivities of the aglycone, methyl vanillate, provide a strong foundation for future research. The modulation of critical signaling pathways such as Wnt/β-catenin and ZEB2/Snail highlights the potential of these compounds in cancer therapy. Further comparative studies employing standardized experimental protocols are essential to fully elucidate the structure-activity relationship and unlock the therapeutic potential of this class of molecules.

References

Comparative analysis of "Methyl vanillate glucoside" from different natural sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of phytochemicals from various natural sources is paramount. This guide offers a comparative analysis of Methyl vanillate (B8668496) glucoside, a phenolic glycoside with potential therapeutic applications. While direct comparative studies on this specific compound from different plant sources are limited, this document synthesizes available data on its natural occurrence, provides a generalized methodology for its isolation, and infers its potential biological activities based on related compounds.

Natural Sources of Methyl Vanillate Glucoside

This compound has been identified in a few medicinal plants. The primary sources discussed in scientific literature include:

  • Rauvolfia verticillata : A member of the Apocynaceae family, this plant is known to be a rich source of various bioactive compounds, including alkaloids and glycosides.

  • Lycium schweinfurthii : Belonging to the Solanaceae family, this plant has been a subject of phytochemical investigations which have confirmed the presence of glycosides among other secondary metabolites.[1][2]

While the presence of glycosides in these plants is established, specific quantitative data regarding the yield and purity of this compound from each source is not extensively documented in publicly available research. This highlights a significant gap in the current understanding and an opportunity for future research.

Data Presentation

The following table summarizes the available information on the natural sources of this compound. The lack of quantitative data and direct comparative bioactivity studies is a notable limitation.

FeatureRauvolfia verticillataLycium schweinfurthii
Family ApocynaceaeSolanaceae
Reported Presence of Glycosides Yes[3]Yes[1][2]
Quantitative Data for this compound Not availableNot available
Other Bioactive Compounds Indole alkaloids, flavonoids, lignans[4][5]Flavonoids, alkaloids, saponins, phenolics[1][2]
Reported Bioactivities of Plant Extracts/Related Compounds Anti-inflammatory, antimicrobial, cytotoxic[4][5]Cytotoxic, antioxidant, neuropharmacological[6][7][8]

Experimental Protocols

General Protocol for Isolation and Purification of this compound

The following is a generalized methodology for the isolation and purification of this compound from plant materials, based on standard phytochemical techniques.

1. Plant Material Preparation:

  • Collection and Authentication: The plant material (e.g., leaves, stems, or roots) should be collected and botanically authenticated.

  • Drying and Grinding: The material is air-dried or oven-dried at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Defatting: The powdered plant material is first defatted by maceration or Soxhlet extraction with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids and chlorophyll.

  • Main Extraction: The defatted material is then extracted with a polar solvent such as methanol (B129727) or ethanol, or a hydroalcoholic mixture, using methods like maceration, percolation, or Soxhlet extraction.

3. Fractionation:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

4. Chromatographic Purification:

  • The glycoside-rich fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20.

  • The column is eluted with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol-water).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

General Workflow for Isolation of this compound cluster_prep 1. Material Preparation cluster_extraction 2. Extraction & Fractionation cluster_purification 3. Purification & Identification plant_material Plant Material (R. verticillata or L. schweinfurthii) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding defatting Defatting (Hexane/Petroleum Ether) grinding->defatting extraction Extraction (Methanol/Ethanol) defatting->extraction fractionation Liquid-Liquid Fractionation (EtOAc, n-BuOH) extraction->fractionation column_chrom Column Chromatography (Silica Gel, Sephadex) fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Comparative Bioactivity and Performance

Direct comparative studies on the bioactivity of this compound from different natural sources are currently unavailable. However, based on the known activities of its aglycone (methyl vanillate) and other related phenylpropanoid glycosides, we can infer its potential therapeutic properties.

Antioxidant Activity: Methyl vanillate has demonstrated antioxidant properties in various assays.[9][10] Phenylpropanoid glycosides, as a class, are known for their potent free radical scavenging capabilities.[7][11] It is therefore highly probable that this compound possesses significant antioxidant activity. The extent of this activity could, however, be influenced by the presence of other synergistic or antagonistic compounds co-extracted from the specific plant source.

Anti-inflammatory Activity: Studies on other glycosides have shown that they can exert anti-inflammatory effects by inhibiting key inflammatory mediators.[1] For instance, some glycosides have been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and interleukins.[1][2][9] It is plausible that this compound shares these anti-inflammatory properties.

Cytotoxic Activity: The aglycone, methyl vanillate, has been investigated for its effects on cancer cell lines, with some studies suggesting a pro-oxidant action that leads to apoptosis in breast cancer cells. The glycoside form, this compound, may exhibit different cytotoxic profiles due to altered cell permeability and bioavailability. Further research is needed to evaluate and compare the cytotoxic effects of this compound from Rauvolfia verticillata and Lycium schweinfurthii.

Hypothesized Signaling Pathway

Based on the known anti-inflammatory mechanisms of similar glycosidic compounds, a potential signaling pathway for this compound can be hypothesized. A primary target is likely the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_pathway Inflammatory Response cluster_downstream Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates MVG Methyl Vanillate Glucoside MVG->IKK Inhibits (?) NFkB NF-κB (p50/p65) MVG->NFkB Inhibits Nuclear Translocation (?) IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->pro_inflammatory Induces Transcription inflammatory_mediators Inflammatory Mediators pro_inflammatory->inflammatory_mediators Leads to Production of

Caption: Hypothesized mechanism of anti-inflammatory action for this compound.

Conclusion and Future Perspectives

This compound is a promising natural compound found in medicinal plants such as Rauvolfia verticillata and Lycium schweinfurthii. While this guide provides a framework for its study, it also underscores the critical need for further research. Future investigations should focus on:

  • Quantitative Analysis: Developing and applying analytical methods to quantify the yield and purity of this compound from different natural sources.

  • Direct Comparative Studies: Performing head-to-head comparisons of the biological activities (e.g., antioxidant, anti-inflammatory, cytotoxic) of the compound isolated from various plant origins.

  • Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

Such studies will be invaluable for the scientific and drug development communities, enabling a more complete understanding of this compound's therapeutic potential and facilitating its development into future medicinal products.

References

Antioxidant Efficacy of Methyl Vanillate and its Dimer: A Comparative Analysis Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant properties of methyl vanillate (B8668496) and its dimer, methyl divanillate, against the well-established antioxidant standards, Trolox and Ascorbic Acid. Currently, there is a lack of direct experimental data comparing the efficacy of methyl vanillate glucoside. Therefore, this guide focuses on the available data for its aglycone form, methyl vanillate, and its derivative, offering valuable insights into the potential antioxidant capacity of related compounds.

Executive Summary

Methyl divanillate, a dimer of methyl vanillate, demonstrates significantly more potent antioxidant activity compared to its monomeric form.[1][2] In DPPH radical scavenging assays, methyl divanillate was found to be approximately 30-fold more effective than methyl vanillate.[2] Furthermore, its efficacy in ferric ion reduction was four times higher.[2] While direct comparisons with Trolox and Ascorbic Acid for methyl vanillate and its dimer are limited in the reviewed literature, the substantial increase in antioxidant capacity upon dimerization suggests a promising avenue for the development of potent antioxidant agents.

Quantitative Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of methyl vanillate and methyl divanillate from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays.

CompoundAssayResultReference
Methyl DivanillateDPPHEC50: 1.1 µmol L⁻¹[2]
Methyl VanillateDPPHEC50: 33.8 µmol L⁻¹[2]
Methyl DivanillateFRAP4-fold higher than Methyl Vanillate[2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and further research.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method used to determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases. The extent of discoloration is proportional to the scavenging activity of the antioxidant.

General Procedure:

  • A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.[3]

  • The test compound (e.g., methyl vanillate) is dissolved in a solvent to prepare a stock solution, from which serial dilutions are made.

  • A specific volume of the test compound solution is mixed with the DPPH working solution.[4][5]

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3][6]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 where Abscontrol is the absorbance of the DPPH solution without the sample and Abssample is the absorbance of the DPPH solution with the sample.[5]

  • The EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare DPPH Solution mix Mix Sample and DPPH prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

DPPH Assay Experimental Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at a low pH.

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

General Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl₃) solution.[7][8]

  • The FRAP reagent is pre-warmed to 37°C.[7]

  • A specific volume of the sample is added to the FRAP reagent.[9]

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[9]

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.[7][9]

  • A standard curve is prepared using a known antioxidant, such as Trolox or ferrous sulfate.

  • The antioxidant capacity of the sample is expressed as an equivalent of the standard.

G cluster_workflow FRAP Assay Workflow prep_frap Prepare FRAP Reagent warm_frap Warm Reagent to 37°C prep_frap->warm_frap add_sample Add Sample to Reagent warm_frap->add_sample incubate Incubate at 37°C add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure quantify Quantify using Standard Curve measure->quantify

FRAP Assay Experimental Workflow

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a sample.

Principle: The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of the ABTS•⁺ by an antioxidant leads to a decrease in its absorbance at 734 nm.

General Procedure:

  • The ABTS radical cation (ABTS•⁺) is generated by reacting an aqueous solution of ABTS with potassium persulfate.[10] This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10]

  • The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

  • A specific volume of the antioxidant solution is added to the diluted ABTS•⁺ solution.[11]

  • The reaction mixture is incubated for a specific time at room temperature.

  • The absorbance is measured at 734 nm.[11]

  • The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_workflow ABTS Assay Workflow gen_abts Generate ABTS Radical Cation dilute_abts Dilute ABTS Solution gen_abts->dilute_abts mix Mix Sample and ABTS Solution dilute_abts->mix incubate Incubate mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate_teac Calculate TEAC measure->calculate_teac

ABTS Assay Experimental Workflow

Antioxidant Signaling Pathways

The precise signaling pathways through which methyl vanillate and its derivatives exert their antioxidant effects are not fully elucidated in the reviewed literature. However, phenolic compounds, in general, can act as antioxidants through several mechanisms:

  • Direct Radical Scavenging: They can donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.

  • Chelation of Metal Ions: They can bind to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species.

  • Upregulation of Antioxidant Enzymes: They may enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

G cluster_pathway Potential Antioxidant Mechanisms of Phenolic Compounds ros Reactive Oxygen Species neutralized Neutralized Species ros->neutralized phenolic Phenolic Compound (e.g., Methyl Vanillate) phenolic->neutralized Donates H• or e⁻ chelated_metal Chelated Metal Ions phenolic->chelated_metal Chelates upregulation Upregulation phenolic->upregulation metal Metal Ions (Fe²⁺, Cu²⁺) metal->chelated_metal antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) upregulation->antioxidant_enzymes Increases Activity

Potential Antioxidant Mechanisms

Conclusion

The available data strongly indicates that methyl divanillate is a significantly more potent antioxidant than methyl vanillate. While direct comparative data for this compound is needed, the findings for its aglycone and dimer provide a solid foundation for future research. Further studies are warranted to directly compare the efficacy of these compounds against established antioxidants like Trolox and Ascorbic Acid and to elucidate their mechanisms of action and involvement in cellular signaling pathways.

References

A Comparative Guide to Assessing the Synergistic Effects of Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Methyl vanillate (B8668496) glucoside, a phenolic compound, holds potential for various therapeutic applications. However, scientific literature expressly detailing its synergistic effects with other compounds is currently scarce. This guide addresses this knowledge gap by providing a comprehensive framework for researchers to systematically investigate and compare the potential synergistic activities of Methyl vanillate glucoside. Drawing parallels from its aglycone, methyl vanillate, and the related compound vanillin, we propose potential areas for synergistic research, including antioxidant, anti-inflammatory, and antimicrobial activities. This document outlines detailed experimental protocols, data analysis methodologies, and visualizations to guide the assessment of these potential synergies, thereby enabling a thorough comparison with other therapeutic alternatives.

Introduction: The Rationale for Synergy in Drug Development

The principle of synergistic interaction, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. Investigating the synergistic potential of this compound could lead to the development of more potent therapeutic combinations with potentially reduced dosages and fewer side effects. While direct studies on this compound are limited, the known biological activities of structurally similar vanilloids suggest promising avenues for synergistic research. Vanillin and its derivatives have demonstrated antioxidant, anti-inflammatory, and antimicrobial properties, often in synergy with other agents.[1][2][3][4] This guide provides the necessary tools to explore whether this compound exhibits similar, enhanced, or novel synergistic capabilities.

Postulated Synergistic Activities and Potential Combination Agents

Based on the known bioactivities of related phenolic compounds, we hypothesize that this compound may exhibit synergistic effects in the following areas. For each area, a class of compounds is proposed for initial combination studies.

Potential Synergistic Activity Proposed Combination Agents Therapeutic Rationale
Antioxidant Other phenolic antioxidants (e.g., Quercetin, Gallic Acid, Resveratrol)[5]Combination of different radical scavenging mechanisms could lead to enhanced protection against oxidative stress.
Anti-inflammatory Non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory phytochemicals (e.g., Curcumin, Epigallocatechin gallate)Targeting multiple inflammatory pathways simultaneously may result in a more potent anti-inflammatory response.
Antimicrobial Conventional antibiotics (e.g., β-lactams, aminoglycosides), other natural antimicrobials (e.g., essential oils like cinnamon or clove oil)[3][4]Overcoming antimicrobial resistance by combining a resistance-modifying agent with a standard antibiotic.

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic effects of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating antioxidant, anti-inflammatory, and antimicrobial synergies.

Assessment of Synergistic Antioxidant Activity

The synergistic antioxidant effect can be evaluated by comparing the observed antioxidant capacity of a mixture with the theoretically calculated additive effect of the individual components.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the combination agent (e.g., Quercetin) in a suitable solvent like methanol (B129727) or DMSO.

  • Determination of IC50 for Individual Compounds:

    • Prepare a series of dilutions for each compound individually.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

  • Testing of Combinations:

    • Prepare mixtures of this compound and the combination agent at various fixed ratios based on their IC50 values (e.g., 1:1, 1:3, 3:1).

    • Perform the DPPH assay as described above for each mixture.

  • Data Analysis:

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[6] Software such as CompuSyn can be used for this analysis.[7][8][9][10]

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

    • Alternatively, construct an isobologram.[11][12][13][14]

Data Presentation: Antioxidant Synergy

Compound/Combination IC50 (µg/mL) Combination Ratio (A:B) Observed IC50 of Mixture (µg/mL) Combination Index (CI) Interaction
This compound (A)Value----
Quercetin (B)Value----
A + B-1:1ValueValueSynergy/Additive/Antagonism
A + B-1:3ValueValueSynergy/Additive/Antagonism
A + B-3:1ValueValueSynergy/Additive/Antagonism

G A Prepare Stock Solutions (this compound & Compound B) B Determine IC50 for Each Compound Individually (DPPH Assay) A->B C Prepare Compound Mixtures (Fixed Ratios based on IC50) B->C D Perform DPPH Assay on Mixtures C->D E Data Analysis D->E F Calculate Combination Index (CI) (e.g., using CompuSyn) E->F G Construct Isobologram E->G H Determine Interaction Type (Synergy, Additive, Antagonism) F->H G->H

Caption: Potential inhibition points in the LPS-induced NO pathway.

Assessment of Synergistic Antimicrobial Activity

The checkerboard microdilution assay is the standard method for determining antimicrobial synergy. [15][16][17][18][19] Experimental Protocol: Checkerboard Microdilution Assay

  • Preparation of Compounds and Inoculum:

    • Prepare stock solutions of this compound and a selected antibiotic.

    • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard.

  • Plate Setup:

    • In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the antibiotic along the columns. This creates a matrix of all possible concentration combinations.

    • The last row should contain only dilutions of this compound, and the last column only dilutions of the antibiotic to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI values: [16] * FICI ≤ 0.5 indicates synergy

      • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect

      • FICI > 4 indicates antagonism

Data Presentation: Antimicrobial Synergy (FICI)

Bacterial Strain MIC of A (µg/mL) MIC of B (µg/mL) MIC of A in Combo (µg/mL) MIC of B in Combo (µg/mL) FICI Interaction
S. aureus ATCC 29213ValueValueValueValueValueSynergy/Additive/Antagonism
E. coli ATCC 25922ValueValueValueValueValueSynergy/Additive/Antagonism

Note: A and B represent this compound and the combination antibiotic, respectively.

Conceptual Diagram: Isobologram Analysis

G Isobologram for Synergy Assessment origin x_axis origin->x_axis  Conc. of Drug A y_axis origin->y_axis Conc. of Drug B IC50_A IC50 A IC50_B IC50 B IC50_B->IC50_A Line of Additivity synergy_label Synergy antagonism_label Antagonism data_point

Caption: An isobologram visually represents drug interactions.

Conclusion and Future Directions

While direct experimental data on the synergistic effects of this compound is not yet available, this guide provides a robust framework for its systematic investigation. By employing the detailed protocols for assessing antioxidant, anti-inflammatory, and antimicrobial activities, researchers can generate the quantitative data necessary to compare its performance against other compounds and combinations. The visualization tools and data presentation formats outlined herein are designed to facilitate clear and objective analysis. Future research stemming from this framework will be crucial in unlocking the full therapeutic potential of this compound in combination therapies.

References

Independent Laboratory Validation of "Methyl Vanillate Glucoside" Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of methyl vanillate (B8668496) and its derivatives, based on available experimental data. While direct independent laboratory validation for "methyl vanillate glucoside" is limited in the current scientific literature, this document summarizes the known bioactivities of the parent compound, methyl vanillate, and its dimer, methyl divanillate. It also discusses the potential impact of glycosylation on the bioactivity of phenolic compounds, offering a framework for understanding the expected properties of this compound.

Data Presentation: Comparative Bioactivity of Methyl Vanillate and its Derivatives

The following tables summarize quantitative data from studies on methyl vanillate and methyl divanillate.

Table 1: Pro-oxidant and Antiproliferative Effects on Breast Cancer Cells

CompoundCell LineIC50 (µM) for Cell ViabilityEffect on Reactive Oxygen Species (ROS) GenerationApoptotic EffectRef.
Methyl Vanillate (MV)MCF-7> 1000IncreasedLower[1]
MDA-MB-231> 1000IncreasedLower[1]
Methyl Divanillate (DMV)MCF-7~500Higher than MVHigher than MV[1]
MDA-MB-231~750Higher than MVHigher than MV[1]

Table 2: Antioxidant Activity Comparison

CompoundDPPH Radical Scavenging Activity (IC50)Ferric Ion Reduction CapacityPeroxyl Radical Reduction CapacityRef.
Methyl Vanillate (MV)Lower EfficacyLower CapacityLower Capacity[2]
Methyl Divanillate (DMV)30-fold more effective than MV4-fold higher than MV2.7-fold higher than MV[2]

The Role of Glycosylation: A Theoretical Perspective

Glycosylation, the attachment of a sugar moiety to a compound, can significantly alter the physicochemical and biological properties of phenolic compounds like methyl vanillate.[3][4] Generally, glycosylation leads to:

  • Increased Solubility and Stability : The addition of a hydrophilic sugar molecule can enhance the water solubility and stability of a compound, which can be advantageous for drug delivery.[5]

  • Altered Bioavailability : Glycosylation can affect how a compound is absorbed, distributed, metabolized, and excreted in the body.[6]

  • Modulated Bioactivity : The sugar moiety can sometimes mask the active site of a molecule, potentially reducing its in vitro bioactivity. However, in an in vivo setting, enzymes can cleave the sugar, releasing the active aglycone at the target site.[6]

Therefore, it is plausible that this compound would exhibit increased solubility and stability compared to methyl vanillate. Its bioactivity would likely depend on the enzymatic release of methyl vanillate in the biological system.

Experimental Protocols

Pro-oxidant Effect and Cell Viability in Breast Cancer Cells[1]
  • Cell Lines : MCF-7 and MDA-MB-231 (human breast cancer cell lines) and HB4a (non-tumorigenic breast epithelial cell line).

  • Treatment : Cells were treated with varying concentrations of methyl vanillate (MV) and methyl divanillate (DMV).

  • Cell Viability Assay (MTT Assay) : Cells were seeded in 96-well plates, treated with the compounds for a specified period, and then incubated with MTT solution. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability.

  • Reactive Oxygen Species (ROS) Detection : Intracellular ROS levels were measured using a fluorescent probe (e.g., DCFH-DA). Cells were treated with the compounds and then incubated with the probe. The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microplate reader.

  • Apoptosis Assay : Apoptosis was evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Wnt/β-catenin Pathway Activation in Osteoblasts[7][8]
  • Cell Line : Calvarial osteoblasts.

  • Treatment : Cells were treated with methyl vanillate at various concentrations (e.g., 0-100 µM).

  • Western Blotting : To assess the expression and nuclear translocation of β-catenin, total protein and nuclear extracts were subjected to SDS-PAGE and transferred to a membrane. The membrane was then incubated with a primary antibody against β-catenin, followed by a secondary antibody. The protein bands were visualized using a chemiluminescence detection system.

  • Alkaline Phosphatase (ALP) Activity Assay : ALP activity, an early marker of osteoblast differentiation, was measured using a colorimetric assay. Cells were lysed, and the lysate was incubated with a substrate (e.g., p-nitrophenyl phosphate). The absorbance of the resulting product was measured to quantify ALP activity.

Mandatory Visualizations

G cluster_pathway Methyl Vanillate and the Wnt/β-catenin Signaling Pathway MV Methyl Vanillate beta_catenin β-catenin MV->beta_catenin Increases expression and nuclear translocation Wnt Wnt Ligand (Implied Activation) Fzd Frizzled Receptor Dsh Dishevelled (Dsh) LRP LRP5/6 Co-receptor GSK3b GSK-3β APC APC Axin Axin CK1 CK1 TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation and Binding Target_Genes Target Gene Expression (e.g., RUNX2, BMP2, ALP, OCN) TCF_LEF->Target_Genes Activation Differentiation Osteoblast Differentiation Target_Genes->Differentiation

Caption: Methyl Vanillate activates the Wnt/β-catenin pathway.

G cluster_workflow Experimental Workflow: Pro-oxidant Effect of Methyl Vanillate Derivatives start Start cell_culture Culture Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) start->cell_culture treatment Treat with Methyl Vanillate (MV) or Methyl Divanillate (DMV) cell_culture->treatment ros_assay ROS Detection Assay (e.g., DCFH-DA) treatment->ros_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing pro-oxidant effects.

G cluster_comparison Logical Relationship: Bioactivity of Methyl Vanillate and its Derivatives MV Methyl Vanillate (MV) + Wnt/β-catenin Activation + Pro-oxidant Effect + Antioxidant Effect DMV Methyl Divanillate (DMV) + Increased Pro-oxidant Effect vs. MV + Increased Antioxidant Effect vs. MV MV->DMV Dimerization MVG This compound (MVG) ? Increased Solubility (Theoretical) ? Increased Stability (Theoretical) ? Bioactivity dependent on in vivo hydrolysis MV->MVG Glycosylation

Caption: Bioactivity relationship of MV and its derivatives.

References

Safety Operating Guide

Proper Disposal of Methyl Vanillate Glucoside: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of methyl vanillate (B8668496) glucoside. In the absence of a specific Safety Data Sheet (SDS) for methyl vanillate glucoside, the following procedures are based on the available data for the closely related compound, methyl vanillate, and general best practices for laboratory chemical waste management. It is crucial to handle this compound with care, assuming it may present hazards similar to its aglycone form.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or glasses.[1][2][3]
Hand Protection Protective gloves.[1][2][3]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[1][3]
Respiratory Protection Use only in a well-ventilated area.[1][2][3] If dust is generated, wear a respirator.

Handle this compound in accordance with good industrial hygiene and safety practices. Avoid breathing dust, mist, or spray.[1][2] Wash hands thoroughly after handling.[1][2]

Spill Containment and Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response StepAction
1. Evacuate Evacuate unnecessary personnel from the area.[2]
2. Ventilate Ensure adequate ventilation.[2][3]
3. Contain Prevent further leakage or spillage if it is safe to do so.[2][3]
4. Absorb For solid spills, sweep or shovel the material into a suitable container for disposal.[1][4][5] Minimize dust generation.[1][4]
5. Clean Clean the affected area thoroughly.
6. Dispose Dispose of the collected waste in a designated, labeled container.

Do not let the product enter drains, other waterways, or soil.[3]

Disposal Procedures

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] Always consult and comply with all federal, state, and local regulations when disposing of chemical substances.[3]

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other waste streams.[6]

  • Keep the waste in its original container if possible, or in a clearly labeled, compatible container.[6]

Step 2: Waste Collection and Storage

  • Store waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Keep the waste container tightly closed.[3][6]

Step 3: Final Disposal

  • Dispose of the contents and container to an approved waste disposal plant or through a licensed collector.[1][2][3][6]

  • One recommended disposal method for similar compounds is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First handling Handle in Ventilated Area ppe->handling waste_gen Generate Waste (e.g., unused product, contaminated materials) handling->waste_gen collect Collect in a Labeled, Closed Container waste_gen->collect Segregate Waste storage Store in Designated Waste Area collect->storage disposal_co Contact Environmental Health & Safety (EH&S) or Licensed Waste Contractor storage->disposal_co transport Arrange for Professional Waste Pickup disposal_co->transport end End: Proper Disposal via Incineration or other Approved Method transport->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Methyl Vanillate Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential safety and logistical information for handling Methyl vanillate (B8668496) glucoside, including operational procedures and disposal plans. In the absence of a specific Safety Data Sheet (SDS) for Methyl vanillate glucoside, the following guidance is based on the hazard profile of the closely related compound, Methyl vanillate. This approach is a standard precautionary measure in laboratory settings.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl vanillate is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale
Eyes/Face Safety glasses with side shields or goggles.[4][5] A face shield may be necessary for tasks with a high risk of splashing.[4][5]To protect against splashes that could cause serious eye irritation.[1][2][3]
Hands Nitrile or other chemical-resistant gloves.[4][6]To prevent skin contact and potential irritation.[1][2][3]
Body A lab coat should be worn to protect clothing and skin from potential splashes and spills.[4][7]To shield skin and clothing from corrosive substances.[4]
Feet Closed-toe shoes are required in all laboratory settings.[4][6]To protect feet from spills or dropped objects.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated or if working in a poorly ventilated space.[2][4]To avoid inhalation of dust or vapors that may cause respiratory irritation.[1][2][3]
Handling and Storage Procedures

Proper handling and storage are crucial to maintaining a safe laboratory environment.

Operational Plan:

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is recommended, especially when handling powders to minimize dust inhalation.

  • Personal Hygiene : Wash hands thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in the laboratory.[2]

  • Spill Management : In case of a spill, prevent further leakage if it is safe to do so.[1] Sweep up solid spills and place the material into a suitable, labeled disposal container.[8] Avoid generating dust.[2][8]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing and wash the skin with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[3]
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the chemical waste through an approved waste disposal plant or licensed collector.[1][2] Do not allow the product to enter drains or waterways.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed when ready Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Work Area Decontaminate Work Area Temporary Storage->Decontaminate Work Area End of experiment Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.